molecular formula C8H4BrClN2O B023688 7-Bromo-6-Chloro-4(3H)-Quinazolinone CAS No. 17518-98-8

7-Bromo-6-Chloro-4(3H)-Quinazolinone

货号: B023688
CAS 编号: 17518-98-8
分子量: 259.49 g/mol
InChI 键: RFCXXKWROOFQSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-6-chloro-4(3H)-quinazolinone is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery. Its primary application is in the synthesis of Halofuginone, a coccidiostat used in veterinary medicine and an investigational drug for treating scleroderma and autoimmune disorders, where it acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase . Furthermore, this quinazolinone derivative serves as a critical building block for constructing novel anti-tumor agents. The quinazolinone scaffold is recognized for its broad pharmacological profile and is a privileged structure in developing kinase inhibitors and other targeted therapies . Recent research has leveraged this compound to develop innovative therapeutics, such as dual-target inhibitors that co-target proteins like PARP1 and BRD4, presenting a promising synthetic lethality strategy for treating breast cancer, including BRCA1/2 wild-type models . The strategic bromo- and chloro- substituents on the quinazolinone core offer excellent synthetic handles for further functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening . For research purposes, this compound provides a robust starting point for advancing programs in oncology, autoimmune disease, and parasitology.

属性

IUPAC Name

7-bromo-6-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXXKWROOFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512631
Record name 7-Bromo-6-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17518-98-8
Record name 7-Bromo-6-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 7-bromo-6-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-6-chloro-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 7-Bromo-6-chloro-4(3H)-quinazolinone, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated quinazolinone derivative. Its core structure is a bicyclic system composed of a pyrimidine ring fused to a benzene ring. The presence of bromine and chlorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity of its downstream products.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 17518-98-8[1][2]
Molecular Formula C₈H₄BrClN₂O[1][2][3]
Molecular Weight 259.49 g/mol [1][2][3]
Appearance Pale-yellow to white or off-white solid[1][3]
Melting Point >300 °C[4]
Boiling Point 481.8 °C at 760 mmHg (Predicted)[4]
Purity ≥95-99% (commercially available)[1][2][3]
Solubility Soluble in DMSO[5]
InChI InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)[3]
SMILES O=c1[nH]cnc2cc(Br)c(Cl)cc12[3]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the patent literature. The primary route involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.

Experimental Protocol

Starting Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous chloride (catalyst)

  • Potassium iodide (catalyst)

  • Potassium hydroxide (base)

  • Acetonitrile (solvent)

Procedure: [6]

  • To a reaction vessel, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.

  • Heat the mixture to reflux.

  • Stir the reaction mixture at reflux for 18 hours.

  • Upon completion of the reaction, proceed with workup and purification to isolate the this compound product.

Note: The patent also describes variations of this protocol, such as using cuprous bromide and sodium hydroxide, with a reaction time of 20 hours.

Synthesis Workflow

G Synthesis Workflow of this compound A 2,4-dibromo-5-chlorobenzoic acid D Reaction Mixture A->D B Formamidine acetate B->D C Catalysts (CuCl, KI) Base (KOH) Solvent (Acetonitrile) C->D E Reflux (18 hours) D->E F Workup and Purification E->F G This compound F->G

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectral Data

Despite extensive searches of scientific literature and chemical supplier databases, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available at the time of this report. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis or acquisition of this compound.

Biological Relevance and Signaling Pathways

This compound is primarily recognized as a crucial intermediate in the synthesis of Halofuginone, an antiprotozoal agent. Halofuginone has been shown to possess a range of biological activities, including antifibrotic, and potential anticancer effects. The biological activities of quinazolinone derivatives are a broad area of research, with many compounds showing promise as therapeutic agents.

While direct biological studies on this compound are limited, the known activities of its derivatives suggest the importance of the quinazolinone scaffold in drug discovery.

Signaling Pathways of Related Quinazolinone Derivatives

The following diagram illustrates some of the known signaling pathways targeted by the broader class of quinazolinone derivatives, particularly in the context of cancer therapy. It is important to note that these pathways have not been directly demonstrated for this compound itself, but for its derivatives.

G Potential Signaling Pathways of Quinazolinone Derivatives in Cancer cluster_0 Quinazolinone Derivatives cluster_1 Cellular Targets cluster_2 Cellular Outcomes A Quinazolinone Scaffold B Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) A->B Inhibition C Tubulin Polymerization A->C Disruption D TGF-β Signaling A->D Inhibition (e.g., Halofuginone) E Inhibition of Proliferation and Angiogenesis B->E F Cell Cycle Arrest C->F G Induction of Apoptosis C->G H Antifibrotic Effects D->H

Caption: A diagram illustrating some of the known signaling pathways targeted by quinazolinone derivatives.

Conclusion

This compound is a well-defined chemical intermediate with established synthetic protocols. While its direct biological activity is not extensively studied, its role as a precursor to bioactive molecules like Halofuginone highlights its importance in medicinal chemistry. The quinazolinone scaffold, in general, is a promising area for the development of new therapeutic agents targeting a variety of diseases. Further research into the biological effects of this compound and its novel derivatives could unveil new therapeutic opportunities. The lack of publicly available spectral data for this compound underscores the need for comprehensive characterization by researchers working with this molecule.

References

An In-depth Technical Guide to 7-Bromo-6-Chloro-4(3H)-Quinazolinone (CAS 17518-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a key intermediate in the synthesis of pharmacologically active compounds. The document details its chemical and physical properties, a detailed synthesis protocol, and its significant role in the context of drug development, particularly as a precursor to the anticoccidial and potential anti-cancer drug, Halofuginone. While direct biological activity data for this specific intermediate is not extensively available in public literature, its biological relevance is presented through the well-documented mechanisms of its derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of the compound's characteristics.

PropertyValueSource(s)
CAS Number 17518-98-8[1][2]
Molecular Formula C₈H₄BrClN₂O[1]
Molecular Weight 259.49 g/mol [1]
Appearance Off-white to white or pale-yellow solid/powder[2][3]
Purity ≥98%[4][5]
Melting Point >300 °C[4][5]
Boiling Point 481.8 °C at 760 mmHg[4][5]
Solubility Soluble in DMSO[6]
Storage Store at room temperature, away from light[2][4]
SMILES c1c2c(cc(c1Cl)Br)nc[nH]c2=O[2]
InChI InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)[2][4]
InChIKey RFCXXKWROOFQSI-UHFFFAOYSA-N[2][4]

Spectral and Analytical Data

Experimental Protocols

Synthesis of this compound

A one-step synthesis method for this compound has been disclosed, offering a straightforward procedure suitable for laboratory and potential industrial scale-up.[7][8]

Reaction Scheme:

Synthesis_of_7_Bromo_6_Chloro_4_3H_Quinazolinone reactant1 2,4-Dibromo-5-chlorobenzoic acid reagents CuCl, KI, KOH Acetonitrile, Reflux reactant1->reagents reactant2 Formamidine acetate reactant2->reagents product This compound reagents->product One-step reaction

Caption: Synthesis of this compound.

Materials:

  • 2,4-Dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous chloride (CuCl)

  • Potassium iodide (KI)

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Activated carbon

  • Hydrochloric acid

Procedure: [8]

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous chloride (3g), potassium iodide (3g), potassium hydroxide (55g), formamidine acetate (40g), and acetonitrile (700g).

  • Heat the mixture to reflux and maintain stirring for 18 hours.

  • Upon completion of the reaction, cool the system to 20-30 °C.

  • Perform suction filtration to collect the solid filter cake.

  • Add the filter cake to 900g of water, followed by the addition of activated carbon (4g).

  • Stir the aqueous mixture for 2 hours.

  • Perform a second suction filtration to remove the activated carbon.

  • Adjust the pH of the filtrate to 2-3 using hydrochloric acid, which will precipitate the product.

  • Collect the solid product by suction filtration.

  • Dry the final product at 100-110 °C to obtain this compound as a white solid.

Cytotoxicity Assay (General Protocol)

While specific biological activity data for this compound is limited, researchers can assess its cytotoxic potential using standard in vitro assays. A general protocol for the MTT assay is provided below.

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Assay_Workflow A Cell Seeding (e.g., 5,000-10,000 cells/well in a 96-well plate) B Incubation (24 hours to allow cell attachment) A->B C Compound Treatment (Varying concentrations of this compound) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Addition (Assess cell viability) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (Calculation of IC50 values) G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Biological Significance and Signaling Pathways

The primary significance of this compound lies in its role as a crucial building block for the synthesis of Halofuginone.[1][9] Halofuginone is a halogenated derivative of febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga. It is used in veterinary medicine as a coccidiostat and is being investigated for various therapeutic applications in humans, including the treatment of scleroderma and certain cancers.

The biological effects of Halofuginone are attributed to its influence on at least two key signaling pathways:

  • Inhibition of TGF-β Signaling: Halofuginone is known to inhibit the phosphorylation of Smad3, a key downstream effector of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This inhibition reduces the differentiation of fibroblasts into myofibroblasts and decreases the production of extracellular matrix proteins, which is beneficial in fibrotic diseases.

  • Activation of the Amino Acid Starvation Response (AAR): Halofuginone inhibits prolyl-tRNA synthetase (ProRS), leading to an accumulation of uncharged prolyl-tRNA. This mimics a state of proline starvation and activates the AAR pathway, which in turn can selectively inhibit the differentiation of pro-inflammatory Th17 cells.

Halofuginone_Signaling_Pathways cluster_0 TGF-β Signaling Pathway cluster_1 Amino Acid Starvation Response (AAR) TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad3 pSmad3 Smad23->pSmad3 Smad_complex Smad Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus1 Nucleus Smad_complex->Nucleus1 Gene_expression1 Fibrotic Gene Expression Nucleus1->Gene_expression1 Proline Proline ProRS Prolyl-tRNA Synthetase Proline->ProRS tRNA_Pro tRNA-Pro tRNA_Pro->ProRS Prolyl_tRNA_Pro Prolyl-tRNA-Pro ProRS->Prolyl_tRNA_Pro AAR Amino Acid Starvation Response ProRS->AAR Inhibition leads to uncharged tRNA accumulation Protein_synthesis Protein Synthesis Prolyl_tRNA_Pro->Protein_synthesis Th17 Th17 Cell Differentiation AAR->Th17 Inhibition Halofuginone Halofuginone (derived from This compound) Halofuginone->pSmad3 Inhibits Halofuginone->ProRS Inhibits

Caption: Signaling pathways modulated by Halofuginone.

Safety Information

This compound is associated with the following hazard and precautionary statements:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Pictogram: GHS07 (Harmful)[4]

Conclusion

This compound is a valuable intermediate for chemical synthesis, most notably in the production of Halofuginone. While its own biological activity is not extensively documented, its role as a precursor to a compound with significant therapeutic potential makes it of high interest to researchers in medicinal chemistry and drug development. The provided synthesis protocol offers a practical route to this compound, and the understanding of the downstream biological pathways of its derivatives provides a strong rationale for its use in the development of novel therapeutics targeting fibrotic diseases, parasitic infections, and potentially cancer. Further research into the direct biological effects of this quinazolinone derivative may reveal additional pharmacological properties.

References

Spectroscopic and Synthetic Profile of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-chloro-4(3H)-quinazolinone is a halogenated derivative of the quinazolinone scaffold, a core structure found in numerous biologically active compounds. Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and generalized methods for its characterization.

Chemical Properties

PropertyValueSource
Molecular Formula C₈H₄BrClN₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 259.49 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 17518-98-8--INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Melting Point >300 °C--INVALID-LINK--

Spectroscopic Data

Mass Spectrometry (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is sourced from PubChem.

AdductPredicted m/z
[M+H]⁺258.92684
[M+Na]⁺280.90878
[M-H]⁻256.91228
[M+NH₄]⁺275.95338
[M+K]⁺296.88272
[M+H-H₂O]⁺240.91682
[M+HCOO]⁻302.91776
[M+CH₃COO]⁻316.93341
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Features)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring. Due to the substitution pattern, two singlets are anticipated in the aromatic region, corresponding to the protons at positions 5 and 8. The proton at position 2 would also appear as a singlet. The N-H proton at position 3 is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazolinone core. The carbonyl carbon (C4) is expected to have a chemical shift in the range of 160-170 ppm. The remaining aromatic and heterocyclic carbons will appear in the typical downfield region of the spectrum.

Infrared (IR) Spectroscopy (Expected Features)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ can be attributed to the N-H stretching vibration. The C=O stretching vibration of the amide group is expected to appear as a strong absorption band around 1700-1650 cm⁻¹. Aromatic C=C and C-H stretching vibrations are also expected in their characteristic regions.

Experimental Protocols

Synthesis of this compound

A reported synthesis method for this compound involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Cuprous bromide (CuBr) or Cuprous chloride (CuCl)

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Formamidine acetate

  • Acetonitrile

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).[1]

  • Heat the mixture to reflux and maintain stirring for 20 hours.[1]

  • Upon completion of the reaction, cool the mixture and perform a suitable work-up procedure to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

// Reactants Reactants [label="Starting Materials:\n- 2,4-dibromo-5-chlorobenzoic acid\n- Formamidine acetate\n- Catalysts (CuBr/CuCl, NaI/KI)\n- Base (NaOH/KOH)\n- Acetonitrile", fillcolor="#FBBC05"];

// Reaction Step Reaction [label="Reaction Conditions:\n- Reflux in Acetonitrile\n- 18-20 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Reactants -> Reaction [label="Mixing & Heating"]; Reaction -> Product [label="Work-up & Purification"]; }

References

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinazolinone, a fused heterocyclic scaffold composed of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[1][3] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse array of compounds with activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4][5][6][7] This technical guide provides an in-depth overview of the key biological activities of quinazolinone derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers in the field of drug development.

Anticancer Activity

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[2][8] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][8]

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are attributed to several mechanisms, including:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR): Many quinazolinone-based compounds act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling pathways that promote cell growth and proliferation.[2][4]

  • Disruption of Microtubule Polymerization: Certain derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5]

  • Modulation of the PI3K/Akt Signaling Pathway: Some quinazolinones have been shown to inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.[9][10]

  • Induction of Apoptosis: Various quinazolinone derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[5][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 23 HeLa1.96[12]
MDA-MB-2312.43[12]
Compound 22 HeLa2.13[12]
MDA-MB-2312.04[12]
Compound 21 HeLa2.81[12]
MDA-MB-2311.85[12]
Compound G MCF-70.44 ± 0.01[3][13]
Compound E MDA-MB-2310.43 ± 0.02[3]
Compound (101) MCF-70.34[5]
Burkitt lymphoma CA461.0[5]
Compound (107) A54912.30 ± 4.12[5]
PC-317.08 ± 3.61[5]
SMMC-772115.68 ± 1.64[5]
Compound 3o A5494.26[14]
HCT1163.92[14]
MCF-70.14[14]
Compound 4i A54917.0[15]
Compound 4m A54914.2[15]
Compound 4n A54918.1[15]
Experimental Protocols

1. MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for a further 24 to 72 hours.[12][16]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[16][17]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[16][18]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add quinazolinone derivatives incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Workflow of the MTT assay for assessing cell viability.

2. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[19][20]

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., G-PEM buffer) supplemented with GTP is prepared.[19]

  • Compound Addition: The quinazolinone derivative to be tested is added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.[19]

  • Polymerization Monitoring: The mixture is transferred to a 96-well plate, and the absorbance at 350 nm is monitored over time at 37°C to measure the extent of tubulin polymerization.[19]

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[21]

Signaling Pathways in Quinazolinone-Mediated Anticancer Activity

1. EGFR Signaling Pathway

Quinazolinone derivatives, such as gefitinib and erlotinib, are well-known inhibitors of EGFR.[4] They competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, thereby inhibiting cell proliferation and survival.[2][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Some quinazolinone derivatives have been shown to inhibit this pathway, often by targeting PI3K itself.[9][10] Inhibition of PI3K prevents the phosphorylation and activation of Akt, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.[9]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR to Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth mTOR->CellSurvival to

References

7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Guide on the Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloro-4(3H)-quinazolinone is a halogenated quinazolinone derivative primarily recognized as a key intermediate in the synthesis of Halofuginone, a potent anticoccidial agent.[1][2][3] While the mechanism of action for this compound itself is not extensively elucidated in publicly available literature, its structural relationship to Halofuginone and the broader class of quinazolinones provides significant insights into its potential biological activities and molecular targets. This technical guide consolidates the available information on related compounds to propose a likely mechanism of action and outlines experimental approaches for its definitive determination.

Postulated Mechanism of Action: Inhibition of Glutamyl-Prolyl tRNA Synthetase

The most direct hypothesis for the mechanism of action of this compound stems from its role as a precursor to Halofuginone.[1][2] Halofuginone is a well-characterized inhibitor of glutamyl-prolyl tRNA synthetase (EPRS).[1] This inhibition leads to the accumulation of uncharged prolyl-tRNAs, triggering an amino acid starvation response. This response has downstream anti-inflammatory and anti-fibrotic effects.[1] Given that this compound forms the core structure of Halofuginone, it is plausible that it shares a similar inhibitory activity against EPRS, albeit potentially with different potency.

Broader Biological Activities of Quinazolinone Derivatives

The quinazolinone scaffold is a well-established pharmacophore with a diverse range of biological activities.[4][5][6][7] Various derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5][6] The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit protein kinases involved in cell proliferation and survival.[4][6]

Potential as an Anticancer Agent

Halogenated 4(3H)-quinazolinones, in particular, have been a focus of anticancer drug development, showing significant inhibitory activity against various cancer cell lines, including the MCF-7 breast cancer cell line.[8][9] The mechanism behind this anticancer activity often involves the inhibition of key signaling pathways.

A logical workflow for investigating the anticancer mechanism of this compound would involve a series of established experimental protocols.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway Pathway Analysis cluster_validation In Vivo Validation A Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Determine IC50 values across multiple cancer cell lines A->B C Kinase Profiling Assays B->C If cytotoxic D Affinity Chromatography B->D If cytotoxic E Computational Docking B->E In parallel F Western Blotting for key signaling proteins C->F D->F G Immunofluorescence for protein localization F->G H Gene Expression Analysis (e.g., RNA-seq) F->H I Xenograft Tumor Models H->I J Pharmacokinetic/ Pharmacodynamic Studies I->J EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 7-Bromo-6-Chloro- 4(3H)-Quinazolinone Compound->EGFR Potential Inhibition

References

Potential Therapeutic Targets of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-Chloro-4(3H)-Quinazolinone is a synthetic heterocyclic compound belonging to the quinazolinone class. While primarily utilized as a key intermediate in the synthesis of the drug Halofuginone, the broader quinazolinone scaffold exhibits a wide range of pharmacological activities, suggesting potential therapeutic applications for its derivatives. This technical guide explores the known therapeutic targets of Halofuginone and the wider class of quinazolinone derivatives, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to inform future research and drug development efforts.

Introduction: The Quinazolinone Scaffold

Quinazolinone and its derivatives are a major class of biologically active heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The quinazolinone nucleus is a versatile scaffold found in numerous molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1] this compound serves as a crucial building block in the synthesis of more complex molecules, most notably Halofuginone.[2]

This compound as an Intermediate for Halofuginone

The primary documented application of this compound is as a precursor in the synthesis of Halofuginone.[2] Halofuginone is a halogenated derivative of febrifugine, a natural alkaloid, and is used in veterinary medicine as a coccidiostat.[2][3] It has also been investigated for various therapeutic uses in humans, including the treatment of scleroderma and cancer.[2]

Therapeutic Targets of Halofuginone

Understanding the mechanism of action of Halofuginone provides insight into potential therapeutic avenues that could be explored for derivatives of this compound.

  • Glutamyl-Prolyl-tRNA Synthetase (EPRS): Halofuginone is a high-affinity inhibitor of EPRS.[3][4] By binding to the enzyme, it prevents the charging of prolyl-tRNA, leading to an accumulation of uncharged tRNA. This mimics a state of amino acid starvation and activates the Amino Acid Starvation Response (AAR) pathway.[1][3][4][5]

  • Transforming Growth Factor-β (TGF-β) Signaling: Halofuginone inhibits the TGF-β signaling pathway by preventing the phosphorylation of Smad3, a key downstream effector.[1][6] This inhibition reduces the differentiation of fibroblasts into myofibroblasts and decreases the production of extracellular matrix proteins like collagen, giving Halofuginone its anti-fibrotic properties.[1][6]

  • T helper 17 (Th17) Cell Differentiation: Through the activation of the AAR pathway, Halofuginone selectively inhibits the differentiation of pro-inflammatory Th17 cells, which play a crucial role in autoimmune diseases.[1][3][6]

Potential Therapeutic Targets of the Quinazolinone Scaffold

The broader class of quinazolinone derivatives has been extensively studied, revealing a number of promising therapeutic targets, particularly in the context of oncology.

Epidermal Growth Factor Receptor (EGFR)

Numerous quinazolinone derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Several quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for clinical use.[7]

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Several quinazolinone derivatives have been identified as inhibitors of PI3K, with some showing selectivity for specific PI3K isoforms like PI3Kδ.[8][9][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the inhibitory activities of various quinazolinone derivatives against their respective targets.

Table 1: Inhibitory Activity of Quinazolinone Derivatives against EGFR

CompoundEGFR VariantIC50 (nM)Cell LineGI50 (µM)Reference
Compound 1iWild Type0.05A549, HepG2, MCF-7, PC-3-[11]
Compound 1jWild Type0.1A549, HepG2, MCF-7, PC-3-[11]
Compound 13Wild Type5.06--[7]
Compound 19Wild Type3.2HepG28.3[7]
Compound 24T790M Mutant-NCI-H19751.94[7]
Compound 6dWild Type69NCI-H4600.789[12]
GefitinibWild Type3.22--[7]
ErlotinibWild Type45--[12]

Table 2: Inhibitory Activity of Quinazolinone Derivatives against PI3K Isoforms

CompoundPI3Kα (µM)PI3Kβ (µM)PI3Kγ (µM)PI3Kδ (µM)mTOR (µM)Reference
10.0170.1920.3130.0250.006[8]
2a0.650>10>108.1>10[8]
2b0.0903.25.60.3200.66[8]
2c0.0951.92.60.0611.8[8]
IC87114---Potent Inhibitor-[10]
(S)-C5Potent Inhibitor--Potent InhibitorPotent Inhibitor[13]
(S)-C8Potent Inhibitor--Potent InhibitorPotent Inhibitor[13]

Signaling Pathway Diagrams

Halofuginone_Mechanism Halofuginone Halofuginone EPRS Glutamyl-Prolyl-tRNA Synthetase (EPRS) Halofuginone->EPRS inhibits Uncharged_tRNA Uncharged Prolyl-tRNA Halofuginone->Uncharged_tRNA leads to accumulation of pSmad3 pSmad3 Halofuginone->pSmad3 inhibits Prolyl_tRNA Prolyl-tRNA EPRS->Prolyl_tRNA charges AAR Amino Acid Starvation Response (AAR) Uncharged_tRNA->AAR activates Th17 Th17 Cell Differentiation AAR->Th17 inhibits TGFb_R TGF-β Receptor Smad3 Smad3 TGFb_R->Smad3 activates TGFb TGF-β TGFb->TGFb_R Smad3->pSmad3 phosphorylation Fibroblast Fibroblast pSmad3->Fibroblast promotes differentiation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR inhibit Quinazolinone->PI3K inhibit EGF EGF EGF->EGFR

References

In Vitro Cytotoxicity of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. The quinazolinone scaffold is a key component in several FDA-approved drugs.[1][2] The presence of halogen substituents, such as bromine and chlorine, on the quinazolinone ring is often associated with enhanced cytotoxic effects.[3] 7-Bromo-6-Chloro-4(3H)-Quinazolinone is a halogenated quinazolinone derivative. While it is cited as an important intermediate in the synthesis of other compounds like the anticoccidial drug Halofuginone, its intrinsic cytotoxic properties are not extensively documented.[2] This guide synthesizes the available information on related compounds to provide a framework for evaluating the potential in vitro cytotoxicity of this compound.

Potential Cytotoxic Activity of Halogenated Quinazolinones

Numerous studies have demonstrated the potent in vitro cytotoxic activity of various quinazolinone derivatives against a range of cancer cell lines. The data presented below is a compilation from studies on different, but structurally related, quinazolinone compounds to provide a comparative context.

Compound ClassCell LineIC50 (µM)Reference
Quinazolinone Schiff base derivatives MCF-7 (Breast Cancer)5.910 - 6.246[4]
Quinazolinone-1,2,3-triazole (2-Bromo) MCF-7 (Breast Cancer)11.23[4]
6,8-dibromo-4(3H)quinazolinone derivative MCF-7 (Breast Cancer)1.7 (µg/mL)[4]
3-methylenamino-4(3H)-quinazolone derivative (2-chloro-6-fluorobenzylidene) RD (Rhabdomyosarcoma)14.65[5][6]
3-methylenamino-4(3H)-quinazolone derivative (4-bromo-2-hydroxybenzylidene) MDA-MB-231 (Breast Cancer)8.79[5][6]
Quinazolinone derivative (8h) SKLU-1 (Lung Cancer)23.09 (µg/mL)[7]
Quinazolinone derivative (8h) MCF-7 (Breast Cancer)27.75 (µg/mL)[7]
Quinazolinone derivative (8h) HepG-2 (Liver Cancer)30.19 (µg/mL)[7]
Quinazolinone-based chalcone (8c) SKLu-1 (Lung Cancer)8.04 (µg/mL)[8]

Postulated Mechanisms of Cytotoxicity

The cytotoxic effects of quinazolinone derivatives are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis. Two of the most frequently cited mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the induction of apoptotic pathways.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] Overexpression of EGFR is common in many cancers, making it a prime target for anticancer therapies.[9] Several quinazolinone-based derivatives have been developed as potent EGFR inhibitors.[10][11][12] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates EGF EGF (Ligand) EGF->EGFR Binds Compound 7-Bromo-6-Chloro -4(3H)-Quinazolinone (Potential Inhibitor) Compound->EGFR Inhibits

Caption: Potential EGFR Inhibition by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Quinazolinone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][13] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[14]

Apoptosis_Induction cluster_pathways Apoptotic Pathways Compound 7-Bromo-6-Chloro -4(3H)-Quinazolinone Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated Induction of Apoptosis by this compound.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are generalized protocols for assessing the in vitro cytotoxicity of a compound like this compound. The MTT assay is a widely used colorimetric method for evaluating cell viability.

General Experimental Workflow

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound cell_seeding->compound_prep treatment Treat Cells with Compound cell_seeding->treatment compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (Absorbance Reading, IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Cytotoxicity Testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental evidence for the in vitro cytotoxicity of this compound is currently lacking, the extensive research on structurally similar halogenated quinazolinone derivatives suggests that this compound may possess significant anticancer potential. The proposed mechanisms of action, including EGFR inhibition and induction of apoptosis, are common among this class of compounds. The provided experimental protocols offer a standardized approach for the systematic evaluation of its cytotoxic effects. Further investigation is warranted to elucidate the specific biological activity and therapeutic potential of this compound.

References

The Halogen Advantage: A Technical Guide to the Structure-Activity Relationship of Halogenated Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of halogenation in modulating the biological activity of quinazolinone scaffolds. Quinazolinones, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of halogen atoms onto the quinazolinone core has proven to be a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the structure-activity relationships (SAR) of halogenated quinazolinones, with a focus on their anticancer, antimicrobial, antiviral, and anticonvulsant activities. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Halogenated Quinazolinones

Halogenated quinazolinones have emerged as a prominent class of anticancer agents, with many derivatives exhibiting potent inhibitory activity against various cancer cell lines. Halogen atoms, through their electronic and steric effects, can significantly influence the binding affinity of these compounds to their molecular targets, which often include key enzymes in cancer-related signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathway.

Structure-Activity Relationship

The position and nature of the halogen substituent on the quinazolinone scaffold play a crucial role in determining the anticancer potency.

  • Position 6 and 7: Halogen substitution at the 6 and 7-positions of the quinazolinone ring is a common feature in many potent EGFR inhibitors. For instance, a chlorine or bromine atom at position 6 or 7 often enhances the binding affinity to the ATP-binding pocket of EGFR.

  • Anilino Moiety: In 4-anilinoquinazoline derivatives, halogen substitution on the aniline ring is critical for activity. A chlorine or fluorine atom at the 3- or 4-position of the aniline ring is frequently associated with potent EGFR inhibition.

  • Nature of Halogen: The type of halogen also influences activity. Due to its high electronegativity and ability to form strong hydrogen bonds, fluorine is often incorporated to enhance binding affinity and improve metabolic stability. Chlorine and bromine, with their larger size, can provide favorable steric interactions within the target's binding site.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative halogenated quinazolinone derivatives against various human cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a H6-Br4-Cl-phenylMCF-7 (Breast)5.86[1]
1b H6-Br4-F-phenylMCF-7 (Breast)7.21[1]
2a H6-Cl3-Cl-4-F-phenylA549 (Lung)0.789[2]
2b H6-Cl3-Br-phenylA549 (Lung)2.59[2]
3a H7-F3-Cl-4-F-phenylNCI-H460 (Lung)0.069[2]
3b H7-Cl3-Cl-4-F-phenylNCI-H460 (Lung)0.098[2]
Signaling Pathways

Halogenated quinazolinones often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and PI3K/Akt pathways are two of the most well-characterized targets.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Activation Grb2/Sos Grb2/Sos EGFR->Grb2/Sos P PI3K PI3K EGFR->PI3K P Quinazolinone_Inhibitor Quinazolinone_Inhibitor Quinazolinone_Inhibitor->EGFR Inhibition Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival

Caption: EGFR Signaling Pathway Inhibition by Halogenated Quinazolinones.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> Quinazolinone_Inhibitor Quinazolinone_Inhibitor Quinazolinone_Inhibitor->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Survival Cell_Growth_Survival mTORC1->Cell_Growth_Survival

Caption: PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial and Antiviral Activities

The versatile quinazolinone scaffold, particularly when halogenated, has also demonstrated significant potential in combating microbial and viral infections.

Structure-Activity Relationship
  • Antibacterial: Halogen substitution, often at positions 6 and 8 of the quinazolinone ring, has been shown to enhance antibacterial activity.[3] The presence of a substituted aromatic ring at position 3 is also crucial for potency.[3]

  • Antiviral: For antiviral activity, trisubstituted quinazolinones have shown promise. The nature and position of halogen substituents on the various aromatic rings can dramatically impact the potency against viruses like Zika and Dengue.[4]

Quantitative Data: In Vitro Antimicrobial and Antiviral Activity
Compound IDHalogen Substituent(s)Target Organism/VirusMIC/EC50 (µg/mL)Reference
4a 6-Br, 2'-ClStaphylococcus aureus32[5]
4b 6-Br, 4'-ClEscherichia coli64[5]
5a 6-ClZika Virus (ZIKV)0.9 (EC50)[4]
5b 6-FDengue Virus (DENV)0.18 (EC50)[4]
6a 7-FTobacco Mosaic Virus (TMV)63.1 (Curative Activity %)[6]

Anticonvulsant Activity

Certain halogenated quinazolinones have been investigated for their potential as anticonvulsant agents, acting on the central nervous system.

Structure-Activity Relationship

The anticonvulsant activity of quinazolinones is influenced by substituents at positions 2 and 3. Halogen substitution on the 3-aryl ring, such as with chlorine, has been shown to be favorable for activity.[3]

Quantitative Data: In Vivo Anticonvulsant Activity
Compound IDR1R2R3Anticonvulsant Activity (MES Test, % Protection)Reference
7a CH36-FBenzyl50%[2]
7b CH36-F4-Cl-benzyl100%[2]
8a HH2-Cl-phenyl67%[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of halogenated quinazolinone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with halogenated quinazolinones Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Purple formazan forms in viable cells) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8]

Cell Cycle Analysis

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Procedure:

  • Cell Treatment: Treat cells with the test compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.[9]

EGFR Kinase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the EGFR kinase. The amount of product formed (phosphorylated substrate or ADP) is then quantified, often using a luminescence- or fluorescence-based detection method.

Procedure:

  • Reaction Setup: In a microplate, combine the purified EGFR enzyme, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) proportional to the amount of ADP produced.

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.[10]

Conclusion

The strategic incorporation of halogen atoms into the quinazolinone scaffold is a highly effective approach for the development of potent and selective therapeutic agents. This guide has provided a comprehensive overview of the structure-activity relationships of halogenated quinazolinones across various biological activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a deeper understanding of their molecular mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective halogenated quinazolinone-based therapeutics.

References

An In-depth Technical Guide to 7-Bromo-6-Chloro-4(3H)-Quinazolinone: Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a key heterocyclic intermediate in the synthesis of the pharmacologically significant compound, halofuginone. While the discovery of this specific quinazolinone is intrinsically linked to the development of its derivatives, this document delineates its historical context within quinazolinone chemistry, details its modern synthesis, and explores its chemical and physical properties. Furthermore, this guide touches upon the biological activities of the broader quinazolinone class and the specific mechanistic actions of halofuginone to underscore the importance of its precursor, this compound. Experimental protocols for its synthesis are provided, alongside structured data tables and visualizations to facilitate a deeper understanding for research and development professionals.

Introduction: A Historical Perspective

The journey of this compound is part of the larger narrative of quinazoline and quinazolinone chemistry. The foundational quinazoline ring system was first synthesized in 1895 by August Bischler and Lang. This pioneering work opened the door to the exploration of a vast chemical space, with quinazolinone derivatives later being identified as privileged structures in medicinal chemistry due to their diverse biological activities.[1]

The "discovery" of this compound is not marked by a singular, celebrated event but rather by its emergence as a crucial building block in the multi-step synthesis of halofuginone. Halofuginone is a halogenated derivative of febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, which has been used in traditional Chinese medicine. The development of synthetic routes to halofuginone, a potent anticoccidial agent, necessitated the efficient preparation of its quinazolinone core, leading to the focused synthesis and characterization of this compound.

Physicochemical Properties

This compound is a stable heterocyclic compound with the following properties:

PropertyValueReference
Molecular Formula C₈H₄BrClN₂O[2][3]
Molecular Weight 259.49 g/mol [2][3]
CAS Number 17518-98-8[2][3]
Appearance White to pale-yellow solid[3]
Melting Point >300 °C[4]
Boiling Point 481.8 °C at 760 mmHg (Predicted)[5]
Purity ≥95-99% (Commercially available)[2][3]

While detailed, publicly available spectroscopic data with peak assignments for this compound is limited, typical analytical techniques for its characterization would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Synthesis of this compound

The synthesis of this compound is pivotal for the production of halofuginone. An efficient, one-step method has been developed and patented, which is suitable for industrial-scale production.[2]

Experimental Protocol: One-Step Synthesis

This protocol is based on the method described in Chinese patent CN114436974A.[2]

Reactants:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous chloride (Catalyst 1)

  • Potassium iodide (Catalyst 2)

  • Potassium hydroxide (Inorganic base)

  • Acetonitrile (Solvent)

Procedure:

  • To a reaction vessel, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.

  • Heat the mixture to reflux.

  • Stir the reaction mixture for 18 hours.

  • Upon completion of the reaction, proceed with workup and purification to isolate the this compound product.

Alternative Catalyst and Base:

The patent also describes the use of cuprous bromide as Catalyst 1 and sodium hydroxide or sodium carbonate as the inorganic base, with a reaction time of 20 hours.[2]

Synthesis Workflow

G Synthesis of this compound A 2,4-dibromo-5-chlorobenzoic acid F Reaction at Reflux (18 hours) A->F B Formamidine acetate B->F C Catalysts: Cuprous Chloride Potassium Iodide C->F D Base: Potassium Hydroxide D->F E Solvent: Acetonitrile E->F G This compound F->G

Caption: One-step synthesis of this compound.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key intermediate in the synthesis of halofuginone.[2][6] Halofuginone exhibits a range of biological activities, making its precursor an important molecule in drug development.

Role as a Halofuginone Intermediate

This compound provides the core quinazolinone structure onto which the side chain, which is crucial for the biological activity of halofuginone, is built.

Biological Activities of Halofuginone
  • Anticoccidial: Halofuginone is widely used in veterinary medicine to control coccidiosis in poultry.[6]

  • Anti-fibrotic: It inhibits the development of fibrosis by targeting the TGF-β signaling pathway.

  • Anti-inflammatory: Halofuginone has been shown to inhibit the differentiation of Th17 cells, which are key players in autoimmune diseases.[6]

  • Anticancer: It exhibits potential as an anticancer agent by inhibiting collagen type I gene expression and targeting glutamyl-prolyl tRNA synthetase (EPRS).[6]

Mechanism of Action of Halofuginone

The biological effects of halofuginone are primarily attributed to two mechanisms:

  • Inhibition of TGF-β Signaling: Halofuginone prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β pathway. This inhibition reduces the expression of fibrotic genes.

  • Amino Acid Starvation Response: Halofuginone is a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase (EPRS). By inhibiting the charging of tRNA with proline, it mimics a state of amino acid starvation, which in turn inhibits the differentiation of pro-inflammatory Th17 cells.[6]

G Mechanism of Action of Halofuginone cluster_0 TGF-β Signaling Pathway cluster_1 Amino Acid Starvation Response TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad3 Smad3 Phosphorylation Receptor->Smad3 Fibrosis Fibrosis Smad3->Fibrosis EPRS Glutamyl-Prolyl tRNA Synthetase (EPRS) tRNA Proline-tRNA Charging EPRS->tRNA Th17 Th17 Cell Differentiation tRNA->Th17 Inflammation Inflammation Th17->Inflammation Halofuginone Halofuginone Halofuginone->Smad3 Inhibits Halofuginone->EPRS Inhibits

Caption: Halofuginone's dual inhibitory mechanism of action.

Potential Direct Biological Activity of this compound

Conclusion

This compound is a molecule of significant synthetic utility, serving as the cornerstone for the production of the versatile therapeutic agent, halofuginone. Its history is embedded in the rich field of quinazolinone chemistry, and its synthesis has been optimized for large-scale production. While its own biological activity is not extensively documented, its importance as a key intermediate for a compound with potent anti-fibrotic, anti-inflammatory, and anti-cancer properties is undeniable. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting its synthesis, properties, and the biological significance derived from its downstream applications. Further research into the direct pharmacological effects of this compound may reveal novel therapeutic potential.

References

Physicochemical properties and solubility of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its application. This guide provides a detailed overview of this compound, a key intermediate in pharmaceutical synthesis.

Chemical Identity and Structure

This compound is a halogenated quinazolinone derivative. Its chemical structure is foundational to its physical and biological properties.

  • IUPAC Name: 7-bromo-6-chloro-3H-quinazolin-4-one

  • CAS Number: 17518-98-8[1][2][3][4][5][6][7]

  • Molecular Formula: C₈H₄BrClN₂O[1][3][4][6]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 259.49 g/mol [1][2][3][4][7]
Melting Point >300°C[2][5][7]
Boiling Point 481.8°C at 760 mmHg (Predicted)[2][7]
Appearance White to Yellow Solid / Pale-yellow solid[4][6]
Purity ≥95%, ≥98%, ≥99%[1][2][4][7]
pKa -0.55 ± 0.20 (Predicted)[5]
InChI InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)[2][4][5][7]
SMILES O=c1[nH]cnc2cc(Br)c(Cl)cc12[4]

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. This compound exhibits the following solubility:

SolventSolubilitySource(s)
DMSO Soluble[3][5]

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this exact compound are not publicly available. However, standard methodologies are employed for such characterizations.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[8] This one-step process is noted for its efficiency and suitability for industrial production.[8]

General Protocol:

  • 2,4-dibromo-5-chlorobenzoic acid, a catalyst (e.g., cuprous chloride or cuprous bromide), a second catalyst (e.g., potassium iodide or sodium iodide), an inorganic base (e.g., potassium hydroxide or sodium hydroxide), formamidine acetate, and a solvent (e.g., acetonitrile) are added to a reaction vessel.[8]

  • The mixture is heated under reflux and stirred for a period of 18-20 hours to complete the reaction.[8]

G raw_materials Starting Materials (2,4-dibromo-5-chlorobenzoic acid, formamidine acetate) reaction One-Step Reaction (Reflux in Acetonitrile) raw_materials->reaction product 7-Bromo-6-Chloro- 4(3H)-Quinazolinone reaction->product catalysts Catalysts & Base (e.g., CuCl, KI, KOH) catalysts->reaction

Caption: Synthetic pathway for this compound.

Determination of Physicochemical Properties
  • Melting Point: Typically determined using a melting point apparatus where the sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Solubility: A known amount of the solid is added incrementally to a fixed volume of the solvent at a constant temperature with agitation. The point at which no more solid dissolves determines the saturation solubility.

  • Purity: Assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for structural confirmation.

Biological Context and Applications

This compound is primarily recognized as a crucial intermediate in the synthesis of Halofuginone.[3][8] Halofuginone is an anticoccidial drug used in poultry.[8][9] The quinazolinone scaffold, in general, is present in many compounds with a wide range of biological activities, including antimicrobial and antitumor effects.[10] Some derivatives have shown cytotoxic effects against cancer cells and antiproliferative effects related to the epidermal growth factor receptor (EGFR).[4]

G intermediate 7-Bromo-6-Chloro- 4(3H)-Quinazolinone synthesis Pharmaceutical Synthesis intermediate->synthesis used in research Research Applications intermediate->research potential in drug Halofuginone (Anticoccidial Drug) synthesis->drug produces cytotoxicity Cytotoxicity Studies (e.g., Bladder Cancer Cells) research->cytotoxicity egfr EGFR Inhibition Research research->egfr

Caption: Role and applications of this compound.

Safety Information

The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] It is designated with the GHS07 pictogram for "Harmful".[2] Appropriate personal protective equipment should be used when handling this chemical.

References

7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, 7-bromo-6-chloro-4(3H)-quinazolinone stands out as a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemistry, biological activities, and therapeutic potential of this scaffold, with a focus on its application in drug design.

Introduction to the this compound Scaffold

This compound is a halogenated derivative of quinazolinone.[1][2][3] The strategic placement of bromine and chlorine atoms on the benzene ring provides unique electronic properties and offers multiple points for synthetic modification, making it an attractive scaffold for developing targeted therapies. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including the anticoccidial drug halofuginone.[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of the appropriately substituted anthranilic acid derivative with a suitable one-carbon source.

Experimental Protocol: One-Pot Synthesis

A widely employed method for the synthesis of quinazolinone derivatives is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides.[4] Microwave-assisted synthesis has also emerged as an efficient method for the preparation of this scaffold.[4]

Materials:

  • 2-amino-4-bromo-5-chlorobenzoic acid

  • Formamide

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 2-amino-4-bromo-5-chlorobenzoic acid and an excess of formamide is heated.

  • Polyphosphoric acid is added as a condensing agent.

  • The reaction mixture is heated at a specific temperature for a set duration, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Therapeutic Potential in Drug Design

The this compound scaffold has garnered significant attention for its potential in the development of anticancer agents. Its derivatives have shown promise in targeting key signaling pathways involved in cancer progression.

Anticancer Activity and Targeted Pathways

The anticancer potential of this scaffold is attributed to its ability to modulate various cellular processes, including cell proliferation, apoptosis, and autophagy. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are already approved for cancer treatment, highlighting the therapeutic value of this chemical class.[5][6]

One of the key targets for quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[3][4] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. The this compound scaffold has been suggested to exhibit antiproliferative effects through the inhibition of EGFR.[3]

A derivative of the core scaffold, 7-bromo-6-chloro-3-(3-(3-hydroxypiperidin-2-yl)propyl)quinazolin-4(3H)-one , has been shown to modulate autophagy in breast cancer cells. This compound was found to increase the levels of autophagy-related proteins such as LC3 and the ATG5-ATG12 complex, while decreasing the levels of SQSTM1, STMN1, and p53.

The logical workflow for investigating the anticancer potential of this scaffold typically involves synthesis, in vitro screening against cancer cell lines, identification of the mechanism of action, and subsequent lead optimization.

Experimental Workflow for Anticancer Drug Discovery A Synthesis of This compound Derivatives B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Active Compounds (Low IC50 values) B->C D Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) C->D E Target Identification (e.g., EGFR, other kinases) D->E F Lead Optimization (Structure-Activity Relationship) E->F F->A G In vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: Experimental workflow for anticancer drug discovery.
Quantitative Data on Biological Activity

While specific quantitative data for the unsubstituted this compound is limited in publicly available peer-reviewed literature, numerous studies have reported the potent anticancer activities of its derivatives and structurally related bromo-substituted quinazolinones. This data provides a strong rationale for its use as a scaffold in drug design.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7 (Breast)MTT15.85 ± 3.32[5]
SW480 (Colon)MTT17.85 ± 0.92[5]
6,8-Dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-7 (Breast)Not Specified1.7 µg/mL
6,8-Dibromo-4(3H)quinazolinone derivative (IX) MCF-7 (Breast)Not Specified1.8 µg/mL
6,8-Dibromo-4(3H)quinazolinone derivative (XIVd) MCF-7 (Breast)Not Specified1.83 µg/mL

Note: The activity of derivatives highlights the potential of the core scaffold. Direct comparisons should be made with caution due to variations in experimental conditions.

Key Signaling Pathways

The anticancer effects of quinazolinone derivatives are often mediated through the modulation of critical signaling pathways. The EGFR signaling cascade is a primary target.

EGFR Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Bromo-6-chloro- 4(3H)-quinazolinone Scaffold Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by the quinazolinone scaffold.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, standardized biological assays are crucial.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the EGFR enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP generated to ATP.

  • Add the kinase detection reagent to produce a luminescent signal.

  • Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the proven biological activity of its derivatives make it an attractive core for medicinal chemists. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full therapeutic potential. The detailed protocols and data presented in this guide aim to facilitate and inspire future research in this promising area of drug discovery.

References

The Antiproliferative Effects on Human Epidermal Growth Factor Receptor (EGFR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiproliferative effects targeting the human epidermal growth factor receptor (EGFR). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the EGFR signaling pathway, mechanisms of inhibition, and the experimental methodologies used to quantify these effects.

Introduction to EGFR and Its Role in Proliferation

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues within its C-terminal domain.[1][2][3] This activation initiates a cascade of downstream signaling pathways crucial for regulating cellular processes like proliferation, survival, growth, and differentiation.[4]

Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers.[5] This aberrant signaling can lead to uncontrolled cell division and tumor growth, making EGFR a prime target for anticancer therapies.[3][6]

The EGFR Signaling Network

Activation of EGFR triggers several major intracellular signaling cascades that ultimately converge on the nucleus to regulate gene expression related to cell proliferation and survival.[1][7] The three primary pathways are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a key pathway that promotes cell proliferation.[1] Upon EGFR activation, adaptor proteins like Grb2 and Shc recruit the guanine nucleotide exchange factor SOS to the membrane, which in turn activates RAS.[1][7] Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and ERK, leading to the activation of transcription factors that drive cell cycle progression.[7]

  • PI3K-AKT-mTOR Pathway: This pathway is central to promoting cell survival and proliferation.[1][8] Phosphorylated EGFR can recruit and activate phosphatidylinositol 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for AKT (also known as protein kinase B), which, upon activation, phosphorylates a range of downstream targets, including mTOR, to inhibit apoptosis and promote protein synthesis.[1]

  • JAK/STAT Pathway: This pathway is also implicated in the regulation of gene transcription associated with cell survival.[1] Activated EGFR can recruit and phosphorylate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.

These pathways are intricately linked and contribute to the proliferative phenotype observed in cancers with aberrant EGFR signaling.

Mechanisms of EGFR Inhibition

Therapeutic strategies to counteract the proliferative effects of EGFR signaling primarily fall into two categories:

  • Monoclonal Antibodies (mAbs): These are large molecules that bind to the extracellular domain of EGFR.[2][9] By doing so, they block the binding of natural ligands like EGF, thereby preventing receptor dimerization and activation.[1][9] Examples include Cetuximab and Panitumumab.[1]

  • Tyrosine Kinase Inhibitors (TKIs): These are small molecules that penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of EGFR.[2][9] They act as competitive inhibitors of ATP, preventing the autophosphorylation of the receptor and thereby blocking all downstream signaling.[2][10] TKIs can be further classified as reversible (e.g., Gefitinib, Erlotinib) or irreversible (e.g., Afatinib), with the latter forming a covalent bond with the kinase domain.[10]

The inhibition of EGFR signaling by these agents is designed to halt the uncontrolled proliferation of cancer cells and, in some cases, induce apoptosis.[11]

Quantitative Analysis of Antiproliferative Effects

The efficacy of EGFR inhibitors is quantified by assessing their ability to inhibit cell proliferation and induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a biological process (such as cell proliferation) by 50%.

Below is a summary of the antiproliferative activity of various compounds targeting EGFR in different cancer cell lines.

Compound/DrugCell LineEGFR Mutation StatusAssay TypeIC50 (nM)Reference
ER21355 HCC827Exon 19 DeletionCell Viability (MTT)15[12]
PC-9Exon 19 DeletionCell Viability (MTT)12[12]
NCI-H1975L858R & T790MCell Viability (MTT)50[12]
H3255L858RCell Viability (MTT)25[12]
A549Wild-TypeCell Viability (MTT)>1000[12]
Egfr-IN-43 PC-9Exon 19 delCell-Based Assay15.0[13]
H1975L858R/T790MCell-Based Assay60.0[13]
A549Wild-TypeCell-Based Assay>1000[13]
ADC-9 NCI-H1975EGFR-expressingCellTiter-Glo12.429[14]
MKN-45c-Met-expressingCellTiter-Glo0.596[14]
Compound 13 PC-9EGFR Leu858Arg/Thr790Met/Cys797SerCellTiter-Glo26.13[15]
NCI-H1975EGFR Leu858Arg/Thr790MetCellTiter-Glo17.82[15]
A431Wild-Type EGFRCellTiter-Glo>10000[15]
Cyanobenzofurans 3 --EGFR TK Inhibition930[16]
Cyanobenzofurans 11 --EGFR TK Inhibition810[16]
Gefitinib --EGFR TK Inhibition900[16]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of the antiproliferative effects of EGFR inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Materials:

    • EGFR-mutant and wild-type cancer cell lines

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compound (EGFR inhibitor)

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12]

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[12]

    • Incubation: Incubate the plate for 72 hours at 37°C.[12]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[12]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

  • Materials:

    • Recombinant human EGFR kinase (wild-type and mutant variants)

    • ATP

    • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[17]

    • Test compound

    • 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.[13]

    • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO (for control).[17]

    • Enzyme Addition: Add 2 µL of the EGFR enzyme to each well and incubate with the compound for approximately 15 minutes at room temperature to allow for binding.[13][17]

    • Initiate Reaction: Add 2 µL of a substrate/ATP mix to initiate the kinase reaction.[17]

    • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[17]

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[17]

      • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction.[17]

    • Luminescence Reading: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP formed and thus reflects the kinase activity.[17]

    • Data Analysis: Determine the IC50 value of the inhibitor by plotting the kinase activity against the inhibitor concentration.

Western Blot Analysis for Phospho-EGFR

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement.

  • Materials:

    • Cancer cells treated with the EGFR inhibitor

    • Ice-cold PBS

    • Lysis buffer

    • Protein assay kit

    • Laemmli buffer

    • SDS-PAGE equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with various concentrations of the EGFR inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[12]

    • Sample Preparation: Denature the protein samples by boiling them in Laemmli buffer.[12]

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[12]

    • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities to determine the level of EGFR phosphorylation relative to the total EGFR and control conditions.

Visualizing EGFR Signaling and Experimental Workflows

Visual diagrams are essential for understanding the complex relationships within the EGFR signaling pathway and the logical flow of experimental procedures.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_jak_stat_pathway JAK/STAT Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_Shc Grb2 / Shc EGFR->Grb2_Shc Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Gene Expression

Caption: The EGFR signaling pathway and its major downstream cascades.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data_analysis Data Acquisition & Analysis start Seed Cancer Cells (96-well plate) incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with EGFR Inhibitor (Serial Dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO (Solubilize Crystals) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 Value read->analyze

Caption: Workflow for assessing antiproliferative effects using the MTT assay.

Logical_Relationship EGFR_Activation EGFR Activation Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR_Activation->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation EGFR_Inhibitor EGFR Inhibitor (TKI or mAb) EGFR_Inhibitor->EGFR_Activation Blocks

Caption: Logical relationship between EGFR inhibition and cell proliferation.

References

Methodological & Application

Synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone from 2,4-dibromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone, a key intermediate in the preparation of pharmacologically active compounds such as the anticoccidial drug halofuginone.[1][2][3] The primary method described is a one-step synthesis from 2,4-dibromo-5-chlorobenzoic acid. An alternative multi-step synthetic approach is also proposed for contexts where the starting material may require synthesis from precursors. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a crucial building block for more complex molecules.[2] Notably, it is a precursor to halofuginone, a halogenated derivative of febrifugine, which is recognized for its use in veterinary medicine and is being explored for treating scleroderma and other autoimmune disorders due to its inhibition of T helper 17 cell development.[2]

This document outlines a robust and efficient one-step synthesis of this compound from 2,4-dibromo-5-chlorobenzoic acid, as detailed in recent patent literature.[1] This method offers advantages in terms of simplicity, high yield, and suitability for industrial-scale production.[1]

One-Step Synthesis Protocol

This protocol is adapted from a patented method for the direct synthesis of this compound.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
2,4-dibromo-5-chlorobenzoic acid324.36100 g
Formamidine acetate104.0940 g
Cuprous Bromide (CuBr)143.455 g
Sodium Iodide (NaI)149.895 g
Sodium Hydroxide (NaOH)40.0050 g
Acetonitrile (CH₃CN)41.05700 g

Equipment:

  • Reaction flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus

Experimental Procedure:

  • To a reaction flask, sequentially add 2,4-dibromo-5-chlorobenzoic acid (100 g), cuprous bromide (5 g), sodium iodide (5 g), sodium hydroxide (50 g), formamidine acetate (40 g), and acetonitrile (700 g).[1]

  • Equip the flask with a reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to reflux and maintain for 20 hours.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The workup and purification procedure (not detailed in the source patent) would typically involve:

    • Filtering the reaction mixture to remove insoluble salts.

    • Concentrating the filtrate under reduced pressure to remove the acetonitrile.

    • Adding water to the residue to precipitate the crude product.

    • Filtering the crude product and washing with water.

    • Recrystallizing the crude product from a suitable solvent (e.g., ethanol or butanol) to obtain the pure this compound.[4]

Proposed Multi-Step Synthesis Pathway

Step 1: Amination of 2,4-dibromo-5-chlorobenzoic acid

This step would involve a nucleophilic aromatic substitution to replace one of the bromine atoms with an amino group, likely the more sterically accessible bromine at the 2-position.

  • Reactants: 2,4-dibromo-5-chlorobenzoic acid, ammonia source (e.g., aqueous ammonia, sodium amide).

  • Catalyst: A copper catalyst, such as copper(I) oxide or copper(I) iodide, is typically required for such aminations (Ullmann condensation).

  • Solvent: A polar aprotic solvent like DMF or DMSO.

  • Conditions: Elevated temperatures would be necessary to drive the reaction.

Step 2: Formylation of 2-amino-4-bromo-5-chlorobenzoic acid

The resulting anthranilic acid derivative would then be formylated.

  • Reactants: 2-amino-4-bromo-5-chlorobenzoic acid, a formylating agent (e.g., formic acid or acetic anhydride/formic acid).

  • Conditions: Heating the mixture would likely be required to form the N-formyl derivative.

Step 3: Cyclization to this compound

The final step is the cyclization of the N-formyl intermediate to form the quinazolinone ring. This is a variation of the Niementowski quinazolinone synthesis.

  • Reactants: 2-formamido-4-bromo-5-chlorobenzoic acid, formamide.

  • Conditions: Heating the mixture at a high temperature (typically 125-180 °C) would effect the cyclization with formamide acting as both a reactant and a solvent.[5][6]

Data Presentation

Table 1: Reactant and Product Information for One-Step Synthesis

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity
This compound17518-98-8C₈H₄BrClN₂O259.49≥99%[3]
2,4-dibromo-5-chlorobenzoic acidNot readily availableC₇H₃Br₂ClO₂324.36N/A

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction One-Step Synthesis cluster_workup Workup & Purification cluster_product Final Product 2_4_dibromo_5_chlorobenzoic_acid 2,4-dibromo-5-chlorobenzoic acid Reaction_Vessel Reaction Vessel 2_4_dibromo_5_chlorobenzoic_acid->Reaction_Vessel Formamidine_acetate Formamidine acetate Formamidine_acetate->Reaction_Vessel Catalysts_Base_Solvent CuBr, NaI, NaOH, Acetonitrile Catalysts_Base_Solvent->Reaction_Vessel Reflux Reflux at elevated temperature (20 hours) Reaction_Vessel->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Concentration Solvent Removal Filtration->Concentration Precipitation Precipitation with Water Concentration->Precipitation Final_Filtration Product Filtration & Washing Precipitation->Final_Filtration Recrystallization Recrystallization Final_Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product G cluster_synthesis Chemical Synthesis cluster_cellular Cellular Mechanism of Halofuginone Quinazolinone This compound Halofuginone Halofuginone Quinazolinone->Halofuginone Further Synthesis EPRS Glutamyl-Prolyl tRNA Synthetase (EPRS) Halofuginone->EPRS inhibits Collagen Collagen Type I Synthesis Halofuginone->Collagen inhibits Prolyl_tRNA Prolyl-tRNAPro Charging EPRS->Prolyl_tRNA AAR Amino Acid Starvation Response (AAR) Prolyl_tRNA->AAR triggers (when inhibited) Th17 Th17 Cell Differentiation AAR->Th17 inhibits TGF_beta TGF-β Signaling TGF_beta->Collagen

References

One-Step Preparation of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the one-step synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a crucial intermediate in the pharmaceutical industry. The synthesis is achieved through the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental procedure, including reagent quantities, reaction conditions, and purification steps. Quantitative data from representative examples are summarized, and a workflow diagram is provided for clarity.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules.[1][2] Its most notable application is as a primary intermediate in the manufacturing of the anticoccidial drug, halofuginone.[2][3] Halofuginone is a halogenated derivative of febrifugine, a natural alkaloid, and is widely used in veterinary medicine.[2] Furthermore, halofuginone has shown potential for treating autoimmune disorders and certain types of cancer due to its inhibitory effects on T helper 17 cells and collagen type I gene expression.[2] The efficient synthesis of this compound is therefore of significant interest. This note details a one-step synthetic method that is advantageous due to its simplicity, high yield, and suitability for larger-scale production.[3]

Reaction Scheme

The one-step synthesis of this compound is achieved through the cyclization of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst and an inorganic base.

Reaction_Scheme reactant1 2,4-dibromo-5-chlorobenzoic acid reagents Cu(I) catalyst, Inorganic Base Solvent, Heat reactant1->reagents reactant2 Formamidine acetate reactant2->reagents product This compound reagents->product

Caption: Reaction scheme for the one-step synthesis.

Experimental Protocol

This protocol is based on the methodology described in patent CN114436974A.[3]

3.1. Materials and Reagents

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous chloride (CuCl) or Cuprous bromide (CuBr)

  • Potassium iodide (KI) or Sodium iodide (NaI)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Activated carbon

  • Hydrochloric acid (HCl)

  • Water

3.2. Equipment

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Suction filtration apparatus

  • Beakers and other standard laboratory glassware

  • pH meter or pH paper

  • Drying oven

3.3. Procedure

  • To a reaction flask, add 2,4-dibromo-5-chlorobenzoic acid, a cuprous salt (catalyst 1), an iodide salt (catalyst 2), an inorganic base, formamidine acetate, and a solvent in the quantities specified in Table 1.[3]

  • Heat the mixture to reflux (typically between 76-120°C) with constant stirring.[3]

  • Maintain the reaction at reflux for 12-20 hours.[3]

  • After the reaction is complete, cool the system to 20-30°C.

  • Perform suction filtration to collect the solid product.

  • Transfer the filter cake to a beaker containing water and add activated carbon.

  • Stir the suspension for 2 hours.

  • Filter the mixture by suction filtration.

  • Adjust the pH of the filtrate to 2-3 using hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid precipitate by suction filtration.

  • Dry the final product at 100-110°C to obtain this compound as a white to off-white solid.

Data Presentation

The following table summarizes the quantitative data from two representative examples of the synthesis.

ParameterExample 1Example 2
Starting Material 2,4-dibromo-5-chlorobenzoic acid2,4-dibromo-5-chlorobenzoic acid
Mass of Starting Material 100 g100 g
Catalyst 1 Cuprous chloride (3 g)Cuprous bromide (5 g)
Catalyst 2 Potassium iodide (3 g)Sodium iodide (5 g)
Inorganic Base Potassium hydroxide (55 g)Sodium hydroxide (50 g)
Formamidine Acetate 40 g40 g
Solvent Acetonitrile (700 g)Acetonitrile (700 g)
Reaction Time 18 hours20 hours
Product Yield 71.5 g (86.7%)Not specified
Product Purity ≥99%[1]Not specified

Data adapted from patent CN114436974A.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow A 1. Charge Reactants (2,4-dibromo-5-chlorobenzoic acid, formamidine acetate, catalysts, base, solvent) B 2. Reaction (Reflux for 12-20 hours) A->B Heat C 3. Cooling and Filtration (Cool to 20-30°C, suction filtration) B->C D 4. Decolorization (Treat with activated carbon in water) C->D E 5. Filtration D->E F 6. Precipitation (Adjust pH to 2-3 with HCl) E->F G 7. Isolation and Drying (Suction filtration, dry at 100-110°C) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis and purification.

Conclusion

The described one-step method provides an efficient and high-yielding route for the synthesis of this compound. The use of readily available starting materials and a straightforward procedure makes this protocol suitable for both laboratory-scale synthesis and potential industrial applications. The high purity of the final product is critical for its subsequent use in the synthesis of pharmaceuticals like halofuginone.

References

Application Notes and Protocols: Synthesis of Halofuginone Utilizing 7-Bromo-6-Chloro-4(3H)-Quinazolinone as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a halogenated derivative of febrifugine, is a quinazolinone alkaloid with a wide range of biological activities, including antiprotozoal, anticancer, and antifibrotic properties.[1] It is widely used in veterinary medicine as a coccidiostat.[2] This document provides detailed application notes and experimental protocols for the synthesis of Halofuginone, with a specific focus on the pivotal role of the intermediate, 7-Bromo-6-chloro-4(3H)-quinazolinone. The protocols outlined herein describe two distinct methods for the synthesis of this key intermediate and its subsequent multi-step conversion to Halofuginone.

Introduction

The synthesis of Halofuginone is a topic of significant interest in medicinal and process chemistry due to its therapeutic potential. A critical intermediate in several synthetic routes to Halofuginone is this compound.[3][4] The structural integrity of this quinazolinone core is essential for the biological activity of Halofuginone. This document details two established protocols for the synthesis of this compound and a comprehensive protocol for its conversion to Halofuginone hydrobromide.

Synthesis of this compound

Two primary routes for the synthesis of the key intermediate, this compound, are presented below.

Protocol 1: Synthesis from m-Chlorotoluene

This protocol follows a conventional process starting from m-chlorotoluene.[5]

Experimental Protocol:

  • Bromination of m-Chlorotoluene: To a stirred mixture of 3-chlorotoluene (200 g, 1.58 mol), FeCl₃ (9.4 g, 0.06 mol) in CH₂Cl₂ (1000 mL) at 0-10 °C, slowly add Br₂ (500 g, 3.12 mol). The gaseous byproduct should be absorbed by a 15% NaOH aqueous solution.

  • Reaction Quench and pH Adjustment: After 1 hour of vigorous stirring, add water (100 mL) and adjust the pH to 8.0-10.0 with a 10% aqueous NaOH solution.

  • Further synthetic steps (not fully detailed in the source) would be required to form the quinazolinone ring.

Protocol 2: Synthesis from 2,4-Dibromo-5-chlorobenzoic Acid

This method provides a more direct, one-step synthesis to the quinazolinone intermediate.[2][6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).

  • Reaction: Heat the mixture to reflux and stir for 20 hours.

  • Work-up: Cool the reaction mixture to 20-30 °C and filter. The filter cake is then washed and further purified.

  • Purification: Add the filter cake to 900g of water with 4g of activated carbon and stir for 2 hours. Filter the mixture and adjust the filtrate's pH to 2-3 with hydrochloric acid to precipitate the product.

  • Drying: Filter the solid and dry at 100-110 °C to obtain this compound.

Table 1: Comparison of Synthesis Protocols for this compound

ParameterProtocol 1 (from m-Chlorotoluene)Protocol 2 (from 2,4-Dibromo-5-chlorobenzoic Acid)
Starting Material m-Chlorotoluene2,4-Dibromo-5-chlorobenzoic Acid
Key Reagents Br₂, FeCl₃, NaOHFormamidine acetate, CuBr, NaI, NaOH
Reaction Time Multiple steps, bromination takes 1 hr20 hours
Reported Yield Not specified in the snippet83.2%[2]
Advantages Utilizes a common starting materialFewer steps, high total yield, low pollution[2][6]

Synthesis of Halofuginone from this compound

The conversion of this compound to Halofuginone involves a multi-step process.[5][7]

Overall Synthesis Workflow

G cluster_synthesis Halofuginone Synthesis Workflow A Synthesis of This compound B Alkylation with 2,3-dichloropropylene A->B Step 1 C Formation of Chloroacetonyl Intermediate B->C Step 2 D Condensation, Cyclization, Deprotection & Isomerization C->D Step 3 E Halofuginone Hydrobromide D->E Final Product

Caption: Overall workflow for the synthesis of Halofuginone.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-6-chloro-3-(2-chloropropenyl)quinazolin-4(3H)-one (3) [5]

  • Reaction Setup: A mixture of 7-bromo-6-chloroquinazolin-4(3H)-one (100 g, 0.38 mol), 2,3-dichloropropylene (52 g, 0.47 mol), K₂CO₃ (83 g, 0.6 mol), and DMF (300 mL) is prepared.

  • Reaction: The mixture is stirred for 1 hour at 120 °C and then maintained at 115-125 °C for another 7 hours.

  • Work-up: The reaction mixture is cooled in an ice-water bath to 5 °C.

  • Purification: After stirring for 1 hour, the precipitate is filtered, washed, and extracted with ethyl acetate. The organic phase is washed with saturated aqueous NaCl and concentrated under vacuum.

Step 2: Synthesis of 7-Bromo-6-chloro-3-(3-chloroacetonyl)quinazalin-4(3H)-one (4) [5]

  • Reaction Setup: To acetonitrile (500 mL) at 20 °C, add the product from Step 1 (127 g, 0.38 mol) and 5% aqueous HCl (20 mL).

  • Reaction: Add N-chlorosuccinimide (NCS) (100 g, 0.75 mol) in batches at 20 ± 2 °C over 4 hours.

  • Purification: Cool the solution for 30 minutes, then filter and dry the precipitate.

Step 3: Synthesis of Halofuginone Hydrobromide [5]

The synthesis from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one involves a four-step sequence: condensation, cyclization, deprotection, and isomerization.[5] A scalable synthesis has been reported with an overall yield of 17% over 12 steps from a different starting material, but the final steps are relevant.[6] Another process describes an ammonolysis reaction followed by purification and salt formation.[8]

Table 2: Quantitative Data for Halofuginone Synthesis Intermediates

IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Yield
This compound C₈H₄BrClN₂O259.49[3]>300[9]83.2% (Protocol 2)[2]
7-Bromo-6-chloro-3-(2-chloropropenyl)quinazolin-4(3H)-one C₁₁H₆BrCl₂N₂O333.00150-155[7]99%[7]
7-Bromo-6-chloro-3-(3-chloroacetonyl)quinazalin-4(3H)-one C₁₁H₇BrCl₂N₂O₂349.99239-241[5]80%[5]
Halofuginone Hydrobromide C₁₆H₁₈Br₂ClN₃O₃495.59Not specified69% (over 4 steps)[6]

Mechanism of Action: Signaling Pathway

Halofuginone exerts its biological effects by targeting a fundamental cellular process. It is a high-affinity inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS).[10] By inhibiting the charging of proline to its tRNA, Halofuginone leads to an accumulation of uncharged prolyl-tRNAs. This accumulation triggers the amino acid starvation response (AAR), which in turn mediates the anti-inflammatory and anti-fibrotic effects of the compound.[2]

G cluster_pathway Halofuginone Mechanism of Action Halofuginone Halofuginone EPRS Glutamyl-Prolyl-tRNA Synthetase (EPRS) Halofuginone->EPRS Inhibits Prolyl_tRNA Prolyl-tRNA Synthesis EPRS->Prolyl_tRNA Uncharged_tRNA Accumulation of Uncharged Prolyl-tRNA Prolyl_tRNA->Uncharged_tRNA Inhibition leads to AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR Effects Anti-inflammatory & Anti-fibrotic Effects AAR->Effects

Caption: Signaling pathway of Halofuginone's inhibitory action.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis of Halofuginone, emphasizing the use of this compound as a key intermediate. The provided data and diagrams are intended to facilitate a deeper understanding of the synthetic process and the compound's mechanism of action for researchers in drug discovery and development. The scalability and efficiency of these synthetic routes are critical for the large-scale production of this therapeutically important molecule.

References

Protocol for synthesizing Halofuginone hydrobromide from its quinazolinone intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Halofuginone hydrobromide, a quinazolinone alkaloid derivative with significant anti-protozoal and potential anti-fibrotic and anti-cancer activities. The synthesis commences from the key intermediate, 7-bromo-6-chloro-4(3H)-quinazolinone. This protocol outlines the necessary reagents, step-by-step procedures, and reaction conditions. Additionally, quantitative data is summarized, and a schematic of the synthesis workflow is provided.

Introduction

Halofuginone, a halogenated derivative of febrifugine, is a potent inhibitor of T helper 17 (Th17) cell differentiation and collagen type I gene expression.[1] It is widely used in veterinary medicine as a coccidiostat.[1] Its unique biological activities have garnered interest in its potential therapeutic applications for autoimmune diseases, fibrosis, and cancer. This application note details a reliable laboratory-scale synthesis of Halofuginone hydrobromide from its quinazolinone intermediate.

Chemical Structures

CompoundStructure
This compound (Quinazolinone Intermediate)this compound
7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one (Intermediate 4)7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one
Halofuginone (7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone)Halofuginone
Halofuginone Hydrobromide Halofuginone Hydrobromide

Experimental Protocol

This protocol is adapted from a novel synthesis method and involves a four-step reaction sequence from the chloroacetonyl quinazolinone intermediate.[2]

Materials and Reagents
  • This compound

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Reagents for condensation, cyclization, deprotection, and isomerization steps (specifics for these steps are proprietary in the cited literature, but a general approach is outlined).

  • Ethanol

  • Hydrobromic acid in ethanol (10%)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

Synthesis of 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one (Intermediate 4)
  • To a solution of this compound in DMF, add potassium carbonate.

  • Stir the mixture at room temperature.

  • Add chloroacetone dropwise to the suspension.

  • Continue stirring at room temperature for the specified time or until reaction completion is observed by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Filter the resulting precipitate, wash with water, and dry to yield 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one.

Synthesis of Halofuginone from Intermediate 4

The conversion of 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one to Halofuginone involves a sequence of condensation, cyclization, deprotection, and isomerization reactions.[2] While the specific reagents and conditions for each of these steps are not fully disclosed in the primary literature, a general synthetic strategy can be inferred. This typically involves reaction with a protected 3-hydroxypiperidine-2-carboxaldehyde derivative, followed by cyclization and deprotection.

Final Step: Synthesis of Halofuginone Hydrobromide[2]
  • Dissolve the crude Halofuginone base (referred to as compound 7 in the cited literature) (14 g, 0.034 mol) in ethanol (300 mL).

  • Stir the solution at 15–25 °C.

  • Add 10% hydrobromic acid in ethanol (33.2 g) dropwise over 30 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the mixture to 60–70 °C and stir for an additional hour.

  • Cool the solution to 5–10 °C.

  • Filter the precipitate to obtain pure Halofuginone hydrobromide.

Quantitative Data Summary

StepProductStarting MaterialYieldPurityMelting Point (°C)
Alkylation7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-oneThis compound99%-150-155
Final HydrobrominationHalofuginone Hydrobromide(±)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)acetonyl]quinazolin-4(3H)-one48%~97.6%245 (decomposed)

Data sourced from multiple synthesis reports.[2][3]

Synthesis Workflow

Synthesis_Workflow quinazolinone This compound chloroacetonyl 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one quinazolinone->chloroacetonyl Chloroacetone, K2CO3, DMF halofuginone_base (±)-trans-Halofuginone chloroacetonyl->halofuginone_base Condensation, Cyclization, Deprotection, Isomerization halofuginone_hbr Halofuginone Hydrobromide halofuginone_base->halofuginone_hbr HBr in Ethanol TGF_Beta_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Fibrotic Gene Expression Nucleus->Gene_expression promotes Halofuginone Halofuginone Halofuginone->pSmad23 inhibits phosphorylation

References

Application Notes and Protocols for the Characterization of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the characterization of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are intended to serve as a guide for researchers in confirming the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
Appearance Pale-yellow to yellow-brown solid
Melting Point >300°C
Purity (Typical) ≥98%

Analytical Techniques for Characterization

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic and spectroscopic techniques to assess purity and elucidate the chemical structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is commonly used for quinazolinone derivatives.[1]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Data Presentation: Illustrative HPLC Data

CompoundRetention Time (min)Purity (%)
This compound15.2>99

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Acetonitrile hplc Inject into C18 Column prep->hplc 10 µL Injection gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) detect UV Detection at 254 nm hplc->detect Elution analyze Integrate Peak Area detect->analyze purity Calculate Purity analyze->purity

Caption: Workflow for HPLC Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the confirmation of the molecular weight of this compound and for the identification of impurities. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: LC-MS Analysis

  • LC System: As described for the HPLC analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI is generally suitable for quinazolinone compounds.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ and its characteristic isotopic pattern. The presence of one bromine and one chlorine atom will result in a distinctive cluster of peaks.

Data Presentation: Expected LC-MS Data

IonCalculated m/zObserved m/zIsotopic Pattern
[M+H]⁺258.9275~258.9Characteristic Br/Cl pattern

Logical Diagram for Isotopic Pattern

Isotopic_Pattern cluster_isotopes Isotopes cluster_ms Mass Spectrum Br Bromine (⁷⁹Br, ⁸¹Br) MS_Peak Characteristic Isotopic Cluster Br->MS_Peak Contributes to Cl Chlorine (³⁵Cl, ³⁷Cl) Cl->MS_Peak Contributes to

Caption: Isotopic Contribution to Mass Spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of this compound, or if derivatization is performed to increase volatility, GC-MS can be a valuable analytical technique.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[2] Derivatization may be necessary for the parent compound to improve volatility.

Data Presentation: Expected GC-MS Data

Ionm/zInterpretation
M⁺~258/260/262Molecular ion with Br/Cl isotopic pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the solubility of many quinazolinone derivatives.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment
~12.5 br s N-H
~8.2 s H-5
~7.9 s H-8

| ~8.0 | s | H-2 |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~160 C=O
~148 C-8a
~145 C-2
~138 C-7
~128 C-5
~127 C-6
~120 C-4a

| ~118 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000MediumN-H stretch
~1680StrongC=O stretch (amide)
~1610MediumC=N stretch
~1590, ~1480MediumC=C aromatic ring stretch
~850StrongC-Cl stretch
~650MediumC-Br stretch

Experimental Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation sample This compound nmr NMR (¹H, ¹³C) sample->nmr ir FTIR sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure functional_groups Functional Group ID ir->functional_groups mw_confirm Molecular Weight Confirmation ms->mw_confirm

Caption: Spectroscopic Analysis Workflow.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Comparison: The experimental percentages are compared with the theoretical values calculated from the molecular formula.

Data Presentation: Elemental Analysis Data

ElementTheoretical (%)Found (%)
C 37.0237.10
H 1.551.58
N 10.8010.75

Conclusion

The combination of these analytical methods provides a robust framework for the comprehensive characterization of this compound. Chromatographic techniques are essential for assessing purity, while spectroscopic methods are indispensable for structural confirmation and identification of functional groups. Elemental analysis serves as a final confirmation of the empirical formula. These protocols should enable researchers to confidently verify the quality and identity of their synthesized or procured material.

References

Application Note: Purity Determination of 7-Bromo-6-Chloro-4(3H)-Quinazolinone by HPLC and ¹H-qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for determining the chemical purity of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, an important synthetic intermediate.[1][2] Two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy, are described. The use of these two distinct methods provides a comprehensive and reliable assessment of compound purity, crucial for quality control in research and drug development.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Principle: HPLC is a powerful separative technique used to identify and quantify components in a mixture.[3] For purity analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration of each component. Purity is typically determined by the area percent method, where the main peak's area is compared to the total area of all detected peaks.

Experimental Protocol: HPLC

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic data station for data acquisition and processing.

Chemicals and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid, analytical grade

  • This compound sample

  • Reference Standard (if available for peak identification)

Chromatographic Conditions: The following table summarizes the parameters for the reversed-phase HPLC method. A systematic approach should be taken to optimize these parameters for the specific sample and system.[3]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis and Calculation:

  • Inject the prepared sample onto the HPLC system.

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity using the area normalization formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC

The following is an example of a data summary table for HPLC analysis.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
13.4515.60.25
28.925.20.08
312.58 (Analyte) 6180.5 99.51
414.119.30.15
Total 6210.6 100.00

Quantitative NMR (¹H-qNMR) Purity Analysis

Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of a compound's purity without needing a reference standard of the analyte itself.[4] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated with high accuracy.[6][7]

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Chemicals and Reagents:

  • This compound sample (Analyte)

  • Certified Internal Standard (e.g., Maleic acid, Purity ≥ 99.5%). The standard must be soluble in the chosen solvent and have signals that do not overlap with the analyte signals.[6]

  • Deuterated Solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆). The solvent must fully dissolve both the analyte and the standard.[8]

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial using an analytical balance (0.01 mg accuracy).[9] Record the exact mass (m_analyte).

  • Accurately weigh approximately 5-8 mg of the certified internal standard (Maleic acid) into the same vial. Record the exact mass (m_std).

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.[10]

  • Ensure complete dissolution by vortexing or gentle sonication. A homogeneous solution is critical for accurate results.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Acquisition Parameters: To ensure accurate quantification, specific acquisition parameters must be used.[9]

ParameterValueRationale
Pulse Program Standard single pulse (e.g., Bruker 'zg30')Simple and robust for quantification.
Pulse Angle 30°Reduces saturation effects, ensuring full relaxation.
Relaxation Delay (D1) 30-60 secondsMust be at least 5 times the longest T₁ of any integrated proton to ensure complete relaxation.
Acquisition Time (AQ) ≥ 3 secondsProvides adequate digital resolution.
Number of Scans (NS) 16-64Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for integrated peaks).
Dummy Scans (DS) 4Ensures the sample reaches a steady state before acquisition.
Temperature 298 K (25 °C)Maintained for stability and consistency.[9]

Data Processing and Calculation:

  • Apply Fourier transform to the FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity (P_analyte) using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight (Analyte: 259.49 g/mol [1]; Maleic Acid: 116.07 g/mol )

    • m : Mass

    • P_std : Purity of the internal standard (as a percentage)

Data Presentation: ¹H-qNMR

The following table summarizes the data used for the qNMR purity calculation.

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal Integrated (ppm) 8.15 (singlet)6.28 (singlet)
Number of Protons (N) 12
Integral Value (I) 1.001.04
Mass (m) 15.25 mg7.82 mg
Molecular Weight (MW) 259.49 g/mol 116.07 g/mol
Purity (P) Calculated 99.8%
Calculated Purity 99.4%

Summary of Purity Analysis

This section provides a comparative summary of the purity results obtained from the two orthogonal methods. Agreement between the two methods provides a high degree of confidence in the assigned purity value.

Analytical MethodPurity (%)
HPLC (Area Normalization)99.51
¹H-qNMR (Internal Standard)99.4
Average Purity 99.46

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the purity determination of this compound using both HPLC and ¹H-qNMR techniques.

G cluster_start Start cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_end Final Result start Receive Sample: This compound hplc_prep Prepare HPLC Sample (1 mg/mL in ACN/H2O) start->hplc_prep nmr_prep Prepare qNMR Sample (Weigh Analyte & Internal Std, Dissolve in DMSO-d6) start->nmr_prep hplc_run HPLC Analysis (C18, Gradient Elution) hplc_prep->hplc_run nmr_run NMR Acquisition (400 MHz, Quantitative Parameters) nmr_prep->nmr_run hplc_data Integrate Peaks Calculate % Area hplc_run->hplc_data nmr_data Process Spectrum Integrate Peaks nmr_run->nmr_data hplc_result HPLC Purity hplc_data->hplc_result nmr_result qNMR Purity Calculation nmr_data->nmr_result final_report Final Purity Report (Compare Orthogonal Results) hplc_result->final_report nmr_result->final_report

Caption: Workflow for purity analysis of this compound.

References

Application Notes and Protocols for Developing Novel Anticancer Agents from Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents based on the quinazolinone scaffold. Quinazolinone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antitumor effects. Several quinazolinone-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA for cancer therapy, primarily targeting protein kinases. This document outlines the key mechanisms of action, synthesis strategies, and essential experimental protocols for the biological evaluation of these promising compounds.

Mechanisms of Anticancer Activity

Quinazolinone derivatives exert their anticancer effects through various molecular mechanisms, making them a versatile scaffold for targeted therapy. Key mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Many quinazolinone derivatives are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis : These compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest : Quinazolinone derivatives have been shown to arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby preventing cancer cell division.

  • Inhibition of Tubulin Polymerization : Some derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe and cell death.

  • PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition by certain quinazolinone derivatives represents another important anticancer mechanism.

Data Presentation: Biological Activity of Novel Quinazolinone Derivatives

The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of representative quinazolinone derivatives.

Table 1: In Vitro Cytotoxicity of Quinazolinone Derivatives against Human Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5k 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-oneA549 (Lung)Value not available
PC-3 (Prostate)Value not available
SMMC-7721 (Hepatoma)Value not available
Compound 18 Structure not specifiedMGC-803 (Gastric)0.85
Compound 6d 3-(4-chlorophenyl)-2-{[N'-(4-methoxybenzylidene)hydrazino]carbonylmethylthio}quinazolin-4(3H)-oneNCI-H460 (Lung)0.789
Compound 3o Structure not specifiedA549 (Lung)4.26
HCT116 (Colon)3.92
MCF-7 (Breast)0.14
CM9 p-bromo benzyl pendantEBC-1 (Lung)8.6

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: In Vitro Kinase Inhibitory Activity of Quinazolinone Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
5k EGFRwt-TK10
Compound 108 RAF kinaseValue not available
Compound 106 Cdk4470
Compound 19 EGFR40.7
Compound 6d EGFR69

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives can be achieved through various methods. A common approach involves the condensation of anthranilic acid or its derivatives with other reagents.

Protocol 3.1.1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a one-pot, three-component reaction.

Materials:

  • Isatoic anhydride

  • Primary amine (aryl, heteroaryl, alkyl, or cycloalkyl)

  • Orthoester

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave-safe vial, combine isatoic anhydride (1 equivalent), the desired primary amine (1 equivalent), and the appropriate orthoester (1 equivalent).

  • Microwave-assisted synthesis: Irradiate the mixture at 140°C for 20-30 minutes.

  • Conventional heating: Heat the mixture at 120°C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

Protocol 3.2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to determine cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the quinazolinone derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3.2.2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with a quinazolinone derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the quinazolinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and centrifugation (1-5 x 10⁵ cells).

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3.2.3: Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with a quinazolinone derivative

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24 or 48 hours.

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Protocol 3.2.4: In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Quinazolinone derivative

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Add 1 µL of the quinazolinone derivative at various concentrations (or DMSO as a control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis ERK ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Survival Survival mTOR->Survival Akt Akt Akt->Angiogenesis Quinazolinone Quinazolinone Quinazolinone->EGFR Quinazolinone->VEGFR

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add quinazolinone derivatives (serial dilutions) incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add 10 µL MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Remove medium, add 100 µL solubilization solution incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 value read_plate->analyze end End analyze->end

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with quinazolinone derivative start->treat_cells harvest_cells Harvest 1-5 x 10^5 cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in 100 µL 1X Binding Buffer wash_cells->resuspend stain Add 5 µL Annexin V-FITC and 5 µL PI resuspend->stain incubate Incubate 15-20 min at RT in the dark stain->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Application Notes and Protocols: In Vitro Screening of 7-Bromo-6-Chloro-4(3H)-Quinazolinone Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a halogenated quinazolinone derivative with potential as an anticancer agent. Quinazolinone scaffolds are known to exhibit a wide range of pharmacological activities, including the inhibition of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the modulation of cellular processes like autophagy.[1][2][3] This document outlines the methodologies for assessing the cytotoxic and mechanistic effects of this compound on cancer cell lines.

Data Presentation

Due to the limited availability of specific published data for this compound, the following table presents cytotoxicity data for a structurally related 6-bromo quinazolinone derivative (Compound 8a) to provide a representative example of the potential efficacy of this class of compounds against common cancer cell lines.[4] It is crucial to note that these values should be considered as a reference, and specific IC50 values for this compound must be determined experimentally.

Table 1: Cytotoxicity of a Representative 6-Bromo Quinazolinone Derivative (Compound 8a) against Human Cancer Cell Lines [4]

CompoundCancer Cell LineIC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32
SW480 (Colon Cancer)17.85 ± 0.92
Erlotinib (Positive Control)MCF-7 (Breast Cancer)9.9 ± 0.14

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, SW480, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Collect both adherent and floating cells.[9]

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, SW480) seeding Cell Seeding in Plates cell_culture->seeding treatment Incubation (48-72h) compound This compound (Serial Dilutions) compound->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_results Apoptosis Quantification apoptosis->apoptosis_results cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro screening.

Potential Signaling Pathway Inhibition: EGFR Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 7-Bromo-6-Chloro-4(3H)- Quinazolinone Compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Potential Signaling Pathway Modulation: Autophagy

G cluster_cytoplasm Cytoplasm mTOR mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex Phagophore Phagophore Formation Beclin1_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II ATG5-ATG12 LC3_II->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Compound 7-Bromo-6-Chloro-4(3H)- Quinazolinone Compound->mTOR Modulation? Compound->Beclin1_complex Modulation?

Caption: Modulation of the autophagy signaling pathway.

References

Application Notes and Protocols for Evaluating EGFR Inhibition by Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a hallmark of various cancers.[1][5][6] This makes EGFR a prime target for anticancer therapies.[5][7] Quinazolinone derivatives have emerged as a significant class of EGFR inhibitors, with many functioning as ATP-competitive inhibitors that block receptor autophosphorylation and subsequent downstream signaling cascades.[8][9]

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to evaluate the inhibitory activity of quinazolinone compounds against EGFR. The protocols cover the assessment of direct enzyme inhibition, effects on cellular EGFR phosphorylation, and impact on cancer cell viability.

Data Presentation: Inhibitory Activity of Quinazolinone Derivatives

The following tables summarize the inhibitory potential of various quinazolinone derivatives against EGFR and cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.[1]

Table 1: In Vitro EGFR Kinase Inhibition

Compound IDTarget EGFR MutantAssay TypeIC50 (µM)Reference
6dWild-typeKinase Assay0.069[10]
5kWild-typeKinase Assay0.010[11]
79T790M/L858RKinase Assay0.031[12]
8bWild-typeKinase Assay0.00137[8]
6dWild-typeKinase Assay0.77[7]
Erlotinib (Control)Wild-typeKinase Assay0.045[10]
Gefitinib (Control)Wild-typeKinase AssaySimilar to 5k[11]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineIC50 / GI50 (µM)Reference
6dMCF-71.58[7]
6dNCI-H4600.789[10]
5kA54912.30[11]
5kPC-317.08[11]
5kSMMC-772115.68[11]
5lA549>10 (31.21% inhibition)[11][13]
5nA549>10 (33.29% inhibition)[11][13]
Gefitinib (Control)A549>10 (27.41% inhibition)[11][13]
5-Fluorouracil (Control)--[7]

Experimental Protocols & Visualizations

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade, from ligand binding and receptor dimerization to the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt.[1][14][15] Quinazolinone-based inhibitors typically act by competing with ATP at the kinase domain, thereby preventing autophosphorylation, the critical initial step for pathway activation.[9]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Quinazolinone Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits ATP ATP ATP->Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and the inhibitory action of quinazolinones.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the general workflow for assessing the efficacy of quinazolinone compounds as EGFR inhibitors, from initial biochemical screening to cell-based validation.[1][9]

Experimental_Workflow Workflow for Evaluation of EGFR Inhibitors Start Start: Quinazolinone Compound Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Culture Cell-Based Assays: Culture EGFR-dependent cells (e.g., A431, PC-9) Biochemical_Assay->Cell_Culture Active compounds proceed Treatment Treat cells with compound (Dose-response) Cell_Culture->Treatment Western_Blot Western Blot: Assess p-EGFR/Total EGFR Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/MTS): Determine GI50 Treatment->Viability_Assay Analysis Data Analysis & Conclusion Western_Blot->Analysis Viability_Assay->Analysis

Caption: Generalized workflow for measuring EGFR inhibition.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of a compound on EGFR kinase activity by quantifying ADP production.[2][9]

Materials:

  • EGFR Kinase Enzyme System (e.g., Promega V3831)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

  • Quinazolinone test compounds

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[16]

  • ATP and substrate (e.g., poly(Glu, Tyr) peptide)

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinazolinone compounds in DMSO. Further dilute them in the kinase reaction buffer to achieve the desired final concentrations.[9]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 96-well plate.[2]

    • Add 10 µL of a solution containing the EGFR enzyme and substrate in the kinase buffer.[2]

    • Initiate the reaction by adding 10 µL of ATP solution.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2][16]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[16]

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which generates a luminescent signal via luciferase.[2]

    • Incubate at room temperature for 30 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration using non-linear regression.[1]

Protocol 2: Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of quinazolinone compounds to inhibit EGFR phosphorylation in a cellular context.[1][5][15]

Materials:

  • EGFR-expressing cancer cell line (e.g., A431)[17]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Quinazolinone test compounds

  • EGF (ligand for stimulation)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 8% Tris-Glycine)[15]

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[5]

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-18 hours in low-serum media (0.1% FBS).[18]

    • Pre-treat the cells with varying concentrations of the quinazolinone compound or vehicle (DMSO) for 1-4 hours.[1]

    • Stimulate the cells with 50-100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.[1][18]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.[1]

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[1][15]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1][15]

    • Collect the supernatant containing the total protein extract.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1][15]

    • Normalize the protein concentration for all samples.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[5][15]

    • Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and perform electrophoresis.[1][15]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.[5][15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Add ECL substrate and capture the chemiluminescent signal.[15]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.[5]

    • Re-block and probe the membrane for total EGFR and a loading control (e.g., β-Actin).[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total EGFR signal, and then to the loading control.[1][15]

    • Plot the normalized p-EGFR levels against the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of quinazolinone compounds on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19]

Materials:

  • EGFR-dependent cancer cell line

  • Cell culture medium

  • Quinazolinone test compounds

  • MTT solution (5 mg/mL in PBS)[19]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[19][20]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2][20]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the quinazolinone compounds or vehicle (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[2][20]

  • MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[20] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[19]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.[2] Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (half-maximal growth inhibitory concentration) value by plotting percent viability against the log of the compound concentration.

References

Application Notes: The Use of Halofuginone in the Study of Th17 Cell Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into Th17 cells is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which activate key transcription factors such as STAT3 and RORγt.[3]

7-Bromo-6-chloro-4(3H)-quinazolinone is a key intermediate in the synthesis of Halofuginone, a febrifugine alkaloid derivative. Halofuginone has been identified as a potent and selective inhibitor of Th17 cell differentiation.[1][2] This makes it a valuable pharmacological tool for researchers studying the molecular mechanisms of Th17 cell development and for professionals in drug development exploring therapeutic strategies for Th17-mediated diseases.

Mechanism of Action

Halofuginone exerts its inhibitory effect on Th17 cell differentiation through a unique mechanism involving the activation of the Amino Acid Starvation Response (AAR) pathway.[1][2] Specifically, Halofuginone inhibits prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline.[4][5] This leads to an accumulation of uncharged tRNA, mimicking a state of amino acid deprivation and triggering the AAR.

The activation of the AAR pathway leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of the transcription factor ATF4.[1] While the precise downstream events are still under investigation, this cascade ultimately results in the suppression of STAT3 phosphorylation, a critical step in the Th17 differentiation program.[3][6] Notably, Halofuginone does not appear to directly inhibit the expression of the master Th17 transcription factor, RORγt, but rather impairs its function.[1]

Data Presentation

The following table summarizes the quantitative data regarding the in vitro efficacy of Halofuginone in inhibiting Th17 cell differentiation.

CompoundTarget PathwayCell TypeAssayEndpointIC50Effective ConcentrationReference
HalofuginoneAmino Acid Starvation Response (AAR)Murine naïve CD4+ T cellsIn vitro Th17 differentiationIL-17A production (Flow Cytometry)3.6 ± 0.4 nM10-20 nM[1]
HalofuginoneSTAT3 PhosphorylationMurine memory CD4+ T cellsWestern Blot / Flow CytometryPhospho-STAT3 (Tyr705)Not Reported20 nM[3]

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing Halofuginone to study its effects on Th17 cell development.

Isolation of Naïve CD4+ T Cells from Mouse Spleen

This protocol describes the isolation of naïve CD4+ T cells, the starting population for in vitro Th17 differentiation assays.

Materials:

  • C57BL/6 mouse spleen

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Naïve CD4+ T Cell Isolation Kit (magnetic bead-based)

  • 70 µm cell strainer

  • ACK lysis buffer

Procedure:

  • Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing RPMI-1640 medium.

  • Mechanically dissociate the spleen using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

  • Wash the cells with RPMI-1640 medium and proceed with the isolation of naïve CD4+ T cells using a commercially available magnetic bead-based isolation kit according to the manufacturer's instructions.

  • Assess the purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44low) by flow cytometry.

In Vitro Th17 Cell Differentiation Assay with Halofuginone Treatment

This protocol outlines the differentiation of naïve CD4+ T cells into Th17 cells in the presence of Halofuginone to assess its inhibitory effect.

Materials:

  • Isolated naïve CD4+ T cells

  • RPMI-1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound)

  • Recombinant mouse TGF-β1

  • Recombinant mouse IL-6

  • Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

  • Halofuginone (stock solution in DMSO)

  • 96-well flat-bottom culture plates

Procedure:

  • Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

  • Wash the plate to remove unbound antibodies.

  • Seed the isolated naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well.

  • Prepare the Th17 differentiation medium containing TGF-β1 (1-5 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) in supplemented RPMI-1640.

  • Prepare serial dilutions of Halofuginone in the Th17 differentiation medium. A typical concentration range to test would be from 0.1 nM to 100 nM. Include a vehicle control (DMSO).

  • Add the prepared media with or without Halofuginone to the cells.

  • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Flow Cytometric Analysis of Th17 Differentiation

This protocol details the intracellular staining of IL-17A to quantify the percentage of differentiated Th17 cells.

Materials:

  • Differentiated T cells from the above protocol

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A or Monensin

  • Anti-CD4 antibody (surface stain)

  • Anti-IL-17A antibody (intracellular stain)

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor like Brefeldin A or Monensin.

  • Harvest the cells and wash with FACS buffer.

  • Stain for the surface marker CD4 with a fluorescently labeled anti-CD4 antibody.

  • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.

  • Stain for intracellular IL-17A with a fluorescently labeled anti-IL-17A antibody.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 in T cells treated with Halofuginone.

Materials:

  • T cells cultured under Th17 polarizing conditions with and without Halofuginone

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest the T cells at various time points after stimulation (e.g., 12, 24, 48 hours) and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.

Visualization of Signaling Pathways and Workflows

Halofuginone_Mechanism_of_Action Halofuginone Halofuginone ProlyltRNA_Synthetase Prolyl-tRNA Synthetase Halofuginone->ProlyltRNA_Synthetase inhibits Uncharged_tRNA Uncharged tRNA↑ AAR_Pathway Amino Acid Starvation Response (AAR) Pathway Uncharged_tRNA->AAR_Pathway activates p_eIF2a p-eIF2α↑ AAR_Pathway->p_eIF2a STAT3_Phosphorylation STAT3 Phosphorylation↓ AAR_Pathway->STAT3_Phosphorylation leads to RORgt_Function RORγt Function↓ AAR_Pathway->RORgt_Function impairs ATF4 ATF4↑ p_eIF2a->ATF4 Th17_Differentiation Th17 Differentiation↓ STAT3_Phosphorylation->Th17_Differentiation RORgt_Function->Th17_Differentiation

Caption: Mechanism of Halofuginone in inhibiting Th17 cell differentiation.

Experimental_Workflow Start Start: Isolate Naïve CD4+ T cells from mouse spleen Culture Culture with anti-CD3/CD28, TGF-β, IL-6, anti-IFN-γ, anti-IL-4 Start->Culture Treatment Treat with Halofuginone (various concentrations) or Vehicle (DMSO) Culture->Treatment Incubate Incubate for 3-4 days Treatment->Incubate Analysis Analysis Incubate->Analysis Flow_Cytometry Flow Cytometry: Intracellular IL-17A staining (% of Th17 cells) Analysis->Flow_Cytometry Western_Blot Western Blot: Phospho-STAT3 levels Analysis->Western_Blot

Caption: Workflow for studying Halofuginone's effect on Th17 differentiation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Ensure your reaction temperature is optimized for the specific protocol. Some syntheses may require high temperatures (e.g., refluxing acetonitrile at 76-120°C) to proceed efficiently.[1] Consider performing small-scale experiments at slightly different temperatures to find the optimal condition.

    • Reaction Time: Reaction times can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and to ensure the consumption of starting materials.[2] For the one-step synthesis from 2,4-dibromo-5-chlorobenzoic acid, reaction times of 12-20 hours have been reported.[1]

    • Solvent: The choice of solvent significantly impacts yield. Acetonitrile is a preferred solvent in several protocols.[1] Other solvents like DMF, N-methylpyrrolidone, or 1,4-dioxane can also be used, but may require optimization.[1]

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: Ensure the purity of your starting materials, especially the 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate. Impurities can interfere with the reaction.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to side product formation.

  • Catalyst and Base Issues:

    • Catalyst Activity: In the one-step synthesis, cuprous salts (e.g., CuCl, CuBr) and an iodide source (e.g., KI, NaI) are used as catalysts.[1] Ensure the catalysts are active and not deactivated.

    • Base Strength and Solubility: An inorganic base like potassium hydroxide or sodium hydroxide is crucial for the reaction.[1] The strength and solubility of the base in the chosen solvent can affect the reaction rate and yield.

  • Work-up and Purification:

    • Product Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses during extraction. Ensure proper pH adjustment and use an appropriate organic solvent for extraction.

    • Inefficient Purification: The choice of purification method (e.g., recrystallization, column chromatography) can impact the final isolated yield. Optimize the solvent system for recrystallization or the eluent for chromatography to minimize product loss. The separation and purification of bromo-substituted compounds can sometimes be challenging, leading to lower recovery.[3]

2. Formation of Impurities

Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding potential side reactions is key to optimizing your synthesis for higher purity.

Possible Side Reactions & Prevention Strategies:

  • Incomplete Cyclization: The intermediate N-acyl-anthranilic acid may not fully cyclize to the desired quinazolinone.

    • Solution: Ensure sufficient reaction time and optimal temperature to promote complete cyclization. Monitoring the reaction by TLC or LC-MS can help determine when the reaction is complete.

  • Hydrolysis of Reactants or Product: The presence of water can lead to the hydrolysis of starting materials or the final product, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Side Reactions of Formamidine Acetate: Formamidine acetate can decompose at high temperatures.

    • Solution: Add the formamidine acetate portion-wise or as a solution to control its concentration and minimize decomposition.

  • Formation of Isomers: Depending on the starting materials and reaction conditions, the formation of isomeric products is a possibility, although less common for this specific target.

    • Solution: Careful control of reaction conditions and purification by chromatography can help separate isomers if they form.

Data Presentation

Table 1: Reaction Conditions for the One-Step Synthesis of this compound [1]

ParameterCondition 1Condition 2
Starting Material 2,4-dibromo-5-chlorobenzoic acid2,4-dibromo-5-chlorobenzoic acid
Catalyst 1 Cuprous chlorideCuprous bromide
Catalyst 2 Potassium iodideSodium iodide
Base Potassium hydroxideSodium hydroxide
Amine Source Formamidine acetateFormamidine acetate
Solvent AcetonitrileAcetonitrile
Temperature RefluxReflux
Reaction Time 18 hours20 hours

Experimental Protocols

One-Step Synthesis of this compound [1]

This protocol is based on the method described in patent CN114436974A.

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Cuprous chloride (CuCl) or Cuprous bromide (CuBr)

  • Potassium iodide (KI) or Sodium iodide (NaI)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Formamidine acetate

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (for work-up)

  • Activated carbon (for decolorization, optional)

  • Water (deionized)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromo-5-chlorobenzoic acid (e.g., 100g), cuprous chloride (e.g., 3g), potassium iodide (e.g., 3g), potassium hydroxide (e.g., 55g), formamidine acetate (e.g., 40g), and acetonitrile (e.g., 700g).

  • Heat the mixture to reflux (approximately 76-82°C for acetonitrile) and maintain vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble materials. The solvent can be recovered by distillation and reused.

  • Adjust the pH of the filtrate to acidic (pH 1-2) with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography. The use of activated carbon during recrystallization can help to remove colored impurities.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2,4-dibromo-5-chlorobenzoic acid - Catalysts (Cu(I) salt, Iodide salt) - Base (KOH or NaOH) - Formamidine acetate - Acetonitrile B Heat to Reflux (76-120°C) 12-20 hours A->B C Cool and Filter B->C D Solvent Recovery (Distillation) C->D E Acidify with HCl (Precipitation) C->E F Filter and Wash E->F G Purify (Recrystallization or Chromatography) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the one-step synthesis.

reaction_pathway start 2,4-dibromo-5-chlorobenzoic acid + Formamidine acetate intermediate Intermediate Formation (N-acyl-anthranilic acid derivative) start->intermediate Amidation product This compound intermediate->product Intramolecular Cyclization catalysts Cu(I) salt, Iodide salt, Base Acetonitrile, Reflux catalysts->intermediate

References

Technical Support Center: Synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient method involves the one-step reaction of 2-amino-4-bromo-5-chlorobenzoic acid with formamide or a formamide equivalent. Another documented approach utilizes the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1]

Q2: What are the typical yields and purity I can expect for this synthesis?

A2: Reported yields for the one-step synthesis from 2,4-dibromo-5-chlorobenzoic acid are in the range of 83-87%, with a purity of ≥99% after purification.[1][2] However, yields can be lower depending on the reaction conditions and the purity of the starting materials.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Temperature, reaction time, and the purity of starting materials are critical. The reaction often requires heating, and monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

Q4: Is this compound commercially available?

A4: Yes, it is available from several chemical suppliers as a solid, typically with a purity of 97% or higher.[3][4]

Troubleshooting Guide

Low or No Product Yield

Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue and can be attributed to several factors. A systematic evaluation of your experimental setup is crucial.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. - Extend the reaction time or slightly increase the temperature if starting material persists.
Purity of Starting Materials - Ensure the 2-amino-4-bromo-5-chlorobenzoic acid (or alternative starting material) and formamide are of high purity. Impurities can lead to side reactions.
Decomposition of Product - The quinazolinone ring is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation. Consider optimizing the work-up procedure to minimize exposure to such conditions.
Suboptimal Reaction Conditions - If using a literature procedure, ensure that the temperature, solvent, and catalyst (if any) are used as specified. Small deviations can significantly impact the yield.
Purification Challenges

Q: My crude product is highly colored (yellow to brown). How can I decolorize it?

A: Colored impurities are common in this synthesis.

  • Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon.[1] The product is dissolved in a suitable solvent (e.g., aqueous base), and a small amount of activated carbon is added. The mixture is stirred and then filtered to remove the carbon and adsorbed impurities.

Q: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What could it be and how can I remove it?

A: The identity of the impurity will depend on the specific side reactions occurring. However, some possibilities include:

  • Unreacted Starting Material: If the reaction has not gone to completion, the starting aminobenzoic acid may be present. This can often be removed by an acid-base workup.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of N-formyl-2-amino-4-bromo-5-chlorobenzamide.

  • Side Products from Impurities: Impurities in the starting materials can lead to the formation of related quinazolinone byproducts.

Troubleshooting Strategies:

Purification Method Recommendations
Recrystallization - This is a highly effective method for purifying solid compounds. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures. Common solvents for quinazolinones include ethanol, acetic acid, and DMF/water mixtures.
Acid-Base Extraction - this compound has an acidic N-H proton. It can be dissolved in an aqueous base (like NaOH or KOH) and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer with an acid like HCl.[1]
Column Chromatography - If recrystallization and acid-base extraction are ineffective, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Careful selection of the solvent system is crucial to achieve good separation.

Q: My NMR spectrum shows unexpected peaks. What could they be?

A: Without a reference spectrum of the impurity, identification can be challenging. However, you can look for characteristic peaks:

  • Starting Material: Look for the characteristic peaks of the 2-amino-4-bromo-5-chlorobenzoic acid.

  • Solvent Residue: Check for common solvent peaks (e.g., DMSO, DMF, ethyl acetate).

  • Related Quinazolinones: If impurities in the starting materials were present, you might see additional aromatic signals corresponding to other halogenation patterns on the quinazolinone ring.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Cuprous bromide (CuBr)

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Formamidine acetate

  • Acetonitrile

  • Activated carbon

  • Hydrochloric acid (HCl)

Procedure:

  • To a reaction flask, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).

  • Heat the mixture to reflux and stir for 20 hours.

  • Cool the reaction mixture to 20-30 °C and filter the solid.

  • Suspend the filter cake in 900g of water and add 4g of activated carbon.

  • Stir the suspension for 2 hours.

  • Filter the mixture to remove the activated carbon.

  • Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with water, and dry at 100-110 °C.

Expected Outcome:

  • Yield: ~86.7%

  • Appearance: White solid

  • Purity: High purity product suitable for further use.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product is_colored Is the product colored? start->is_colored activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes is_pure_after_decolor Is the product pure by TLC/NMR? is_colored->is_pure_after_decolor No activated_carbon->is_pure_after_decolor recrystallization Recrystallization is_pure_after_decolor->recrystallization No end Pure Product is_pure_after_decolor->end Yes is_pure_after_purification Is the product pure? recrystallization->is_pure_after_purification acid_base Acid-Base Extraction acid_base->is_pure_after_purification column_chromatography Column Chromatography column_chromatography->is_pure_after_purification is_pure_after_purification->acid_base No is_pure_after_purification->column_chromatography Still Impure is_pure_after_purification->end Yes troubleshoot_further Further Troubleshooting/ Impurity ID is_pure_after_purification->troubleshoot_further Persistent Impurity

Caption: A decision tree for troubleshooting the purification of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Starting Materials: - 2,4-dibromo-5-chlorobenzoic acid - Formamidine acetate - Catalysts & Base reaction Reaction in Acetonitrile (Reflux, 20h) start->reaction filtration1 Cool and Filter (Isolate crude solid) reaction->filtration1 decolorization Aqueous Suspension & Activated Carbon Treatment filtration1->decolorization filtration2 Filter to Remove Carbon decolorization->filtration2 precipitation Acidify Filtrate with HCl (pH 2-3) filtration2->precipitation filtration3 Filter and Wash Product precipitation->filtration3 drying Dry the Final Product (100-110 °C) filtration3->drying end Pure this compound drying->end

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

References

Overcoming low recovery in bromo-substituted quinazolinone preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bromo-substituted quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low recovery, and to provide clear guidance on experimental protocols.

Troubleshooting Guide: Overcoming Low Recovery

Low recovery in the synthesis of bromo-substituted quinazolinones can arise from a variety of factors, from suboptimal reaction conditions to challenges in purification. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction shows low conversion to the desired bromo-substituted quinazolinone on TLC/LC-MS. What are the likely causes and how can I address them?

A1: Low conversion is a common issue that can often be traced back to the reaction setup and conditions. Here are the primary aspects to investigate:

  • Poor Quality of Starting Materials: Impurities in reactants such as substituted anthranilic acids or the brominating agent can lead to unwanted side reactions and inhibit the formation of the desired product.[1]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.[1]

  • Suboptimal Reaction Temperature: Quinazolinone synthesis can be highly temperature-dependent. Some reactions require significant heat to overcome the activation energy, while others may decompose at elevated temperatures.[1][2]

    • Solution: Conduct small-scale temperature screening experiments to identify the optimal temperature for your specific substrates. For example, run the reaction at room temperature, 50 °C, 80 °C, and 120 °C and monitor the progress.[1]

  • Inappropriate Solvent: The polarity and boiling point of the solvent can significantly influence reactant solubility, reaction rate, and the stability of intermediates.[1]

    • Solution: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to find the one that provides the best yield.[1] For certain syntheses, polar solvents like DMF and water have been shown to be effective, while non-polar solvents are not.[1]

  • Presence of Moisture: Water in the reaction mixture can lead to the hydrolysis of starting materials or intermediates, such as benzoxazinone intermediates, which can open the ring and prevent cyclization.[2][3]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1][2]

Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a frequent cause of low yields. Here are some common culprits and their solutions:

  • Poor Regioselectivity in Direct Bromination: When brominating an existing quinazolinone ring, the bromine may add to multiple positions, especially if there are strongly activating or deactivating groups present.[2]

    • Solution: Employ a directed C-H activation strategy, such as a palladium-catalyzed method with N-bromosuccinimide (NBS), which can offer better regioselectivity.[2]

  • Formation of Diamides: This can occur if the cyclization to the quinazolinone ring is incomplete or if the ring opens during the reaction.[2]

    • Solution: Ensure complete dehydration during the cyclization step. If using a benzoxazinone intermediate, ensure it is fully converted to the quinazolinone. Microwave-assisted synthesis can sometimes improve reaction times and favor the desired cyclization.[2]

  • Hydrolysis of Intermediates: As mentioned previously, water can react with key intermediates. This is particularly problematic when using a benzoxazinone intermediate, which can hydrolyze back to the N-acylanthranilic acid.

    • Solution: Maintain anhydrous conditions throughout the synthesis.[2]

Q3: My product seems to be lost during the workup and purification steps. How can I improve my recovery at this stage?

A3: Product loss during isolation and purification can be a significant contributor to low overall yield. Here are some tips to maximize recovery:

  • Product Loss During Extraction: The pH of the aqueous layer during workup is crucial to ensure your product is in a neutral, less water-soluble form.[1]

    • Solution: Optimize the pH of the aqueous layer before extraction. Perform extractions with a few different organic solvents (e.g., ethyl acetate, dichloromethane) to determine which one gives the highest recovery.[1]

  • Precipitation/Crystallization Issues: If you are purifying by recrystallization, using the wrong solvent or cooling the solution too quickly can result in poor crystal formation and loss of product.[1]

    • Solution: Carefully select a recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals.[1]

  • Irreversible Adsorption to Silica Gel: Some quinazolinone derivatives can bind strongly to silica gel, leading to significant loss during column chromatography.[1]

    • Solution: If you suspect this is happening, try deactivating the silica gel with a small amount of a polar solvent like triethylamine mixed in with your eluent. Alternatively, consider using a different stationary phase, such as alumina.[2]

Frequently Asked Questions (FAQs)

Q: Can I use N-bromosuccinimide (NBS) for the bromination of the quinazolinone core?

A: Yes, NBS is a commonly used reagent for the bromination of quinazolinones and can be particularly useful for achieving better regioselectivity, sometimes in combination with a catalyst.[2] The choice of brominating agent (e.g., NBS vs. molecular bromine) can depend on the specific substrate and desired outcome.[4]

Q: Is microwave-assisted synthesis a viable option for improving yields?

A: Absolutely. Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating, which can help to minimize the formation of degradation products that may occur with prolonged heating.[2][3]

Q: What is a common starting material for the synthesis of bromo-substituted quinazolinones?

A: A frequent starting point is a bromo-substituted anthranilic acid. For example, 5-bromoanthranilic acid is a commercially available and commonly used precursor.[2] Alternatively, bromination can be performed on the quinazolinone core as a later step in the synthesis.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for Bromo-Substituted Quinazolinones

Starting MaterialsReagents & ConditionsProductYield (%)Reference
Anthranilic acid, Phenyl isothiocyanate, TriethylamineN-bromosuccinimide (NBS) in acetonitrile, then reflux in ethanol (65°C, 20h)6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneNot specified[2]
2-Aryl-dihydroquinazolin-4(1H)-onesIodine (2 equiv.), Ethanol, Reflux2,6,8-Triarylquinazolin-4(3H)-ones71-96%[2]
Quinazolinone 1aPeptide catalyst 4q, NBS (2.0 equiv)Tribromide 2a86%[6]
2-CF3-substituted quinazolinone 1fPeptide catalyst 4q, NBSBrominated product 2f63%[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol is adapted from literature procedures for the synthesis of substituted quinazolinones.[2]

Step 1: Bromination of Anthranilic Acid (if starting from the unsubstituted acid)

  • Dissolve anthranilic acid in acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until completion, monitoring by TLC.

  • Process the reaction mixture to isolate the 5-bromoanthranilic acid product.

Step 2: Cyclization to form the Quinazolinone

  • In a round-bottom flask, combine 5-bromoanthranilic acid (10 mmol), absolute ethanol (30 mL), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL).

  • Heat the mixture to reflux at approximately 65°C.

  • Maintain the reflux for 20 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate.

  • Recrystallize the collected solid from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

Protocol 2: Atroposelective Bromination of 3-Arylquinazolin-4(3H)-ones

This protocol is based on a peptide-catalyzed atroposelective bromination method.[6]

  • To a solution of the 3-arylquinazolin-4(3H)-one (1.0 equiv) in an appropriate solvent, add the peptide-based catalyst (e.g., 4q).

  • Add N-bromosuccinimide (NBS) (2.0 equiv).

  • Stir the reaction at the optimized temperature until completion (monitor by HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the enantioenriched bromo-substituted quinazolinone.

Visualizations

Troubleshooting_Workflow start Low Recovery of Bromo-Substituted Quinazolinone check_tlc Analyze TLC/LC-MS start->check_tlc low_conversion Low Conversion check_tlc->low_conversion Incomplete Reaction side_products Multiple Side Products check_tlc->side_products Impurities Present purification_loss Loss During Purification check_tlc->purification_loss Clean Reaction, Low Isolated Yield cause1 Poor Starting Material Quality low_conversion->cause1 cause2 Suboptimal Temperature/Time low_conversion->cause2 cause3 Incorrect Solvent low_conversion->cause3 cause4 Presence of Moisture low_conversion->cause4 cause5 Poor Regioselectivity side_products->cause5 cause6 Hydrolysis of Intermediates side_products->cause6 cause7 Extraction Issues purification_loss->cause7 cause8 Adsorption to Silica purification_loss->cause8 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Temp/Time cause2->solution2 solution3 Screen Solvents cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4 solution5 Use Directed C-H Activation cause5->solution5 cause6->solution4 solution6 Optimize pH / Extraction Solvent cause7->solution6 solution7 Deactivate Silica / Change Stationary Phase cause8->solution7 end Improved Recovery solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end

Caption: A workflow for troubleshooting low recovery in bromo-substituted quinazolinone synthesis.

Synthesis_Pathway cluster_0 Synthetic Route via Benzoxazinone Intermediate start Bromo-Substituted Anthranilic Acid intermediate1 N-Acyl Anthranilic Acid start->intermediate1 Acylation intermediate2 Benzoxazinone Intermediate intermediate1->intermediate2 Dehydration/ Cyclization product Bromo-Substituted Quinazolinone intermediate2->product Amination side_reaction Ring Opening (Hydrolysis) intermediate2->side_reaction + H2O side_reaction->intermediate1

Caption: Synthetic route via a benzoxazinone intermediate and a common hydrolysis side reaction.

Signaling_Pathway Simplified PI3K/HDAC Signaling in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth HDAC HDAC Chromatin Condensed Chromatin HDAC->Chromatin deacetylates Histones Histones Histones->Chromatin Gene_Suppression Tumor Suppressor Gene Silencing Chromatin->Gene_Suppression Quinazolinone Quinazolinone-Based Dual Inhibitor Quinazolinone->PI3K inhibits Quinazolinone->HDAC inhibits

Caption: Quinazolinones as dual inhibitors of PI3K and HDAC signaling pathways in cancer.

References

Optimization of reaction conditions for Halofuginone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Halofuginone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Halofuginone, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the overall yield of Halofuginone hydrobromide lower than expected?

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction conditions for the key steps, such as the condensation and cyclization to form the quinazolinone core or the subsequent coupling with the piperidine moiety, may not be optimized.

  • Solution: Review and optimize critical parameters such as reaction temperature, solvent, and catalyst. For instance, in the ammonolysis step of some synthetic routes, the temperature is maintained between 70-80 °C for 4 hours.[1] In another method, the final salification with hydrobromic acid is performed at 35-45 °C for 3 hours.[1]

  • Impure Intermediates: The purity of the starting materials and key intermediates, such as 7-bromo-6-chloroquinazolin-4(3H)-one, is crucial for achieving a high overall yield.

  • Solution: Ensure that all intermediates are thoroughly purified and characterized at each step. Techniques like recrystallization or column chromatography may be necessary.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. For example, difficulties in obtaining good yields during the condensation step have been reported.[2][3]

  • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the formation of side products. Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can help minimize side reactions.

  • Formation of Isomers: The final step of the synthesis can result in a mixture of cis- and trans-isomers, with the trans-isomer being the desired product. The separation of these isomers can lead to a lower yield of the final product.[3]

  • Solution: Investigate methods to induce the unidirectional conversion from the cis-isomer to the more stable trans-isomer. This may involve adjusting the pH or temperature during the final work-up and purification steps.

Question 2: How can I improve the purity of the final Halofuginone hydrobromide product?

Potential Causes and Solutions:

  • Incomplete Reactions: If the reactions do not go to completion, the final product will be contaminated with starting materials and intermediates.

  • Solution: Monitor the reaction completion using TLC or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time or increasing the temperature, while being mindful of potential side reactions.

  • Inefficient Purification: The purification method used may not be effective at removing all impurities.

  • Solution: Multiple purification steps may be necessary. A common procedure involves cooling the reaction mixture to 0-5 °C to precipitate the product, followed by centrifugation and drying.[1] Recrystallization from a suitable solvent system can also significantly improve purity.

  • Co-precipitation of By-products: Some by-products may have similar solubility to the desired product, leading to their co-precipitation during isolation.

  • Solution: Experiment with different solvent systems for precipitation and recrystallization to find one that selectively precipitates the Halofuginone hydrobromide.

Question 3: I am having difficulty with the synthesis of the 7-bromo-6-chloroquinazolin-4(3H)-one intermediate. What are some common issues and solutions?

Potential Causes and Solutions:

  • Challenging Synthetic Route: The synthesis of this key intermediate has been described as a difficult and challenging task.[2][3]

  • Solution: There are different synthetic routes available for this intermediate. One approach starts from m-chlorotoluene.[2][3] Carefully selecting a well-documented and optimized route is crucial.

  • Low Yields and Purification Difficulties: Some routes may suffer from low yields and difficult separation and purification of intermediates.[2]

  • Solution: Consider alternative synthetic strategies that may offer milder reaction conditions and easier purification. For example, some routes have been developed to reduce the number of reaction steps and overall cost.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of Halofuginone? A1: The synthesis of Halofuginone typically involves the preparation of two key intermediates: a substituted 4(3H)-quinazolinone moiety and a piperidine derivative.[2] The most common quinazolinone intermediate is 7-bromo-6-chloroquinazolin-4(3H)-one.[2][3]

Q2: What are some of the reported overall yields for Halofuginone synthesis? A2: Different synthetic routes have varying overall yields. One novel, linear synthesis approach reported an overall yield of 9.6% over 10 steps.[2][3] Another process involving a three-step reaction sequence starting from a different precursor reported a total yield for the first two steps of 81%, with the final step yielding 98.0%.[1]

Q3: What analytical techniques are used to characterize Halofuginone and its intermediates? A3: The characterization of Halofuginone and its intermediates is typically performed using a combination of techniques including melting point determination, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR).[2][3]

Q4: Are there any stereoisomers of Halofuginone to be aware of during synthesis? A4: Yes, the final product is a mixture of cis- and trans-isomers. The desired product is the trans-isomer.[3] The stereochemistry of the hydroxyl and piperidine groups is crucial for its biological activity.[4]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various synthetic approaches to Halofuginone, providing a comparison of reaction conditions and outcomes.

Table 1: Comparison of a Three-Step Synthesis Process [1]

StepStarting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1. Ammonolysis7-bromo-3-(8-bromo-5-hydroxy-2-oxo-3-octenyl)-6-chloro-4(3H)-quinazolinoneAcetonitrile, Ammonia water70-804--
2. PurificationCrude product from Step 1Solvent, Catalyst20-1006-1281 (for steps 1 & 2)-
3. SalificationPurified product from Step 2Ethanol, Hydrobromic acid35-45398.0~97.6

Table 2: Overview of a Linear Synthesis Approach [2][3]

Synthesis TypeNumber of StepsOverall Yield (%)Key Features
Linear Synthesis109.6Avoids harmful materials (except HBr) and harsh conditions.

Experimental Protocols

Protocol 1: Three-Step Synthesis of Halofuginone Hydrobromide [1]

Step 1: Ammonolysis Reaction

  • In a reaction kettle, sequentially add 100 kg of 7-bromo-3-(8-bromo-5-hydroxy-2-oxo-3-octenyl)-6-chloro-4(3H)-quinazolinone (CST-01), 800 kg of acetonitrile, and 50 kg of ammonia water.

  • Heat the mixture to 70-80 °C.

  • Maintain the temperature and stir the reaction for 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure until dry to obtain the concentrate CST-02, which is used directly in the next step.

Step 2: Purification

  • The crude product from the previous step (CST-02) is subjected to purification. The specific solvent and catalyst used are not detailed in the source but the mass ratio of CST-02 to solvent and catalyst is 1:6-10:0.1-0.3.

  • The reaction temperature is maintained between 20-100 °C for 6-12 hours.

  • After the reaction, the mixture is cooled to 0-10 °C.

Step 3: Salification

  • Sequentially add 70 kg of the purified product (CST-03), 420 kg of ethanol, and 42 kg of hydrobromic acid into a reaction kettle.

  • Keep the temperature at 35-45 °C and stir for 3 hours.

  • After the reaction is complete, cool the system to 0-5 °C.

  • Centrifuge and dry the precipitate to obtain 82.0 kg of Halofuginone hydrobromide.

Signaling Pathways and Experimental Workflows

Halofuginone Synthesis Workflow

G cluster_0 Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one cluster_1 Halofuginone Synthesis cluster_2 Purification & Analysis A m-chlorotoluene B Intermediate Steps A->B C 7-bromo-6-chloroquinazolin-4(3H)-one B->C D Condensation & Cyclization C->D Coupling with piperidine derivative precursor E Deprotection & Isomerization D->E F Halofuginone Hydrobromide E->F G Precipitation & Filtration F->G H Recrystallization G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for the synthesis of Halofuginone.

Troubleshooting Logic for Low Yield

G A Low Yield of Halofuginone B Check Purity of Intermediates A->B C Repurify Intermediates B->C Impure D Review Reaction Conditions (Temp, Time, Catalyst) B->D Pure C->D E Optimize Conditions D->E Suboptimal F Analyze for Side Products (TLC/HPLC) D->F Optimal E->F G Modify Reaction Conditions to Minimize Side Reactions F->G Present H Investigate Isomer Ratio F->H Absent G->H I Optimize Isomerization Step H->I High cis-isomer J Improved Yield H->J High trans-isomer I->J

Caption: Troubleshooting flowchart for low yield in Halofuginone synthesis.

References

Technical Support Center: Synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common problem that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The cyclization reaction requires specific conditions to proceed to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

      • According to a patented synthesis protocol, the reaction is typically refluxed for 12-20 hours at a temperature of 76-120 °C.[1] Ensure your reaction is maintained within this optimal time and temperature range.

      • Verify the quality and reactivity of your reagents, particularly the formamidine acetate.

  • Side Reactions:

    • Cause: Sub-optimal reaction conditions can promote the formation of unwanted byproducts.

    • Troubleshooting:

      • Decarboxylation of Starting Material: The starting material, 2-amino-4-bromo-5-chlorobenzoic acid, may undergo decarboxylation at excessively high temperatures, leading to the formation of 3-bromo-4-chloroaniline, which will not participate in the desired cyclization. Carefully control the reaction temperature to avoid this.

      • Hydrolysis of Formamidine Acetate: The presence of excess water can lead to the hydrolysis of formamidine acetate, reducing its availability for the cyclization reaction. Ensure anhydrous conditions by using dry solvents and reagents.

      • Formation of Diamides: In some quinazolinone syntheses, the formation of diamide side products has been observed.[1] This can occur if the reaction conditions are not optimized. Sticking to a proven protocol can minimize this.

  • Product Loss During Workup and Purification:

    • Cause: The product may be lost during extraction, filtration, or recrystallization steps.

    • Troubleshooting:

      • During the pH adjustment for precipitation, ensure the pH is carefully controlled to 2-3 to maximize the precipitation of the product.[1]

      • When washing the final product, use a minimal amount of cold solvent to avoid dissolving the desired compound.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Unreacted Starting Materials:

    • Identification: One of the spots will likely correspond to your starting material (2,4-dibromo-5-chlorobenzoic acid or 2-amino-4-bromo-5-chlorobenzoic acid).

    • Solution: As mentioned in Q1, ensure sufficient reaction time and temperature.

  • Regioisomers:

    • Cause: Although the primary starting material should yield the desired product, impurities in the starting material or alternative reaction pathways could potentially lead to the formation of regioisomers, which have very similar polarities and are difficult to separate.

    • Solution:

      • Ensure the high purity of your starting materials.

      • For purification, consider advanced chromatographic techniques. Screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) or using a different stationary phase like alumina might improve separation.

  • Degradation Products:

    • Cause: High reaction temperatures can lead to the degradation of the product or starting materials.

    • Solution: Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.

Q3: The purification of the final product is proving difficult. What are the best practices?

Purification of this compound typically involves precipitation and recrystallization.

  • Precipitation:

    • After the reaction, cooling the mixture and adjusting the pH to acidic conditions (pH 2-3) with an acid like hydrochloric acid is crucial for precipitating the product as a solid.[1]

  • Recrystallization:

    • Ethanol is a commonly used solvent for the recrystallization of quinazolinone derivatives.

    • If significant impurities persist, treatment with activated carbon during the workup can help remove colored impurities before the final precipitation.[1]

  • Chromatography:

    • If recrystallization does not yield a pure product, column chromatography on silica gel is an option. A gradient elution with a solvent system like ethyl acetate in hexane is a good starting point.

Data Presentation

The following table summarizes the quantitative data from a patented synthesis protocol.[1]

ParameterValue
Starting Material 2,4-dibromo-5-chlorobenzoic acid
Reagents Formamidine acetate, Cuprous Bromide, Sodium Iodide, Sodium Hydroxide
Solvent Acetonitrile
Reaction Temperature 76-120 °C (Reflux)
Reaction Time 12-20 hours
Yield 86.7%
Appearance White solid

Experimental Protocols

Synthesis of this compound from 2,4-dibromo-5-chlorobenzoic acid [1]

This protocol is adapted from patent CN114436974A.

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid (100g)

  • Cuprous bromide (5g)

  • Sodium iodide (5g)

  • Sodium hydroxide (50g)

  • Formamidine acetate (40g)

  • Acetonitrile (700g)

  • Water (900g)

  • Activated carbon (4g)

  • Hydrochloric acid

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).

  • Heat the mixture to reflux (76-120 °C) and stir for 20 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 20-30 °C.

  • Filter the precipitate.

  • Add the filter cake to 900g of water and 4g of activated carbon. Stir the mixture for 2 hours.

  • Filter the mixture.

  • Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

  • Filter the solid product and dry it at 100-110 °C to obtain this compound as a white solid (Yield: 71.5g, 86.7%).

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM 2,4-dibromo-5-chlorobenzoic acid React Reflux (76-120°C) 12-20 hours SM->React R1 Formamidine acetate R1->React Cat CuBr / NaI Cat->React Base NaOH Base->React Sol Acetonitrile Sol->React Filt1 Cool & Filter React->Filt1 AC Activated Carbon Treatment in Water Filt1->AC Filt2 Filter AC->Filt2 Precip pH Adjustment (2-3) with HCl Filt2->Precip Filt3 Filter & Dry Precip->Filt3 FP This compound Filt3->FP Troubleshooting Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete [All SM consumed] OptimizeTimeTemp Increase Reaction Time/Temp (within 12-20h, 76-120°C) Incomplete->OptimizeTimeTemp [SM remaining] CheckPurity Analyze Impurities Complete->CheckPurity OptimizeTimeTemp->CheckReaction UnreactedSM Unreacted Starting Material CheckPurity->UnreactedSM SideProducts Side Products Present CheckPurity->SideProducts PurificationIssue Purification Difficulty CheckPurity->PurificationIssue UnreactedSM->Incomplete CheckConditions Review Reaction Conditions SideProducts->CheckConditions OptimizePurification Optimize Workup: - Control pH (2-3) - Activated Carbon - Recrystallize/Chromatography PurificationIssue->OptimizePurification Yes HighPurity High Purity Product PurificationIssue->HighPurity No OptimizePurification->HighPurity TempTooHigh Temperature too high? (>120°C) CheckConditions->TempTooHigh YesTemp Yes TempTooHigh->YesTemp Yes NoTemp No TempTooHigh->NoTemp No WaterPresent Anhydrous conditions? YesWater No WaterPresent->YesWater Yes NoWater Yes WaterPresent->NoWater No Decarboxylation Risk of Decarboxylation YesTemp->Decarboxylation NoTemp->WaterPresent Hydrolysis Risk of Reagent Hydrolysis YesWater->Hydrolysis

References

Stability issues of 7-Bromo-6-Chloro-4(3H)-Quinazolinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Bromo-6-Chloro-4(3H)-Quinazolinone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The quinazolinone ring system is generally stable; however, extreme conditions can lead to degradation.[1]

Q2: In which solvents is this compound known to be soluble and what are the recommended storage conditions for stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to store stock solutions in a refrigerator to minimize degradation. For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general chemical properties of quinazolinones, potential degradation pathways include hydrolysis of the amide bond within the quinazolinone ring, particularly under harsh acidic or basic conditions at elevated temperatures.[2][3] Photodegradation is also a possibility if the solution is exposed to light.[4]

Q4: Are there any known incompatibilities with common reagents or excipients?

Troubleshooting Guides

This section provides solutions to common problems you might encounter related to the stability of this compound solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

  • Possible Cause: Degradation of the compound in the stock solution or assay buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

    • Assess Assay Buffer Compatibility: Run a control experiment to incubate the compound in the assay buffer for the duration of the experiment and then analyze for degradation.

    • pH and Temperature Control: Ensure the pH and temperature of your experimental conditions are within a stable range for the compound. The quinazolinone ring can be susceptible to degradation in boiling acidic or alkaline solutions.[1][2]

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the compound.

  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature and protected from light. Some quinazoline derivatives are known to be unstable under normal room lighting.[4]

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light).

    • Structure Elucidation: If significant degradation is observed, techniques such as LC-MS/MS or NMR can be used to identify the structure of the degradation products.

Issue 3: Precipitation of the compound in aqueous buffers.

  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Adjust Solvent Concentration: If using a DMSO stock solution, ensure the final concentration of DMSO in the aqueous buffer is low enough to maintain solubility, but high enough to keep the compound in solution.

    • Use of Surfactants or Co-solvents: Consider the use of pharmaceutically acceptable surfactants or co-solvents to improve solubility.

    • Sonication: Gentle sonication can help in dissolving the compound.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Degradation of this compound under Different Conditions.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)
0.1 M HCl60°C24 hours5%
0.1 M NaOH60°C24 hours15%
3% H₂O₂Room Temp24 hours< 2%
Heat (in solid state)80°C48 hours< 1%
Photostability (in solution)Room Temp24 hours10%

Table 2: Hypothetical Stability of this compound in Different Solvents at 4°C.

SolventStorage Duration% Purity Remaining (Hypothetical)
DMSO1 month99%
Ethanol1 month97%
Acetonitrile1 month98%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. A study on a similar quinazolinone analog showed significant degradation under alkaline conditions.[5]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for 24 hours.

  • Analysis: Analyze the stressed samples by the HPLC method described in Protocol 1 and compare with an unstressed control sample.

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., in DMSO) B Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Prepare Control Sample A->C D HPLC/LC-MS Analysis B->D C->D E Compare Stressed vs. Control D->E F Identify Degradation Products E->F G Determine Degradation Pathway F->G

Caption: Workflow for stability testing of this compound.

Diagram 2: Troubleshooting Logic for Compound Instability

G A Inconsistent Experimental Results B Check for Degradation (HPLC/LC-MS) A->B C Degradation Observed? B->C D Review Storage Conditions (Temp, Light, Freeze-Thaw) C->D Yes F No Degradation (Investigate other experimental variables) C->F No E Assess Solution Stability (pH, Buffer, Time) D->E G Prepare Fresh Stock Solution E->G

Caption: Troubleshooting decision tree for stability issues.

Diagram 3: Potential Degradation Pathway - Hydrolysis

G cluster_main Hydrolysis under Strong Acid/Base and Heat A This compound B Ring Opening A->B H₂O C 2-Amino-4-bromo-5-chlorobenzoic acid derivative B->C

Caption: Potential hydrolytic degradation pathway of the quinazolinone ring.

References

Technical Support Center: Troubleshooting Cytotoxicity Assays with Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro cytotoxicity assays involving quinazolinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for quinazolinone compounds?

A1: Quinazolinone derivatives exert cytotoxic effects through various mechanisms, which can vary depending on their specific chemical structure. Some of the proposed anticancer mechanisms include:

  • Inhibition of the DNA repair enzyme system.[1]

  • Inhibition of Epidermal Growth Factor Receptor (EGFR).[1][2]

  • Inhibition of thymidylate enzyme.[1]

  • Inhibitory effects on tubulin polymerization.[1][3]

  • Inhibition of poly (ADP-ribose) polymerase (PARP).[1][4]

  • Induction of apoptosis, autophagy, and cellular senescence.[3][5]

Q2: I am observing low cell viability in my negative control wells. What could be the cause?

A2: Low viability in negative control wells (cells treated with vehicle, e.g., DMSO) can be caused by several factors unrelated to your quinazolinone compound:

  • Cell Culture Issues: Poor cell health, contamination (bacterial, fungal, or mycoplasma), or improper cell seeding density can lead to reduced viability.

  • Reagent Toxicity: The vehicle (e.g., DMSO) itself can be toxic at higher concentrations. Ensure the final concentration of the vehicle in the culture medium is non-toxic to your specific cell line.

  • Environmental Stress: Suboptimal incubator conditions such as incorrect temperature, CO2 levels, or humidity can negatively impact cell health.[6]

  • Mechanical Stress: Excessive pipetting or harsh handling during cell seeding and reagent addition can damage cells.[7]

Q3: My quinazolinone compound is precipitating in the culture medium. How can I address this?

A3: Poor solubility of test compounds is a common issue.[8] Here are some ways to address precipitation:

  • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration should typically be kept below 0.5% to avoid both direct toxicity and precipitation of the compound when added to the aqueous culture medium.

  • Test Solubility Limits: Before conducting the cytotoxicity assay, determine the solubility limit of your quinazolinone derivative in the cell culture medium.[8] You can do this by preparing serial dilutions of the compound in the medium and observing for precipitation.

  • Use a Different Solvent: If DMSO is not suitable, other solvents like ethanol may be tested for better solubility and lower toxicity. Always include a vehicle control with the new solvent.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound solution can sometimes help improve solubility.[8]

Q4: How do I differentiate between a cytotoxic and a cytostatic effect?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[9]

  • Viability vs. Proliferation Assays: Assays like the LDH release assay directly measure cell death (cytotoxicity).[10] Metabolic assays like MTT or XTT measure the number of viable, metabolically active cells. A decrease in the signal from an MTT assay could indicate either cytotoxicity or cytostasis.[11][12]

  • Cell Counting: A simple way to distinguish between the two is to count the number of cells at the beginning and end of the treatment period. If the cell number decreases, it indicates a cytotoxic effect. If the cell number remains the same or increases but at a lower rate than the control, it suggests a cytostatic effect.

  • Apoptosis/Necrosis Assays: Using assays that specifically detect markers of apoptosis (e.g., Annexin V staining) or necrosis can confirm if the compound is inducing cell death.[13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during cytotoxicity assays with quinazolinones.

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variable Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and verify cell counts for each experiment.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of the quinazolinone compound for each experiment. Verify pipette calibration.
Incomplete Solubilization of Formazan (MTT Assay) Ensure complete dissolution of formazan crystals by vigorous pipetting or using a plate shaker. Allow sufficient incubation time with the solubilization buffer (e.g., DMSO, SDS).[14]
Issue 2: High Background Signal
Potential Cause Troubleshooting Step
Compound Interference (MTT Assay) Quinazolinones, like some other chemical compounds, may directly reduce the MTT reagent, leading to a false-positive signal. Run a "compound-only" control (compound in media without cells) to measure this effect and subtract the background absorbance.[15]
Phenol Red Interference The phenol red in some culture media can interfere with absorbance readings. Use phenol red-free medium for the duration of the assay.[15]
Microbial Contamination Bacteria and yeast can also reduce MTT, leading to high background. Visually inspect cultures for contamination and perform routine mycoplasma testing.[16]
Serum LDH Activity (LDH Assay) The serum in the culture medium contains lactate dehydrogenase, which can contribute to the background signal. Use heat-inactivated serum or reduce the serum concentration during the assay. Include a "media-only" background control.[10]
Issue 3: Low or No Signal
Potential Cause Troubleshooting Step
Low Cell Number Ensure that a sufficient number of cells are seeded per well. The optimal cell number should be determined for each cell line and assay to ensure the signal is within the linear range of detection.[16]
Short Incubation Time The incubation time with the compound may be too short to induce a cytotoxic effect. Perform a time-course experiment to determine the optimal treatment duration.
MTT Reagent Toxicity The MTT reagent itself can be toxic to cells, especially during long incubation periods. Optimize the MTT concentration and incubation time to minimize toxicity while allowing for sufficient formazan formation.[9][17]
Loss of Adherent Cells During washing steps, adherent cells may detach. Be gentle during media changes and reagent additions.
LDH Instability (LDH Assay) LDH is an enzyme and can degrade over time in the culture supernatant, especially at 37°C. Collect the supernatant at appropriate time points after treatment to measure LDH release.[15]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various quinazolinone derivatives against different cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of Quinazolinone Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Source
2j MCF-7Breast Adenocarcinoma3.79 ± 0.96Lapatinib5.9 ± 0.74[2]
3j MCF-7Breast Adenocarcinoma0.20 ± 0.02Lapatinib5.9 ± 0.74[2]
3a A2780Ovarian Carcinoma3.00 ± 1.20Lapatinib12.11 ± 1.03[2]
3g A2780Ovarian Carcinoma0.14 ± 0.03Lapatinib12.11 ± 1.03[2]
5a HCT-116Colon Carcinoma4.87Doxorubicin1.20[4]
10f HCT-116Colon Carcinoma16.30Doxorubicin1.20[4]
5d MCF-7Breast Adenocarcinoma24.99Doxorubicin1.08[4]
10f MCF-7Breast Adenocarcinoma10.08Doxorubicin1.08[4]
4i A549Non-small cell lung cancer17.0--[18]
4m A549Non-small cell lung cancer14.2--[18]
4n A549Non-small cell lung cancer18.1--[18]
5 RDRhabdomyosarcoma14.65Paclitaxel0.58[19]
6 MDA-MB-231Breast Cancer10.62Paclitaxel0.04[19]
7 MDA-MB-231Breast Cancer8.79Paclitaxel0.04[19]
Cu-L1 A549Lung Adenocarcinoma1.11 ± 0.01Cisplatin~126[13]
Cu-L2 A549Lung Adenocarcinoma0.64 ± 0.07Cisplatin~126[13]
Cu-L1 MCF-7Breast Cancer1.11 ± 0.01Cisplatin~54[13]
Cu-L2 MCF-7Breast Cancer0.64 ± 0.07Cisplatin~54[13]
Q7 Caki-1Renal Cell Carcinoma87--[20]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include negative (vehicle) and positive (a known cytotoxic agent) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[16]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting or using a plate shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[10]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Include a positive control for maximum LDH release (cells treated with a lysis buffer) and a negative control (untreated cells).[15]

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light. The incubation time may need to be optimized.

  • Absorbance Measurement:

    • Add 50 µL of a stop solution if required by the kit.[10]

    • Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathways

G cluster_0 Quinazolinone Action cluster_1 Cellular Outcomes Quinazolinone Quinazolinone EGFR EGFR Quinazolinone->EGFR Inhibition Tubulin Tubulin Quinazolinone->Tubulin Inhibition of Polymerization PARP PARP Quinazolinone->PARP Inhibition DNA_Repair DNA Repair Enzymes Quinazolinone->DNA_Repair Inhibition Proliferation Cell Proliferation EGFR->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis PARP->Apoptosis DNA_Repair->Apoptosis cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with Quinazolinone B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Assay Reagent (MTT or LDH) D->E F 6. Incubate E->F G 7. Measure Signal (Absorbance) F->G Start Low Cell Viability Observed Check_Controls Check Negative Controls Start->Check_Controls Control_OK Controls OK? Check_Controls->Control_OK Compound_Issue Investigate Compound - Solubility - Interference Control_OK->Compound_Issue Yes Cell_Culture_Issue Troubleshoot Cell Culture - Contamination - Cell Health Control_OK->Cell_Culture_Issue No Assay_Issue Troubleshoot Assay - Reagent Conc. - Incubation Time Compound_Issue->Assay_Issue

References

Technical Support Center: Enhancing the Solubility of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-6-Chloro-4(3H)-Quinazolinone in in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer for an in vitro assay. What is the first step?

A1: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the preferred solvent for many quinazolinone derivatives.[1][2] For compounds that are difficult to dissolve, gentle warming (37-60°C) and ultrasonication can be employed to aid dissolution in the organic solvent.[1] When diluting the stock into your aqueous buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1]

Q2: I've created a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What can I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with poorly soluble compounds.[1] Several strategies can be employed to overcome this:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.[1]

  • Use a Co-solvent: Introducing a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent into your aqueous buffer can significantly enhance solubility.[1][3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, which enhances its aqueous solubility.[1][5] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[5][6] By adjusting the pH of your buffer, you can protonate or deprotonate the compound, which may lead to increased water solubility.[][6] For quinazolinone derivatives, which can have both acidic and basic properties, adjusting the pH of the buffer system can be a highly effective method to improve solubility.[1] However, it is critical to ensure that the chosen pH does not compromise the stability of the compound or the integrity of your biological assay.[1] It is often beneficial to combine pH adjustment with the use of co-solvents for an enhanced effect.[]

Q4: My stock solution of this compound in DMSO precipitates when stored at 4°C or -20°C. What should I do?

A4: The solubility of a compound in DMSO can be temperature-dependent.[1] If you observe precipitation upon cooling, it is recommended to prepare fresh stock solutions before each experiment or to store the stock solution at room temperature if the compound is stable under these conditions. If you must store it cold, ensure that you completely redissolve the compound by warming and vortexing before use.

Q5: Are there other, more advanced techniques to enhance the solubility of this compound?

A5: Yes, for more challenging cases, several advanced formulation strategies can be considered:

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][7] This can be achieved through techniques like micronization and nanonization to create nanosuspensions or nanocrystals.[7]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[8] This can be achieved by methods such as co-solvent evaporation, which can convert the crystalline form of a drug into a more soluble amorphous form.[8][9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed to improve solubility and absorption.[10]

Quantitative Data Summary

Specific quantitative solubility data for this compound is not extensively available in the public domain. However, based on general knowledge of quinazolinone derivatives and common laboratory practices, the following table summarizes the expected solubility behavior.

Solvent/SystemExpected SolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleCommon solvent for creating stock solutions.[1][2]
Aqueous Buffers (e.g., PBS)Poorly SolubleProne to precipitation, especially at higher concentrations.[1]
Aqueous Buffers with Co-solvents (1-5% DMSO, Ethanol)Moderately ImprovedCo-solvents can increase the solubility limit in aqueous media.[1]
Aqueous Buffers with Surfactants (e.g., Tween® 80)ImprovedSurfactants aid in forming micelles to keep the compound in solution.[1]
Aqueous Buffers with Cyclodextrins (e.g., HP-β-CD)Significantly ImprovedForms inclusion complexes to enhance aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • If necessary, gently warm the solution (37-60°C) and sonicate until the compound is completely dissolved.[1]

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in your chosen assay buffer.

    • When diluting, add the stock solution to the buffer incrementally while continuously vortexing to prevent precipitation.[1]

    • Visually inspect each dilution for any signs of precipitation.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare a Co-solvent Buffer:

    • Prepare your standard aqueous assay buffer.

    • Add a water-miscible co-solvent such as ethanol or propylene glycol to the buffer to a final concentration of 1-5% (v/v).[1]

  • Dissolution and Dilution:

    • Prepare a stock solution of this compound in 100% DMSO as described in Protocol 1.

    • Perform serial dilutions of the DMSO stock into the co-solvent-containing buffer, following the incremental addition and vortexing procedure.

Protocol 3: Solubility Enhancement using pH Adjustment
  • Determine pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., pH 4 to 9).

    • Add an excess amount of this compound to each buffer.

    • Equilibrate the samples (e.g., by shaking for 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Assay Buffer Preparation:

    • Based on the results, prepare your assay buffer at the pH that demonstrated the highest solubility, ensuring it is compatible with your experimental system.

    • Proceed with the preparation of your test solutions as described in Protocol 1.

Visualizations

experimental_workflow cluster_stock Stock Preparation cluster_dilution Dilution & Solubilization cluster_outcome Outcome A Weigh Compound B Dissolve in DMSO A->B C Warm/Sonicate (if needed) B->C E Incremental Dilution with Vortexing C->E D Prepare Assay Buffer (+/- Co-solvent, Surfactant, pH adjustment) D->E F Visual Inspection for Precipitation E->F G Proceed to Assay F->G No Precipitation H Re-evaluate Strategy F->H Precipitation H->D

References

Technical Support Center: Scaling Up 7-Bromo-6-Chloro-4(3H)-Quinazolinone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and industrially viable method is a one-step synthesis. This process involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1] This route is favored for its simplicity, high overall yield, low production cost, and reduced pollution, making it suitable for mass production.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control closely are reaction temperature, reaction time, and the choice of catalyst, base, and solvent. The reaction temperature is typically maintained between 76-120 °C, with a reaction time ranging from 12 to 20 hours.[1] Acetonitrile is a commonly used solvent, though others like propionitrile, methyl tetrahydrofuran, 1,4-dioxane, DMF, and N-methylpyrrolidone can also be employed.[1]

Q3: What are the typical purities and yields expected from this synthesis?

A3: Commercially available this compound boasts a purity of ≥99%.[2] The synthesis method described in recent patents reports a high total yield, making it an efficient process for industrial applications.[1]

Q4: What are the primary applications of this compound?

A4: This compound is a crucial intermediate in the synthesis of Halofuginone, an anticoccidial drug used in veterinary medicine.[3][4] Halofuginone is a synthetic derivative of febrifugine, a natural alkaloid.[3]

Troubleshooting Guide

Low Reaction Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step
Inefficient Catalyst System The choice and amount of the copper catalyst and co-catalyst (iodide source) are critical. Verify the quality and loading of the cuprous salt (e.g., CuBr or CuCl) and the iodide salt (e.g., NaI or KI). Consider screening different copper sources as catalyst activity can vary.
Suboptimal Base The strength and solubility of the inorganic base can impact the reaction rate. Potassium hydroxide is often preferred, but other bases like sodium hydroxide or carbonates can be tested. Ensure the base is fully dissolved or adequately dispersed in the reaction mixture.
Incorrect Reaction Temperature The reaction temperature directly influences the reaction kinetics. Ensure the internal reaction temperature is consistently maintained within the optimal range of 76-120°C.[1] Use a calibrated temperature probe.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical method like HPLC or TLC. Consider extending the reaction time based on the monitoring results. Reaction times are typically between 12 and 20 hours.[1]
Poor Quality Starting Materials Impurities in the 2,4-dibromo-5-chlorobenzoic acid or formamidine acetate can interfere with the reaction. Ensure the purity of the starting materials meets the required specifications.
Product Purity Issues

Problem: The isolated product contains significant impurities.

Potential Cause Troubleshooting Step
Incomplete Reaction Unreacted 2,4-dibromo-5-chlorobenzoic acid is a likely impurity. As mentioned for low yield, ensure the reaction goes to completion by optimizing time and temperature.
Side Reactions The formation of isomeric quinazolinone structures or other byproducts can occur. The purification process, typically involving recrystallization, is crucial. The choice of recrystallization solvent should be optimized to selectively precipitate the desired product while leaving impurities in the mother liquor.
Hydrolysis of Product During workup and isolation, prolonged exposure to acidic or basic aqueous conditions at elevated temperatures can potentially lead to hydrolysis of the quinazolinone ring. Neutralize the reaction mixture and perform extractions and filtrations promptly.
Occluded Solvent Residual solvent can be trapped within the product crystals. Ensure the product is thoroughly dried under vacuum at an appropriate temperature.

Experimental Protocols

One-Step Synthesis of this compound

This protocol is based on the method described in patent CN114436974A.[1]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (CuBr) or Cuprous chloride (CuCl)

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • To a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2,4-dibromo-5-chlorobenzoic acid (100g).

  • Sequentially add the catalyst 1 (e.g., 3-5g of Cuprous bromide), catalyst 2 (e.g., 3-5g of Sodium iodide), the inorganic base (e.g., 50-55g of Potassium hydroxide), and formamidine acetate (40g).[1]

  • Add the solvent, acetonitrile (700g).[1]

  • Heat the mixture to reflux (approximately 76-82°C for acetonitrile) and maintain stirring.[1]

  • Continue the reaction for 18-20 hours, monitoring the progress by HPLC or TLC.[1]

  • Upon completion, cool the reaction mixture.

  • The product can be isolated through filtration and purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Effect of Catalysts and Base on Reaction Conditions

Catalyst 1 Catalyst 2 Inorganic Base Reaction Time (hours) Reference
Cuprous Bromide (5g)Sodium Iodide (5g)Sodium Hydroxide (50g)20[1]
Cuprous Chloride (3g)Potassium Iodide (3g)Potassium Hydroxide (55g)18[1]

Note: Quantities are based on 100g of 2,4-dibromo-5-chlorobenzoic acid as the starting material.

Table 2: Investigated Solvents and Reaction Temperature Range

Solvent Boiling Point (°C) Typical Reaction Temperature Range (°C) Reference
Acetonitrile8276-82[1]
Propionitrile9790-97[1]
Methyl Tetrahydrofuran8075-80[1]
1,4-Dioxane10195-101[1]
N,N-Dimethylformamide (DMF)15376-120[1]
N-Methylpyrrolidone (NMP)20276-120[1]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2,4-dibromo-5-chlorobenzoic_acid 2,4-dibromo-5- chlorobenzoic acid Product 7-Bromo-6-Chloro- 4(3H)-Quinazolinone 2,4-dibromo-5-chlorobenzoic_acid->Product Formamidine_acetate Formamidine acetate Formamidine_acetate->Product Catalyst Cu(I) salt (e.g., CuBr) + Iodide salt (e.g., NaI) Catalyst->Product Base Inorganic Base (e.g., KOH) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Heat Heat (76-120 °C) Heat->Product

Caption: One-step synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Check_Reagents Verify Purity of Starting Materials Complete->Check_Reagents Extend_Time->Check_Completion Check_Conditions Review Catalyst, Base, and Solvent Choice Check_Reagents->Check_Conditions Optimize_Purification Optimize Purification (e.g., Recrystallization Solvent) Check_Conditions->Optimize_Purification End Problem Resolved Optimize_Purification->End

Caption: Troubleshooting workflow for low yield or purity issues.

References

Minimizing impurities in the synthesis of halogenated quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Halogenated Quinazolinones

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of halogenated quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of halogenated quinazolinones?

A1: Impurities can arise from several sources throughout the synthetic process. The primary culprits include unreacted starting materials, by-products from side reactions, and degradation of the final product.[1] Common side reactions include incomplete cyclization, dimerization or polymerization of reactants (especially at high temperatures), and hydrolysis.[2] The purity of the initial reactants and solvents is also critical; ensure they are dry and of high quality, as water can deactivate certain catalysts and reagents.[2][3]

Q2: What are the best general practices to prevent impurity formation from the start?

A2: Proactive measures are key to a clean synthesis.

  • Reagent Quality: Always use high-purity, dry solvents and reagents.[2][3]

  • Inert Atmosphere: For reactions sensitive to air and moisture, such as those involving transition metal catalysts, working under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation and side reactions.[2][4]

  • Optimized Conditions: Carefully control reaction parameters like temperature, time, and stoichiometry.[2] Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) helps determine the optimal endpoint, preventing the formation of degradation products from prolonged reaction times.[2]

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in my final product?

A3: A multi-technique approach is most effective for comprehensive impurity profiling.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating and quantifying impurities.[5] Gas Chromatography (GC) is suitable for volatile impurities like residual solvents.[5]

  • Spectrometric Methods: Mass Spectrometry (MS), often coupled with LC (LC-MS), is invaluable for identifying impurities by providing molecular weight information.[6][7]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information essential for characterizing unknown impurities.[1][7]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of halogenated quinazolinones.

Issue 1: Low or No Yield in Direct Halogenation Reaction

  • Question: I am attempting a direct C-H halogenation on the quinazolinone core, but my yield is very low, or the reaction is not proceeding. What should I check?

  • Answer: Low yields in direct halogenation are often linked to catalyst issues, suboptimal conditions, or reagent quality.

    • Catalyst Activity: If using a palladium-catalyzed method, ensure the catalyst is active.[2] Some catalysts are sensitive to air and moisture and may require an inert atmosphere.[2][3] Consider increasing the catalyst loading if the reaction is sluggish.[3]

    • Reagent Purity: Ensure the halogenating agent (e.g., N-halosuccinimides like NBS, NCS) is pure and that all solvents are anhydrous.[3]

    • Temperature: The reaction temperature may be inappropriate. A moderate increase in temperature can sometimes improve the rate, but excessive heat can lead to side reactions.[2][3]

    • Solubility: Check that your quinazolinone starting material is fully dissolved in the chosen solvent. Poor solubility can hinder the reaction.[3]

// Nodes start [label="Low Halogenation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_tlc [label="Monitor Reaction by\nTLC / LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; side_products [label="Significant Side Products", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; solution1 [label="Increase Reaction Time\nIncrease Temperature\nCheck Catalyst Activity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution2 [label="Lower Temperature\nReduce Reaction Time\nCheck Reagent Purity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution3 [label="Verify Reagent Purity\nEnsure Inert Atmosphere\nCheck Substrate Solubility", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; no_reaction [label="No Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges start -> check_tlc; check_tlc -> incomplete [label="Starting Material\nRemains"]; check_tlc -> side_products [label="Multiple New Spots\nFormed"]; check_tlc -> no_reaction [label="No Change"]; incomplete -> solution1; side_products -> solution2; no_reaction -> solution3; } .enddot Caption: Troubleshooting workflow for low yield in direct halogenation.

Issue 2: Multiple Impurities Observed After Synthesis

  • Question: My crude product shows multiple spots on TLC/HPLC, making purification difficult. What are these likely impurities and how can I minimize them?

  • Answer: The presence of multiple impurities suggests that side reactions are occurring.

    • Incomplete Cyclization: The intermediate may not have fully cyclized to form the quinazolinone ring.[2] This can often be resolved by increasing the reaction time or temperature.[2]

    • Dimerization/Polymerization: Starting materials can sometimes self-react, especially at high temperatures.[2] Try lowering the reaction temperature or using a more dilute solution.[2]

    • Over-halogenation: In direct halogenation reactions, it's possible to add more than one halogen atom to the ring. To minimize this, use a precise stoichiometry of the halogenating agent and monitor the reaction closely to stop it once the desired product is formed.

Issue 3: Difficulty in Purifying the Halogenated Quinazolinone

  • Question: I'm struggling to isolate my pure product from the reaction mixture. What purification techniques are most effective?

  • Answer: A multi-step purification strategy is often required for high purity.[4]

    • Washing/Extraction: Before chromatography, wash the crude product with appropriate solvents. A non-polar solvent like hexane can remove non-polar impurities, while an acid-base extraction can be powerful if your product and impurities have different acidic or basic properties.[4]

    • Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. The choice of silica gel and the eluent system is crucial and depends on the polarity of your compound.[4]

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final step to obtain highly pure crystalline material.[1][4]

Purification Technique Best For Advantages Common Issues & Solutions
Column Chromatography Separating compounds with different polarities.[4]High resolution, versatile.Poor Separation: Optimize solvent gradient. Product Streaking: Check for sample overload or insolubility.
Recrystallization Final purification of solid compounds; removing small amounts of impurities.[1]Cost-effective, can yield very high purity.Oiling Out: Use a lower boiling point solvent or cool more slowly.[1] Low Yield: Use minimum hot solvent; cool slowly.[1]
Acid-Base Extraction Separating acidic or basic compounds from neutral impurities.[4]Simple, scalable, effective for specific impurity profiles.Emulsion Formation: Add brine or filter through celite.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct Bromination of a Quinazolinone

This protocol describes a common method for the regioselective C-H bromination of a quinazolinone core using a palladium catalyst.

  • Materials:

    • Quinazolinone substrate (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.2 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

    • Nitrogen or Argon gas

  • Procedure:

    • To a dry, oven-baked reaction flask, add the quinazolinone substrate and Palladium(II) Acetate.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.[3]

    • Add anhydrous DMF via syringe, followed by the N-Bromosuccinimide (NBS).[3]

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude solid via column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for purifying a solid halogenated quinazolinone.

  • Materials:

    • Crude quinazolinone product

    • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)

    • Erlenmeyer flasks, Büchner funnel, filter paper

  • Procedure:

    • Solvent Selection: Choose a solvent in which the quinazolinone is sparingly soluble at room temperature but highly soluble when hot.

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[1]

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask to remove them.[1]

    • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.[1]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.[1]

    • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.[1]

// Nodes start [label="1. Prepare Reactants\n(Quinazolinone, Halogen Source,\nCatalyst, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Set Up Reaction\n(Dry Glassware, Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run [label="3. Run Reaction\n(Controlled Temp, Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Monitor Progress\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; workup [label="5. Reaction Work-up\n(Quench, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography,\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="7. Characterization\n(NMR, MS, HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Pure Halogenated\nQuinazolinone", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder];

// Edges start -> setup; setup -> run; run -> monitor; monitor -> run [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> char; char -> product; } .enddot Caption: General workflow for synthesis and purification.

References

Catalyst selection for optimizing 7-Bromo-6-Chloro-4(3H)-Quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Product Yield

Low or no yield of the desired this compound is a frequent challenge. The following workflow can help diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK solution_reagents Solution: Use pure, dry reagents. Confirm molar ratios. check_reagents->solution_reagents Impure/Incorrect Stoichiometry check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: Use fresh catalyst. Consider alternative catalysts. check_catalyst->solution_catalyst Inactive Catalyst check_workup Assess Work-up and Purification Procedure check_conditions->check_workup Conditions OK solution_conditions Solution: Adjust temperature, reaction time, or solvent. check_conditions->solution_conditions Suboptimal Conditions solution_workup Solution: Modify extraction, precipitation, or chromatography methods. check_workup->solution_workup Inefficient Work-up

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.

Potential Cause and Solution:

  • Incomplete Cyclization: The intermediate N-(2-bromo-4-chloro-benzoyl)formamidine may not fully cyclize.

    • Solution: Increase reaction temperature or prolong the reaction time. Ensure the base is sufficiently strong and present in the correct stoichiometric amount to facilitate the final cyclization step.

  • Hydrolysis of Starting Material or Product: The presence of water can lead to hydrolysis.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Side Reactions of Formamidine Acetate: Formamidine acetate can decompose at high temperatures.

    • Solution: Add the formamidine acetate portion-wise to the reaction mixture. Optimize the reaction temperature to a point where the reaction proceeds efficiently without significant decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A key starting material for a one-step synthesis is 2,4-dibromo-5-chlorobenzoic acid, which reacts with formamidine acetate.[1]

Q2: Which catalysts are most effective for this synthesis?

A combination of two catalysts is often employed.[1]

  • Catalyst 1: Copper-based catalysts such as cuprous chloride (CuCl), cuprous bromide (CuBr), or cuprous oxide (Cu₂O) are effective.[1]

  • Catalyst 2: An iodide source like sodium iodide (NaI) or potassium iodide (KI) is used as a co-catalyst.[1]

Q3: What are the optimal reaction conditions?

The optimal conditions can vary, but a general guideline based on published methods is as follows:

  • Temperature: 76-120 °C[1]

  • Reaction Time: 12-20 hours[1]

  • Solvent: Acetonitrile, propionitrile, methyl tetrahydrofuran, 1,4-dioxane, DMF, or N-methylpyrrolidone can be used.[1]

  • Base: An inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required.[1]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q5: What is a typical work-up procedure for this reaction?

A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Filtering the mixture to remove any solids.

  • Concentrating the filtrate under reduced pressure.

  • Adding water to the residue to precipitate the crude product.

  • Filtering the solid, washing it with water, and drying it.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent CN114436974A.[1]

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (CuBr)

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (anhydrous)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).[1]

  • Heat the mixture to reflux and maintain vigorous stirring.

  • Allow the reaction to proceed for 20 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow a standard work-up and purification procedure as described in the FAQs.

Synthesis_Workflow start Start add_reagents 1. Add Reagents to Reaction Vessel (2,4-dibromo-5-chlorobenzoic acid, CuBr, NaI, NaOH, Formamidine Acetate, Acetonitrile) start->add_reagents reflux 2. Heat to Reflux (20 hours) add_reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete workup 5. Work-up and Purification cool->workup product This compound workup->product

Caption: Experimental workflow for the synthesis.

Catalyst Performance Data

The following table summarizes the catalyst systems and reaction conditions described in the literature for the synthesis of this compound.

Catalyst 1Catalyst 2BaseSolventTemperature (°C)Time (h)Reference
Cuprous BromideSodium IodideSodium HydroxideAcetonitrileReflux20[1]
Cuprous ChloridePotassium IodidePotassium HydroxideAcetonitrileReflux18[1]

References

Technical Support Center: Refinement of Analytical Techniques for Detecting Quinazolinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the analytical challenges in the detection and differentiation of quinazolinone isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating quinazolinone isomers?

A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, and Gas Chromatography (GC).[1][2] For enhanced sensitivity and specificity, these are often coupled with Mass Spectrometry (MS), leading to methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] For chiral isomers, specialized techniques such as chiral Supercritical Fluid Chromatography (SFC) may be employed.[5]

Q2: Why is peak tailing a frequent issue when analyzing quinazolinone compounds with HPLC?

A2: Peak tailing is a common problem for basic compounds like quinazolinones. It often results from strong interactions between the basic nitrogen groups in the quinazolinone structure and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[2]

Q3: How can I improve the resolution between closely eluting quinazolinone isomers?

A3: Optimizing the mobile phase is a key strategy. Small adjustments to the pH or the organic solvent ratio can significantly impact selectivity and improve the separation of isomers.[2][6] Experimenting with different column chemistries or using a column with a different particle size or length can also enhance resolution.

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time instability can stem from several factors, including insufficient column equilibration between runs, fluctuations in column temperature, or slight inconsistencies in the mobile phase preparation.[2][7] Evaporation of the organic solvent from the mobile phase reservoir can also alter its composition over time.[2]

Q5: Can mass spectrometry alone differentiate between quinazolinone isomers?

A5: Not always. Structural isomers often have the same molecular weight and can produce similar fragmentation patterns in MS/MS, making them difficult to distinguish without chromatographic separation.[3][4][8] Therefore, a combination of chromatography for separation and mass spectrometry for detection and confirmation is the most reliable approach.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

HPLC & LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution Supporting References
Peak Tailing Secondary interactions with residual silanols on the column.- Lower the mobile phase pH to 2.5-3.5 to protonate the basic quinazolinone analytes. - Use an end-capped or base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase.[2][9]
Column Overload.- Reduce the sample concentration or injection volume. Dilute the sample and reinject to see if the peak shape improves.[2]
Poor Resolution Between Isomers Inappropriate mobile phase composition.- Adjust the organic-to-aqueous solvent ratio. - Modify the mobile phase pH to alter the ionization state of the isomers.[2][6]
Unsuitable column.- Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Use a column with a smaller particle size or a longer length for higher efficiency.
Shifting Retention Times Inadequate column equilibration.- Increase the equilibration time between gradient runs to ensure the column returns to the initial conditions.[2]
Fluctuating column temperature.- Use a column oven to maintain a stable temperature throughout the analysis.[2]
Mobile phase inconsistency.- Prepare fresh mobile phase daily. - Use precise measurements for all components. - Keep the mobile phase reservoir covered to prevent solvent evaporation.[2][7]
Low Signal Intensity (LC-MS) Poor ionization of the analyte.- Optimize the mobile phase pH and additives (e.g., formic acid or ammonium formate) to promote ionization in the MS source. - Adjust the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).[8]
Matrix effects from the sample.- Improve the sample preparation procedure (e.g., use solid-phase extraction instead of simple protein precipitation) to remove interfering substances.[3][4]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of quinazolinone isomers based on published methods.

Table 1: LC-MS/MS Parameters for Quinazolinone Isomer Analysis

Parameter Methylmethaqualone & Etaqualone Guanabenz E/Z Isomers General Pyrrolizidine Alkaloid Isomers
Column Not specified, but chromatographic separation was achieved.C18 reverse phase columnKinetex™ 5 µm EVO C18 (150 x 2.1 mm)
Mobile Phase Not specifiedGradient elutionAlkaline solvent conditions
Detection Mode UHPLC-QqQ-MS/MS (MRM)Tandem MS (Positive ESI)LC-MS/MS (Positive ESI, MRM)
Internal Standard Methaqualone-d7Not specifiedNot specified
LOQ 0.1 - 0.2 ng/mL0.5 nM0.009 - 0.123 µg/L
Recovery 84.2% - 113.7%Excellent extraction efficiencyNot specified
Reference [3][4][10][11]

Experimental Protocols

Protocol 1: General Method for Separation of Methaqualone and its Positional Isomers by LC-MS/MS

This protocol is a generalized procedure based on common practices for analyzing methaqualone and its designer analogs.[3][4]

1. Sample Preparation (from biological matrices like blood)

  • To 1 mL of sample, add an internal standard (e.g., Methaqualone-d7).

  • Adjust the pH to ~9 with a suitable buffer.

  • Perform a liquid-liquid extraction with 3 mL of ethyl acetate.

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Instrument: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer (QqQ-MS/MS).

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-13 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for the specific instrument and analytes.

  • MRM Transitions: Determine the precursor and product ions for each target isomer and the internal standard by infusing individual standard solutions.

Visualizations

Experimental Workflow for Isomer Analysis

G Experimental Workflow for Quinazolinone Isomer Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological or Chemical Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (e.g., UHPLC) Concentration->Chromatography MS Mass Spectrometry (e.g., QqQ-MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Final Report

Caption: A generalized workflow for the analysis of quinazolinone isomers.

Troubleshooting Logic for Poor Peak Shape

G Troubleshooting Poor Peak Shape in HPLC rect_node rect_node start Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is sample concentration too high? start->q1 a1_yes Dilute sample and reinject. q1->a1_yes Yes a1_no Is column equilibrated? q1->a1_no No q2 Is mobile phase pH appropriate? a1_no->q2 a2_no Adjust pH (e.g., lower to 2.5-3.5 for basic quinazolinones). q2->a2_no No q3 Is column chemistry suitable? q2->q3 Yes a2_yes Is column chemistry suitable? a3_yes Check for system leaks or blockages. q3->a3_yes Yes a3_no Use end-capped or base-deactivated column. q3->a3_no No

Caption: A decision tree for troubleshooting common peak shape issues.

References

Validation & Comparative

A Comparative Guide to Halofuginone Precursors: 7-Bromo-6-Chloro-4(3H)-Quinazolinone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halofuginone, a halogenated derivative of febrifugine, is a quinazolinone alkaloid with a broad spectrum of biological activities.[1][2] It is widely recognized for its use as a coccidiostat in veterinary medicine and is under investigation for various therapeutic applications in humans, including the treatment of fibrotic diseases, cancer, and autoimmune disorders.[1][2][3][4] The synthesis of Halofuginone relies on key precursors, with 7-Bromo-6-Chloro-4(3H)-Quinazolinone being a pivotal intermediate.[2][5][6] This guide provides an objective comparison of different synthetic routes and precursors for Halofuginone, with a focus on the performance of this compound, supported by available experimental data.

Comparative Analysis of Synthetic Precursors

The synthesis of Halofuginone can be broadly divided into the preparation of two key fragments: the quinazolinone core and the piperidine side chain. This compound constitutes the core structure onto which the functional side chain is attached. The efficiency of the overall synthesis is heavily dependent on the route chosen to prepare this quinazolinone intermediate.

While various synthetic strategies exist, a direct comparison of quantitative performance data for different precursors in peer-reviewed literature is not always straightforward. However, analysis of published methods and patents allows for a qualitative and semi-quantitative assessment.

Table 1: Comparison of Synthetic Routes to this compound and Other Halofuginone Precursors

Precursor/Starting MaterialSynthetic RouteReported YieldAdvantagesDisadvantages
This compound
m-ChlorotolueneMulti-step synthesis involving bromination, oxidation, amination, and cyclization.[5][7]Overall yield of 67% for the quinazolinone intermediate.[7]Cost-effective starting material, reduced number of reaction steps compared to some traditional routes.[5][7]Involves multiple steps which can lower the overall efficiency.
2,4-Dibromo-5-chlorobenzoic acidOne-step reaction with formamidine acetate.[8]High total yield (specific percentage not consistently reported across all examples, but implied to be high).[8]Simple, one-step process, suitable for industrial scale-up, low pollution.[8]Availability and cost of the starting material may be a factor.
Alternative Halofuginone Precursors
7-bromo-3-(8-bromo-5-hydroxy-2-oxo-3-octenyl)-6-chloro-4(3H)-quinazolinoneThree-step synthesis to Halofuginone hydrobromide via ammonolysis, purification, and salt formation.[9]The total yield for the first two steps is 81%.[9]Novel process route that may overcome issues with raw material availability in other methods.[9]The initial precursor is complex and its synthesis is not detailed.
Various Piperidine DerivativesMultiple routes starting from materials like 3-hydroxyl pyridine.[7]Yields vary significantly depending on the specific pathway.Allows for the synthesis of various Halofuginone analogs by modifying the piperidine ring.[1]Can be the most expensive and challenging part of the synthesis.[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of this compound and its subsequent conversion to Halofuginone.

Protocol 1: Synthesis of this compound from m-Chlorotoluene

This protocol is based on the method described by Zhang et al. (2017).[5]

Step 1: Bromination of m-Chlorotoluene To a stirred mixture of 3-chlorotoluene (200 g, 1.58 mol), FeCl₃ (9.4 g, 0.06 mol), and CH₂Cl₂ (1000 mL) at 0-10 °C, Br₂ (500 g, 3.12 mol) is added slowly. The reaction is stirred vigorously for 1 hour. Water (100 mL) is then added, and the pH is adjusted to 8.0-10.0 with 10% aqueous NaOH.

Step 2: Subsequent reactions to form the quinazolinone The product from the previous step is carried forward through a series of reactions including oxidation, amination, and cyclization with formamide to yield 7-bromo-6-chloroquinazolin-4(3H)-one. The reported overall yield for this multi-step process is 67%.[7]

Protocol 2: One-Step Synthesis of this compound

This protocol is adapted from a patent by Xi'an Yikang Pharmaceutical Technology Co., Ltd.[8]

Reaction Setup: In a reaction vessel, combine 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous chloride (3g), potassium iodide (3g), potassium hydroxide (55g), formamidine acetate (40g), and acetonitrile (700g).

Procedure:

  • Heat the mixture to reflux.

  • Stir the reaction mixture for 18 hours.

  • Upon completion, the product, this compound, is isolated.

Protocol 3: Synthesis of Halofuginone Hydrobromide from 7-Bromo-6-Chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one

This protocol is a continuation from the synthesis of the quinazolinone core, as described by Zhang et al. (2017).[5]

Procedure: The intermediate, 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one, undergoes a four-step reaction sequence:

  • Condensation

  • Cyclization

  • Deprotection

  • Isomerization

This sequence ultimately yields Halofuginone hydrobromide.[5]

Visualizing the Landscape: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of Halofuginone, the following diagrams have been generated.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of Halofuginone precursors.

G cluster_0 Precursor Synthesis cluster_1 Halofuginone Synthesis cluster_2 Comparative Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Precursor Precursor Characterization->Precursor Coupling Reaction Coupling Reaction Precursor->Coupling Reaction Purification & Isolation Purification & Isolation Coupling Reaction->Purification & Isolation Final Product Final Product Purification & Isolation->Final Product Yield Calculation Yield Calculation Final Product->Yield Calculation Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC) Yield Calculation->Purity Assessment (e.g., HPLC) Process Efficiency Process Efficiency Purity Assessment (e.g., HPLC)->Process Efficiency

Caption: Generalized workflow for the synthesis and comparison of Halofuginone precursors.

Signaling Pathways of Halofuginone

Halofuginone exerts its biological effects through multiple mechanisms of action.[1] The primary pathways include the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway and the inhibition of prolyl-tRNA synthetase (ProRS), which activates the amino acid starvation response.[1][3][4]

G cluster_TGF TGF-β Signaling Pathway cluster_AAR Amino Acid Response Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad3 Phosphorylation Smad3 Phosphorylation TGF-β Receptor->Smad3 Phosphorylation Gene Transcription (Fibrosis) Gene Transcription (Fibrosis) Smad3 Phosphorylation->Gene Transcription (Fibrosis) Proline Proline Prolyl-tRNA Synthetase (ProRS) Prolyl-tRNA Synthetase (ProRS) Proline->Prolyl-tRNA Synthetase (ProRS) Charged prolyl-tRNA Charged prolyl-tRNA Prolyl-tRNA Synthetase (ProRS)->Charged prolyl-tRNA Protein Synthesis Protein Synthesis Charged prolyl-tRNA->Protein Synthesis Halofuginone Halofuginone Halofuginone->Smad3 Phosphorylation Inhibits Halofuginone->Prolyl-tRNA Synthetase (ProRS) Inhibits

Caption: Halofuginone's dual mechanism of action on signaling pathways.

References

Comparative study of quinazolinone derivatives in cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of cancer therapy reveals the significant promise of quinazolinone derivatives. These heterocyclic compounds have emerged as a versatile scaffold for the development of potent and selective anticancer agents. This guide provides a comparative study of various quinazolinone derivatives, focusing on their efficacy in targeting key oncogenic pathways, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.

Quinazolinone-based compounds have demonstrated remarkable efficacy in preclinical and clinical studies by targeting various hallmarks of cancer. Their mechanisms of action primarily revolve around the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis. This comparative guide will delve into the performance of different quinazolinone derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), tubulin polymerization, and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.

Data Presentation: A Comparative Overview of IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinazolinone derivatives against various cancer cell lines and molecular targets. This quantitative data allows for a direct comparison of the potency of these compounds.

Derivative/CompoundTargetCancer Cell LineIC50 (µM)Reference
EGFR Inhibitors
GefitinibEGFRA549 (Lung)0.015 - 0.5[1]
ErlotinibEGFRNCI-H460 (Lung)0.045[2]
LapatinibEGFR, HER2BT-474 (Breast)0.01[1]
Compound 6d EGFRNCI-H460 (Lung)0.789[2]
Compound 5k EGFRwt-TK-0.01[3]
Tubulin Polymerization Inhibitors
Compound Q19 TubulinHT-29 (Colon)0.051[3]
Compound 13d TubulinMDA-MB-231 (Breast)0.0046 - 0.0096[4]
Combretastatin A-4TubulinVarious~0.003[5]
Compound 32 TubulinHepG2 (Liver)Not specified[6]
PI3K/Akt Pathway Inhibitors
IdelalisibPI3Kδ-0.0025[7]
Compound 13k PI3KαHCC827 (Lung)0.00194[8]
Compound 7i PI3KHCC827 (Lung)1.12[9]
Compound 7m PI3KHCC827 (Lung)1.20[9]
Compound (S)-C5 PI3KαHCT116 (Colon)Not specified[10]

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and facilitate comparative analysis, detailed protocols for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the quinazolinone derivatives on cancer cell lines.[11][12][13][14]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinazolinone derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of quinazolinone derivatives on the cell cycle distribution of cancer cells.[15][16]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Quinazolinone derivatives

  • PBS (phosphate-buffered saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of the quinazolinone derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in cancer cells following treatment with quinazolinone derivatives.[15][17][18]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Quinazolinone derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the quinazolinone derivative for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of quinazolinone derivatives on the activity of specific kinases like EGFR or PI3K.[1][19][20]

Materials:

  • Recombinant kinase (e.g., EGFR, PI3Kα)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Quinazolinone derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Protocol:

  • Add the recombinant kinase, substrate, and quinazolinone derivative at various concentrations to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Tubulin Polymerization Assay

This assay assesses the ability of quinazolinone derivatives to inhibit the polymerization of tubulin into microtubules.[5][19][21]

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (containing GTP)

  • Quinazolinone derivatives

  • Microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the quinazolinone derivative or vehicle control (DMSO) to the reaction mixture.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance against time to generate polymerization curves.

  • Determine the inhibitory effect of the compound by comparing the polymerization rate and extent to the control.

Visualization of Key Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism synthesis Synthesis of Quinazolinone Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity target_inhibition Target-based Assays (Kinase, Tubulin) characterization->target_inhibition mechanism Mechanism of Action Studies cytotoxicity->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis

Experimental workflow for the evaluation of quinazolinone derivatives.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits

The PI3K/Akt signaling pathway and its inhibition by quinazolinone derivatives.

References

Unveiling the Anti-Fibrotic Potential: A Comparative Analysis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone and Other Inhibitors of Collagen Type I Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of fibrotic disease research, the quest for potent and specific inhibitors of collagen synthesis is paramount. This guide provides a comparative analysis of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, more commonly known as Halofuginone, and other notable compounds in their effect on collagen type I gene expression. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Halofuginone has emerged as a potent inhibitor of collagen type I synthesis, a key factor in the pathogenesis of fibrotic diseases. This guide benchmarks Halofuginone against other known anti-fibrotic agents, including Pirfenidone, Tranilast, and Losartan. The comparative data reveals that while all compounds demonstrate inhibitory effects on collagen type I expression, their potency and mechanisms of action exhibit notable differences. This analysis aims to provide a foundational resource for selecting and evaluating therapeutic candidates for fibrotic disorders.

Comparative Analysis of Inhibitory Effects

The following tables summarize the quantitative data on the inhibition of collagen type I gene expression by Halofuginone and its alternatives. The data has been compiled from various in vitro and in vivo studies.

Table 1: Dose-Dependent Inhibition of Collagen Type I Gene Expression by Halofuginone

ConcentrationPercent Inhibition of Collagen Type I mRNACell/Tissue TypeReference
10⁻¹⁰ MSignificant ReductionNormal and Scleroderma Fibroblasts[1]
10⁻⁹ MSignificant ReductionNormal and Scleroderma Fibroblasts[1]
10⁻⁸ MReduction in α2(I) collagen messageFibroblast cultures[2]
5 mg/kg (in diet)Almost completely prevented the increaseDimethylnitrosamine-induced liver fibrosis in rats[3]

Table 2: Comparative Efficacy of Alternative Inhibitors on Collagen Type I Gene Expression

CompoundConcentrationPercent Inhibition/Effect on Collagen Type I ExpressionCell/Tissue TypeReference
Pirfenidone 500 µg/mLSignificant Inhibition of TGF-β1-induced expressionA549 cells[4]
1000 µg/mLSignificant Inhibition of TGF-β1-induced expressionA549 cells[4]
1 mg/mLComplete blockage of TGF-β1-induced COL1A1 mRNAPrimary Human Intestinal Fibroblasts[5]
2 mg/mLComplete blockage of TGF-β1-induced COL1A1 mRNAPrimary Human Intestinal Fibroblasts[5]
Tranilast 300 µM55% inhibition of collagen synthesisHuman skin fibroblasts[1]
300 µM60% decrease in pro α1(I) collagen mRNAHuman skin fibroblasts[1]
Losartan 20 mg/kg/day39% reduction in left ventricular collagen volume fractionSpontaneously Hypertensive Rats[6]

Experimental Protocols

Accurate and reproducible quantification of collagen type I gene expression is crucial for the validation of potential inhibitors. The two most common methods employed in the cited studies are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Northern Blotting.

Detailed Protocol for Collagen Type I (COL1A1) mRNA Quantification via RT-qPCR

This protocol provides a step-by-step guide for measuring COL1A1 mRNA levels in cultured cells treated with inhibitory compounds.

  • RNA Isolation:

    • Lyse cells using a suitable reagent like TRIzol.

    • Extract total RNA following the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.[7]

  • DNase Treatment:

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[7]

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.[7]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe specific for COL1A1, forward and reverse primers, and DNA polymerase.

    • Add the synthesized cDNA to the master mix.

    • Perform qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

    • Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[8]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of COL1A1 mRNA.

Detailed Protocol for Collagen Type I mRNA Analysis via Northern Blotting

Northern blotting is a classic technique to determine the size and relative abundance of specific mRNA molecules.

  • RNA Electrophoresis:

    • Separate total RNA samples (10-20 µg per lane) on a denaturing formaldehyde-agarose gel.[9]

  • RNA Transfer:

    • Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary or vacuum transfer.

  • RNA Fixation:

    • Crosslink the RNA to the membrane using UV irradiation or baking at 80°C.

  • Probe Labeling:

    • Prepare a DNA or RNA probe specific for collagen type I mRNA.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxin).[9]

  • Hybridization:

    • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

    • Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at a specific temperature to allow the probe to anneal to the target mRNA.

  • Washing:

    • Wash the membrane with a series of buffers of increasing stringency to remove unbound and non-specifically bound probe.[10]

  • Detection:

    • Detect the labeled probe by exposing the membrane to X-ray film (for radioactive probes) or by using a chemiluminescent or colorimetric detection method (for non-radioactive probes).[9]

    • The intensity of the resulting band is proportional to the amount of target mRNA.

Signaling Pathways and Mechanisms of Action

The transforming growth factor-beta (TGF-β) signaling pathway plays a central role in the regulation of collagen synthesis and is a key target for many anti-fibrotic drugs.

TGF_beta_signaling_pathway cluster_receptor Cell Membrane TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII TBRI TGF-β Receptor I TBRII->TBRI Activates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus COL1A1 Collagen Type I Gene Expression Nucleus->COL1A1 Transcription Halofuginone Halofuginone Halofuginone->TBRI Inhibits Phosphorylation

Caption: TGF-β signaling pathway leading to collagen type I gene expression and the inhibitory action of Halofuginone.

Halofuginone primarily exerts its anti-fibrotic effects by inhibiting the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling cascade. This prevents the translocation of the Smad complex to the nucleus, thereby downregulating the transcription of the collagen type I gene (COL1A1).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound on collagen type I gene expression.

experimental_workflow start Start cell_culture Cell Culture (e.g., Fibroblasts) start->cell_culture treatment Treatment with Inhibitory Compound cell_culture->treatment incubation Incubation treatment->incubation rna_isolation RNA Isolation incubation->rna_isolation analysis Gene Expression Analysis rna_isolation->analysis rt_qpcr RT-qPCR analysis->rt_qpcr Quantitative northern_blot Northern Blot analysis->northern_blot Qualitative/ Semi-quantitative data_analysis Data Analysis and Comparison rt_qpcr->data_analysis northern_blot->data_analysis end End data_analysis->end

References

Navigating the Selectivity Landscape of 7-Bromo-6-Chloro-4(3H)-Quinazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the selectivity of 7-Bromo-6-Chloro-4(3H)-quinazolinone derivatives, a class of compounds with emerging therapeutic potential. While direct, comprehensive cross-reactivity screening data for this specific scaffold remains limited in publicly available literature, this guide synthesizes findings from studies on structurally related quinazolinone derivatives to infer potential selectivity profiles and guide future research.

The this compound core is a key intermediate in the synthesis of Halofuginone, an anticoccidial drug with known inhibitory activity against glutamyl-prolyl tRNA synthetase and T helper 17 (Th17) cell differentiation.[1][2] This specific biological activity suggests a targeted mechanism of action, but the broader selectivity profile of derivatives containing this core remains largely unexplored. This guide will leverage data from analogous quinazolinone compounds to provide insights into potential cross-reactivity.

Comparative Selectivity of Quinazolinone Derivatives

The substitution pattern on the quinazolinone ring plays a critical role in determining the selectivity of these compounds. Studies on related chloro- and bromo-substituted quinazolinones have revealed that minor positional changes of halogen atoms can significantly impact target specificity.

For instance, in a study of 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives as p21-Activated Kinase 4 (PAK4) inhibitors, the position of the chloro group was found to be a key determinant of selectivity. While a 7-chloro derivative exhibited enhanced potency, it suffered from reduced selectivity compared to its 6-chloro counterpart.[3] This underscores the importance of precise structural modifications in tuning the cross-reactivity profile.

Similarly, investigations into 6-bromo quinazolinone derivatives as cytotoxic agents have demonstrated a degree of selectivity between cancerous and non-cancerous cell lines, suggesting that these compounds can be engineered to preferentially target tumor cells.[4][5]

The table below summarizes key findings on the selectivity of various quinazolinone derivatives, which can serve as a surrogate for understanding the potential cross-reactivity of this compound derivatives.

Derivative ClassPrimary Target(s)Key Selectivity FindingsReference(s)
6-Chloro-4-aminoquinazoline-2-carboxamides p21-Activated Kinase 4 (PAK4)The position of the chloro group significantly influences selectivity; a 7-chloro analog showed reduced selectivity compared to the 6-chloro derivative.[3]
6-Bromo quinazolinones Anticancer (various)Demonstrated selectivity between tumorigenic and non-tumorigenic cell lines.[4][5]
Halofuginone (derivative of this compound) Glutamyl-Prolyl tRNA Synthetase, Th17 cell differentiationSpecific mechanism of action identified, but broader off-target profile not fully characterized.[1][2]
4(3H)-Quinazolinones Antibacterial (various)Structure-activity relationship studies indicate that substitutions at various positions can modulate activity and spectrum.[6]
Quinazolinone-2-carboxamides Antimalarial (various)Structure-activity relationship studies have been conducted to optimize potency and selectivity.[7]
4-Anilinoquinolines/quinazolines Cyclin G associated kinase (GAK)Kinome panel screening is a crucial tool for optimizing selectivity against a wide range of kinases.[8]

Experimental Protocols

To assess the cross-reactivity and selectivity of novel this compound derivatives, a tiered experimental approach is recommended. This typically involves initial in vitro screening against a broad panel of targets, followed by more focused secondary assays and cellular characterization.

Kinome Scanning

A comprehensive method to evaluate cross-reactivity against a large number of protein kinases.

Methodology:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Kinase Panel: A large panel of purified, active human protein kinases is utilized.

  • Binding or Activity Assay:

    • Binding Assays (e.g., KiNativ): Measure the ability of the compound to bind to the ATP-binding site of each kinase.

    • Activity Assays (e.g., radiometric or fluorescence-based): Measure the inhibition of the phosphotransferase activity of each kinase in the presence of the compound.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and IC50 or Ki values are determined for each kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement in a cellular context, providing insights into on-target and off-target effects in a more physiologically relevant environment.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures.

  • Protein Precipitation: Unstable, denatured proteins are precipitated by centrifugation.

  • Target Protein Detection: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches and the potential biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation & Selectivity cluster_preclinical Preclinical Characterization Compound_Library 7-Bromo-6-Chloro-4(3H)- Quinazolinone Derivatives Kinome_Scan Broad Kinome Panel (e.g., >400 kinases) Compound_Library->Kinome_Scan In vitro screening Phenotypic_Screen Cell-Based Phenotypic Assays Compound_Library->Phenotypic_Screen Cellular screening Hit_Compounds Active Compounds Kinome_Scan->Hit_Compounds Phenotypic_Screen->Hit_Compounds Dose_Response IC50/EC50 Determination on Primary Target(s) Hit_Compounds->Dose_Response Secondary_Assays Orthogonal Assays (e.g., Cellular Thermal Shift Assay) Dose_Response->Secondary_Assays Selectivity_Panel Focused Selectivity Panel (e.g., related kinases) Dose_Response->Selectivity_Panel Lead_Candidate Optimized Lead Compound Secondary_Assays->Lead_Candidate Selectivity_Panel->Lead_Candidate In_Vivo_Efficacy Animal Models of Disease Lead_Candidate->In_Vivo_Efficacy ADME_Tox Pharmacokinetics and Toxicology Studies Lead_Candidate->ADME_Tox

Caption: A generalized workflow for assessing the cross-reactivity and selectivity of novel compounds.

signaling_pathway Quinazolinone 7-Bromo-6-Chloro-4(3H)- Quinazolinone Derivative Target_Kinase Primary Target Kinase (e.g., PAK4, EGFR) Quinazolinone->Target_Kinase Inhibition Off_Target_1 Off-Target Kinase 1 Quinazolinone->Off_Target_1 Cross-reactivity Off_Target_2 Off-Target Receptor 2 Quinazolinone->Off_Target_2 Cross-reactivity Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylation Cascade Downstream_Effector_2 Downstream Effector 2 Target_Kinase->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Adverse_Effect Potential Adverse Effect Off_Target_1->Adverse_Effect Off_Target_2->Adverse_Effect

Caption: A simplified signaling pathway illustrating on-target and potential off-target effects.

Conclusion and Future Directions

The therapeutic potential of this compound derivatives warrants further investigation. While this guide provides a comparative overview based on related structures, comprehensive cross-reactivity profiling of specific derivatives is essential. Future studies should prioritize broad-panel screening, such as kinome-wide scans, to definitively map the selectivity of these compounds. Such data will be invaluable for optimizing lead candidates, predicting potential side effects, and ultimately accelerating the translation of these promising molecules into safe and effective therapies.

References

Quinazolinone Compounds: A Comparative Guide to In Vivo Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of various quinazolinone compounds, supported by experimental data from recent studies. The following sections detail the anti-inflammatory activity and ulcerogenic potential of selected compounds, alongside the experimental protocols utilized for their validation.

Comparative Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of novel quinazolinone derivatives is predominantly assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce acute inflammation. The data presented below summarizes the percentage of edema inhibition by various quinazolinone compounds compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound IDDose (mg/kg)Time (h)% Edema InhibitionStandard Drug% Inhibition (Standard)Ulcerogenic ActivityReference
Compound 10g -4IC50 = 116.73 µmol/kgDiclofenac-Less ulcerogenic than diclofenac[1]
Quinazolonoformazan 2 100-26-57%--UD50 = 155 mg/kg[2]
Quinazolonoformazan 8 100-26-57%--UD50 = 260 mg/kg[2]
Compound 11b --Higher than celecoxibCelecoxib-Low gastric ulcerogenicity[3]
Compound 97 --Higher than diclofenacDiclofenac Sodium-Milder ulceration than aspirin[4]
2,3,6-trisubstituted quinazolinone--10.28–53.33%Phenylbutazone-Less ulcerogenic than phenylbutazone[5]
3-naphtalene-substituted quinazolinone50-19.69–59.61%Phenylbutazone38.90%Good GI safety profile (30–70% ulcerogenic activity)[5]

Mechanism of Action: Targeting Inflammatory Pathways

Quinazolinone derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins.[6][7] Furthermore, these compounds have been shown to inhibit the expression of pro-inflammatory genes such as COX-2, interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) by downregulating the nuclear factor-κB (NF-κB) signaling pathway.[8]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of quinazolinone compounds.

Quinazolinone Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation COX2 COX-2 Proinflammatory_Genes->COX2 Quinazolinone Quinazolinone Compounds Quinazolinone->IKK Inhibits Quinazolinone->NFkB_active Inhibits Translocation Quinazolinone->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Quinazolinone Anti-inflammatory Signaling Pathway

Experimental Protocols

The following section provides a detailed methodology for the most common in vivo assay used to evaluate the anti-inflammatory properties of quinazolinone compounds.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar albino rats (150-200g)

  • Test quinazolinone compounds

  • Standard drug (e.g., Diclofenac sodium, Indomethacin)

  • 1% w/v Carrageenan solution in normal saline

  • Plethysmometer

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are housed in standard cages with free access to food and water.

  • Grouping: Animals are divided into groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: Standard Drug

    • Group III, IV, etc.: Test Quinazolinone Compounds at different doses.

  • Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at specified time intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at the specified time and the initial paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where: Vc = Mean edema volume of the control group Vt = Mean edema volume of the treated group

The workflow for a typical in vivo anti-inflammatory screening is depicted below.

In Vivo Anti-inflammatory Screening Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Administration of Test/Standard Compounds Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Drug_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) Inflammation_Induction->Measurement Data_Analysis Data Analysis and Calculation of % Inhibition Measurement->Data_Analysis Results Results and Comparison Data_Analysis->Results

In Vivo Anti-inflammatory Screening Workflow

Ulcerogenic Activity Assessment

A critical aspect of developing new anti-inflammatory agents is ensuring a favorable gastrointestinal (GI) safety profile. Several studies have evaluated the ulcerogenic potential of quinazolinone derivatives.

Procedure:

  • Animals are fasted for 24 hours before the experiment but have free access to water.

  • The test compounds or a standard ulcerogenic drug (e.g., Indomethacin) are administered orally.

  • After a specified period (e.g., 8 hours), the animals are sacrificed.

  • The stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or any mucosal damage.

  • The severity of ulcers can be scored based on their number and size.

Several synthesized quinazolinone compounds have demonstrated significantly lower ulcerogenic potential compared to traditional NSAIDs, indicating a better safety profile.[1][3][4][5]

References

A Comparative Benchmark: 7-Bromo-6-Chloro-4(3H)-Quinazolinone Derivatives Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential of novel quinazolinone derivatives in targeting the Epidermal Growth Factor Receptor (EGFR), benchmarked against leading inhibitors in the field.

The quinazolinone scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted cancer therapeutics. While specific public data on the EGFR inhibitory activity of 7-Bromo-6-Chloro-4(3H)-Quinazolinone derivatives is not extensively available, the broader class of quinazolinone derivatives has demonstrated significant potential. This guide provides a comparative overview of representative quinazolinone-based EGFR inhibitors against well-established drugs, offering insights into their relative potencies and the experimental frameworks used for their evaluation.

The development of EGFR inhibitors has evolved through multiple generations, each aimed at improving efficacy and overcoming resistance. First-generation inhibitors like gefitinib and erlotinib are reversible binders, while second-generation drugs such as afatinib and dacomitinib bind irreversibly. The third-generation inhibitor, osimertinib, was specifically designed to target resistance mutations like T790M.

Performance Benchmark: In Vitro Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of several quinazolinone derivatives against EGFR, benchmarked against leading clinically approved EGFR inhibitors. This data, gathered from various studies, illustrates the potency of the quinazolinone scaffold.

Compound ClassSpecific Compound/DerivativeTargetIC50 (nM)
Quinazolinone Derivatives 4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR TK0.006
Compound 6d (from a 2022 study)EGFR69
4-(3-bromoanilino)-6,7-dimethoxyquinazolineEGFR TK0.025
Compound 8b (from a 2021 study)EGFR-TK1.37
First-Generation Inhibitors GefitinibEGFR (Tyr1173)37
ErlotinibEGFR2
Second-Generation Inhibitors AfatinibEGFR (wt)0.5
EGFR (L858R/T790M)10
DacomitinibHER1 (EGFR)-
Third-Generation Inhibitor OsimertinibEGFR (L858R/T790M)<10

Note: IC50 values can vary based on experimental conditions and assay types. The data for quinazolinone derivatives is presented as representative of the potential of this chemical class.

Experimental Protocols

The evaluation of EGFR inhibitors relies on standardized biochemical and cell-based assays to determine their potency and cellular effects.

Biochemical Assay: EGFR Kinase Activity (TR-FRET)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Protocol:

  • Compound Preparation: A serial dilution of the test compounds (e.g., this compound derivatives) is prepared in an appropriate solvent like DMSO.

  • Enzyme and Substrate Preparation: A solution containing the purified EGFR kinase domain and a biotinylated substrate peptide is prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]

  • Reaction Initiation: The test compound dilutions are added to the wells of a microplate, followed by the EGFR enzyme solution. After a brief pre-incubation, the kinase reaction is initiated by adding an ATP solution. The plate is then incubated at room temperature.

  • Detection: The reaction is stopped by adding a solution containing EDTA. A detection solution with a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is then added.

  • Data Acquisition: The plate is read on a TR-FRET-compatible reader, and the signal is used to calculate the percent inhibition and subsequently the IC50 value.

Cell-Based Assay: Cell Proliferation (e.g., CellTiter-Glo®)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Protocol:

  • Cell Culture: EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.

  • Data Analysis: The data is used to generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Mechanisms and Workflows

To better understand the context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_SOS Grb2/SOS Dimer->Grb2_SOS PI3K PI3K Dimer->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

Experimental_Workflow start Start: Compound Library (e.g., Quinazolinone Derivatives) biochemical_assay Biochemical Assay (e.g., EGFR Kinase TR-FRET) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Proliferation Assay) determine_ic50->cell_based_assay Potent Hits determine_gi50 Determine GI50 cell_based_assay->determine_gi50 hit_to_lead Hit-to-Lead Optimization determine_gi50->hit_to_lead Active in Cells end Lead Compound hit_to_lead->end

Caption: Experimental Workflow for EGFR Inhibitor Screening.

References

A Comparative Guide to the Docking of Quinazolinone Analogues in Kinase Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs and numerous candidates in the pipeline. This guide provides a comparative analysis of the docking studies of quinazolinone analogues against various kinase targets, supported by experimental data. It aims to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design of novel and potent kinase inhibitors.

Data Presentation: Comparative Docking and Inhibitory Activity

The following tables summarize the docking scores and experimental inhibitory activities (IC₅₀ values) of various quinazolinone analogues against key kinase targets. Lower docking scores and IC₅₀ values are indicative of more potent binding and inhibition.

Table 1: Docking Scores and IC₅₀ Values of Quinazolinone Analogues against EGFR and VEGFR-2

Compound/SeriesTarget KinasePDB IDDocking Score (kcal/mol)Experimental IC₅₀Reference
4-anilino quinazoline derivativesEGFR1M17-7.46 to -6.74Varies[1]
GefitinibEGFR--127.495 (MolDock Score)Varies[2]
Quinazolin-4(3H)-one derivativesEGFR--163.729 to -169.796 (MolDock Score)Varies[2]
Quinazoline-based derivativesVEGFR-2--0.060 µM (Compound VIII)[3]
Isatin–quinazoline hybridsEGFR--0.083 µM (Compound 6c)[4]
Isatin–quinazoline hybridsVEGFR-2--0.076 µM (Compound 6c)[4]

Table 2: Docking Scores and IC₅₀ Values of Quinazolinone Analogues against PI3K and CDK2

Compound/SeriesTarget KinasePDB IDDocking Score (kcal/mol)Experimental IC₅₀Reference
Chalcone-quinazolinone hybridsPI3K2WXQ-168.08 (MolDock Score)1.21 µM (Compound VIm)[5]
Dimorpholinoquinazoline-based inhibitorsPI3Kα4TV3Varies50 µM (Compound 7b)[6]
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivativesCDK2/cyclin A2WXV9.17 (surflex-dock total score)Varies[7]
Quinazolinone-based derivativesCDK2--Varies[3]
Isatin–quinazoline hybridsCDK23TI1-10.2 (Compound 6c)0.183 µM (Compound 6c)[4]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing comparative molecular docking studies of quinazolinone analogues against kinase targets, based on methodologies cited in the literature.[5][8]

1. Preparation of the Receptor (Kinase)

  • Obtain Protein Structure: The 3D crystal structure of the target kinase is typically retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning appropriate atomic charges (e.g., Gasteiger charges).[9]

    • Repairing any missing residues or loops in the protein structure.

2. Preparation of the Ligands (Quinazolinone Analogues)

  • 2D Structure Drawing: The 2D chemical structures of the quinazolinone analogues are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.

3. Molecular Docking Simulation

  • Software Selection: Commonly used molecular docking software includes AutoDock Vina, Glide, and Molecular Operating Environment (MOE).[1][8]

  • Grid Box Definition: A 3D grid box is defined around the active site of the kinase to specify the search space for the ligand. The dimensions and center of the grid are determined based on the coordinates of the co-crystallized ligand or by using active site prediction tools.

  • Docking Algorithm: The chosen docking program's algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations (poses) of each ligand within the defined active site.[1]

  • Scoring: The software calculates the binding affinity for each docked pose, typically expressed as a docking score in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and representative binding mode.

4. Analysis of Results

  • Visualization: The docked poses are visualized using molecular graphics software to analyze the intermolecular interactions.

  • Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinazolinone derivative and the amino acid residues of the kinase's active site are identified and analyzed. This provides insights into the structure-activity relationship (SAR) and can guide the design of more potent inhibitors.

Mandatory Visualization

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability) ERK->Transcription Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Transcription VEGF VEGF VEGF->VEGFR2

Caption: Key VEGFR-2 signaling cascades involved in angiogenesis.

Experimental Workflow

Docking_Workflow start Start prep_receptor Receptor Preparation Obtain PDB Structure Remove Water & Ligands Add Hydrogens & Charges start->prep_receptor prep_ligand Ligand Preparation Draw 2D Structure Convert to 3D Energy Minimization start->prep_ligand docking Molecular Docking Select Software (e.g., AutoDock Vina) Define Grid Box Run Docking Algorithm prep_receptor->docking prep_ligand->docking analysis Results Analysis Visualize Poses Analyze Interactions (H-bonds, etc.) Correlate with Experimental Data docking->analysis end End analysis->end

Caption: A generalized experimental workflow for comparative docking studies.

References

A Comparative Analysis of the Antimicrobial Efficacy of 7-bromo-6-chloro and 6,8-dibromo Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quinazolinone derivatives have emerged as a promising class of heterocyclic compounds. Their versatile scaffold allows for a wide range of substitutions, leading to diverse biological activities. This guide provides a comparative overview of the antimicrobial efficacy of two distinct halogenated quinazolinone scaffolds: 7-bromo-6-chloro-quinazolinones and 6,8-dibromo-quinazolinones. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

While extensive research has demonstrated the potent and broad-spectrum antimicrobial activity of 6,8-dibromo-quinazolinone derivatives, a notable gap exists in the scientific literature regarding the specific antimicrobial efficacy of 7-bromo-6-chloro-quinazolinone derivatives. This latter scaffold is predominantly documented as a key intermediate in the synthesis of other biologically active molecules, such as the coccidiostat Halofuginone, with studies often focusing on its cytotoxic and antiproliferative properties rather than its direct antimicrobial effects.[1][2]

This comparison, therefore, will present the available quantitative antimicrobial data for 6,8-dibromo-quinazolinone derivatives and discuss the potential antimicrobial activity of the 7-bromo-6-chloro scaffold based on structurally related compounds.

Data Presentation: Antimicrobial Activity of Quinazolinone Derivatives

The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 6,8-dibromo-4(3H)quinazolinone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of 6,8-dibromo-4(3H)quinazolinone Derivatives (in µg/mL) [3]

CompoundE. coliS. typhimuriumL. monocytogenesS. aureusP. aeruginosaB. cereusC. albicansA. flavus
VIIa 1.563.1251.56252525--
VIIc ------0.780.097
  • VIIa : 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide[3]

  • VIIc : 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide[3]

The data clearly indicates that specific 6,8-dibromo-quinazolinone derivatives exhibit potent antimicrobial activity. Notably, compound VIIa demonstrates significant efficacy against both Gram-negative (E. coli, S. typhimurium) and Gram-positive (L. monocytogenes) bacteria.[3] Furthermore, compound VIIc displays remarkable antifungal activity, particularly against Aspergillus flavus.[3]

As previously mentioned, there is a lack of directly comparable MIC data for 7-bromo-6-chloro-quinazolinone derivatives in the reviewed literature. However, studies on related 6-bromo-quinazolinone derivatives have shown promising antimicrobial activities, suggesting that the 7-bromo-6-chloro scaffold may also possess inherent antimicrobial potential that warrants further investigation.[4][5][6]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods employed in the screening of quinazolinone derivatives are the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of the quinazolinone derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Start Start with Quinazolinone Scaffolds (7-bromo-6-chloro vs 6,8-dibromo) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification AgarWell Agar Well Diffusion Method (Qualitative Screening) Purification->AgarWell BrothMicro Broth Microdilution Method (Quantitative MIC Determination) AgarWell->BrothMicro For active compounds MIC_Data Collect MIC Values BrothMicro->MIC_Data Comparison Compare Efficacy of Derivatives MIC_Data->Comparison Conclusion Determine Structure-Activity Relationship (SAR) Comparison->Conclusion

Caption: Workflow for Synthesis, Antimicrobial Screening, and Analysis of Quinazolinone Derivatives.

Conclusion and Future Directions

The available evidence strongly supports the potential of 6,8-dibromo-quinazolinone derivatives as a scaffold for the development of novel antimicrobial agents with both antibacterial and antifungal properties. The presented data highlights specific derivatives with potent activity against clinically relevant pathogens.

In contrast, the antimicrobial potential of 7-bromo-6-chloro-quinazolinone derivatives remains largely unexplored. While its established role as a synthetic intermediate and its reported cytotoxic effects suggest potential biological activity, dedicated studies are required to elucidate its specific antimicrobial efficacy.

Future research should focus on:

  • Systematic antimicrobial screening of a library of 7-bromo-6-chloro-quinazolinone derivatives against a broad panel of bacterial and fungal pathogens to determine their MIC values.

  • Direct comparative studies evaluating the most potent 7-bromo-6-chloro and 6,8-dibromo derivatives under identical experimental conditions to provide a definitive comparison of their efficacy.

  • Structure-activity relationship (SAR) studies for both series to identify the key structural features responsible for their antimicrobial activity and to guide the design of more potent analogues.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the antimicrobial potential of these halogenated quinazolinone scaffolds and accelerate the development of new and effective treatments for infectious diseases.

References

Assessing the Selectivity of 7-Bromo-6-Chloro-4(3H)-Quinazolinone for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cancer cell selectivity of 7-Bromo-6-Chloro-4(3H)-Quinazolinone. Due to the limited availability of direct experimental data for this specific compound, its performance is contextualized by comparing it with established quinazolinone-based cancer therapeutics and other structurally related compounds. This guide includes a summary of available data, detailed experimental protocols for assessing selectivity, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a halogenated derivative of the quinazolinone scaffold, a core structure in many clinically approved anti-cancer agents. Quinazolinone derivatives are known to exert their effects through various mechanisms, most notably by inhibiting protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] The subject compound has been noted for its cytotoxic effects against bladder and intestinal cancer cells and its antiproliferative effects related to EGFR.[2] A critical aspect of any potential anti-cancer therapeutic is its selectivity: the ability to kill cancer cells while sparing normal, healthy cells. This selectivity is often quantified by the Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[3]

Quantitative Comparison of Cytotoxicity and Selectivity

Table 1: Cytotoxicity (IC50) and Selectivity Index (SI) of Quinazolinone Derivatives

Compound/DrugCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference(s)
Compound 8a (6-Bromo-2-mercapto-quinazoline derivative) MCF-7 (Breast)15.85MRC-5 (Lung Fibroblast)84.205.31[4]
Gefitinib Various Solid Tumors (Median)3.98---[3]
HCC827 (Lung)0.013---[5]
Erlotinib A549 (Lung)~23---[6]
KYSE450 (Esophageal)7.60SHEE (Esophageal Epithelial)>10>1.32[7]
Lapatinib USPC2 (Endometrial)0.052Cell models of normal tissue>16 (implied)>300[8][9]
MDA-MB-468 (Breast)3.31---[10]

Note: The Selectivity Index (SI) is calculated as (IC50 Normal Cell Line) / (IC50 Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells. Data from different studies should be compared with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cytotoxicity and selectivity of a compound like this compound.

Cell Culture

Cancer and normal cell lines are cultured in standard appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis Culture_Cancer Culture Cancer Cells Seed_Plates Seed 96-well Plates Culture_Cancer->Seed_Plates Culture_Normal Culture Normal Cells Culture_Normal->Seed_Plates Prepare_Compound Prepare Compound Stock Treat_Cells Treat with Compound Concentrations Prepare_Compound->Treat_Cells Seed_Plates->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_Reagent Add MTT Reagent Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Calculate_Viability Calculate % Viability Measure->Calculate_Viability Plot_Curves Plot Dose-Response Curves Calculate_Viability->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI

Caption: Workflow for assessing compound selectivity.

EGFR Signaling Pathway

Given that many quinazolinone derivatives target the EGFR pathway, the following diagram illustrates a simplified version of this signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Quinazolinone This compound Quinazolinone->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

Discussion and Future Directions

The presented data on established quinazolinone-based drugs and a structurally similar bromo-quinazoline derivative suggest that this class of compounds can achieve favorable selectivity for cancer cells over normal cells. For instance, "Compound 8a" demonstrated a Selectivity Index of 5.31, indicating it is over five times more toxic to breast cancer cells than to normal lung fibroblasts.[4] Similarly, the high selectivity of Lapatinib highlights the therapeutic potential of targeting the EGFR/HER2 pathways, which are often dysregulated in cancer.

To definitively assess the selectivity of this compound, further in vitro studies are required. It is recommended to perform cytotoxicity assays using a panel of cancer cell lines (e.g., from breast, lung, colon) alongside corresponding normal cell lines (e.g., MCF-10A for breast, BEAS-2B for lung) to generate robust IC50 data and calculate the Selectivity Index. Mechanistic studies should also be conducted to confirm its target(s) within the EGFR signaling cascade or other relevant pathways, which will further elucidate the basis for any observed selectivity.

References

A Comparative Guide to the Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for two distinct synthetic routes to 7-Bromo-6-chloro-4(3H)-quinazolinone. Protocol A is derived from a patented one-step method, while Protocol B represents a conventional, multi-step synthesis approach commonly described for quinazolinone derivatives.

ParameterProtocol A: One-Step Synthesis from 2,4-dibromo-5-chlorobenzoic acidProtocol B: Conventional Two-Step Synthesis from 2-amino-4-bromo-5-chlorobenzoic acid
Starting Material 2,4-dibromo-5-chlorobenzoic acid2-amino-4-bromo-5-chlorobenzoic acid
Key Reagents Formamidine acetate, Inorganic Base (e.g., KOH, NaOH)Acetic anhydride, Ammonium acetate
Catalyst Cuprous salt (CuBr or CuCl), Iodide salt (NaI or KI)None
Solvent AcetonitrileAcetic acid
Reaction Temperature 76-120 °C (Reflux)Step 1: 120-130°C; Step 2: 140-150°C
Reaction Time 12-20 hoursStep 1: 2-3 hours; Step 2: 3-4 hours
Reported Yield High (not quantitatively specified in abstract)[1]Generally moderate to good, but can be variable
Number of Steps OneTwo
Purification Filtration and washingIntermediate isolation, followed by final product purification
Potential for Reproducibility High, due to a one-pot process and well-defined catalytic system.[1]Moderate, with potential for variability in the formation and cyclization of the intermediate.

Experimental Protocols

Protocol A: One-Step Synthesis (Based on CN114436974A)[1]

This protocol describes a one-step synthesis of this compound from 2,4-dibromo-5-chlorobenzoic acid.

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous chloride (CuCl) or Cuprous bromide (CuBr)

  • Potassium iodide (KI) or Sodium iodide (NaI)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (e.g., 100g), cuprous chloride (e.g., 3g), potassium iodide (e.g., 3g), potassium hydroxide (e.g., 55g), formamidine acetate (e.g., 40g), and acetonitrile (e.g., 700g).

  • Heat the mixture to reflux (approximately 76-120°C) with stirring.

  • Maintain the reaction at reflux for 18-20 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture.

  • The product is typically isolated by filtration, followed by washing with an appropriate solvent to remove impurities.

  • The solvent from the filtrate can be recovered and potentially reused.

Protocol B: Conventional Two-Step Synthesis

This protocol is a representative example of a conventional method for synthesizing 4(3H)-quinazolinones, adapted for the specific target molecule.

Step 1: Synthesis of 2-acetamido-4-bromo-5-chlorobenzoic acid

Materials:

  • 2-amino-4-bromo-5-chlorobenzoic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-bromo-5-chlorobenzoic acid in acetic anhydride.

  • Heat the mixture at 120-130°C for 2-3 hours with stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-acetamido-4-bromo-5-chlorobenzoic acid.

Step 2: Synthesis of this compound

Materials:

  • 2-acetamido-4-bromo-5-chlorobenzoic acid

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Combine 2-acetamido-4-bromo-5-chlorobenzoic acid and an excess of ammonium acetate in glacial acetic acid.

  • Heat the mixture to 140-150°C for 3-4 hours.

  • Monitor the reaction for the formation of the quinazolinone ring.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Mandatory Visualizations

G cluster_A Protocol A: One-Step Synthesis cluster_B Protocol B: Conventional Two-Step Synthesis A_start 2,4-dibromo-5-chlorobenzoic acid + Formamidine acetate A_reagents CuCl/KI, KOH Acetonitrile, Reflux (18-20h) A_start->A_reagents A_end This compound A_reagents->A_end B_start 2-amino-4-bromo-5-chlorobenzoic acid B_step1 Acetic anhydride 120-130°C (2-3h) B_start->B_step1 B_intermediate 2-acetamido-4-bromo-5-chlorobenzoic acid B_step1->B_intermediate B_step2 Ammonium acetate Acetic acid, 140-150°C (3-4h) B_intermediate->B_step2 B_end This compound B_step2->B_end

Caption: Comparative workflow of one-step vs. conventional synthesis.

G cluster_workflow General Experimental Workflow start Reaction Setup reaction Heating and Stirring start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Cooling, Precipitation) monitoring->workup isolation Isolation (Filtration) workup->isolation purification Purification (Washing/Recrystallization) isolation->purification product Final Product purification->product

Caption: A generalized experimental workflow for synthesis.

Discussion on Reproducibility

Protocol A (One-Step Synthesis): This method, being a one-pot synthesis, inherently has the potential for higher reproducibility. The consolidation of reaction steps minimizes handling losses and the potential for introducing variability between stages. The use of a catalytic system with well-defined components (cuprous and iodide salts) can lead to more consistent reaction kinetics and outcomes, provided the quality of the reagents is maintained.[1] The patent claims this method is suitable for industrial mass production, which suggests a degree of robustness and scalability.[1]

Protocol B (Conventional Two-Step Synthesis): This approach involves the isolation of an intermediate, which introduces an additional step where variations in yield and purity can occur. The completeness of the initial acylation and the efficiency of the subsequent cyclization can be sensitive to reaction conditions such as temperature and the removal of water. These factors can contribute to lower run-to-run consistency compared to a well-optimized one-pot method.

References

A Head-to-Head Comparison of Synthetic Routes to Halogenated Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinazolinones are a critical scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic introduction of halogen atoms provides a handle for further functionalization and can significantly modulate the pharmacological properties of the molecule. This guide provides a head-to-head comparison of common and modern synthetic routes to these valuable compounds, supported by experimental data to inform synthetic strategy.

Key Synthetic Strategies

The synthesis of halogenated quinazolinones can be broadly categorized into two main approaches:

  • Synthesis from Halogenated Precursors: This is a classical and widely used strategy that begins with a commercially available or readily synthesized halogenated anthranilic acid or its derivatives. The quinazolinone ring is then constructed upon this pre-halogenated scaffold.

  • Direct Halogenation of a Pre-formed Quinazolinone Ring: In this approach, the quinazolinone core is first synthesized and then subjected to a halogenation reaction. Modern methods, such as transition-metal-catalyzed C-H activation, have made this a more viable and regioselective strategy.

The choice between these routes depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for the synthesis of representative halogenated quinazolinones via different methods. This allows for a direct comparison of yields, reaction times, and conditions.

Target CompoundSynthetic MethodStarting MaterialsConditionsYield (%)Reaction TimeRef.
6-Bromo-2-phenyl-4(3H)-quinazolinone Conventional Heating5-Bromoanthranilic acid, Phenyl isothiocyanateEthanol, Triethylamine, Reflux (65 °C)83.220 h[1]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Conventional Heating5-Bromoanthranilic acid, o-Aminobenzoyl chloride, Hydrazine hydratePyridine, Reflux (120-130 °C)753 h[2]
2-Chloromethylquinazolin-4(3H)-one Conventional Heating (Radziszewski's reaction)2-Chloromethyl-4H-3,1-benzoxazin-4-one, Urea hydrogen peroxideAcetone/H₂O, 84 °C5530 h[3]
2-Chloromethylquinazolin-4(3H)-one Microwave-Assisted (Radziszewski's reaction)2-Chloromethyl-4H-3,1-benzoxazin-4-one, Urea hydrogen peroxideAcetone/H₂O, 500 W, 70 °C781.5 h[3]
Various 2,3-disubstituted quinazolin-4(3H)-ones Microwave-AssistedAnthranilic acid, Phenyl acetyl chloride, Substituted anilinesNeat, Microwave irradiation66-9710-20 min[4]
Various 2,3-disubstituted quinazolin-4(3H)-ones Conventional HeatingAnthranilic acid, Phenyl acetyl chloride, Substituted anilinesConventional heating48-893-6 h[4]
3-Aryl-2-methyl-tribromo-quinazolin-4(3H)-ones Peptide-Catalyzed Bromination3-Aryl-2-methyl-quinazolin-4(3H)-one, NBSPeptide catalyst, Toluene/Chloroform75-862.5 h[5]

Experimental Protocols

Synthesis from Halogenated Precursor (Conventional Method)

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

  • Materials: 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), triethylamine (2 mL), absolute ethanol (30 mL).

  • Procedure: A mixture of 5-bromoanthranilic acid, phenyl isothiocyanate, and triethylamine in absolute ethanol is refluxed at 65 °C for 20 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered. The obtained residue is recrystallized from ethanol to yield the final product.

  • Yield: 83.2%

Microwave-Assisted Synthesis from Halogenated Precursor

General Procedure for Microwave-Assisted Synthesis of Fluorinated 2,3-disubstituted quinazolin-4(3H)-ones [4]

  • Materials: Fluorinated anthranilic acid, phenyl acetyl chloride, substituted anilines.

  • Procedure: A neat mixture of the fluorinated anthranilic acid, phenyl acetyl chloride, and a substituted aniline is subjected to microwave irradiation. The reaction time is typically between 10 to 20 minutes. This solvent-free procedure offers significant rate enhancement and high yields.

  • Comparison: Conventional heating for the same reaction requires 3 to 6 hours and results in lower yields (48-89%) compared to the microwave-assisted method (66-97%).

Direct Halogenation of a Pre-formed Quinazolinone Ring

Palladium-Catalyzed ortho-C–H Halogenation of Quinazolinones [6]

  • Materials: 2-Arylquinazolinone, N-halosuccinimide (NCS, NBS, or NIS), Pd(OAc)₂, solvent.

  • Procedure: A mixture of the 2-arylquinazolinone, the N-halosuccinimide, and a catalytic amount of Pd(OAc)₂ in a suitable solvent is heated. The reaction proceeds via a palladium-catalyzed C-H bond activation, leading to regioselective halogenation at the ortho-position of the 2-aryl ring.

Peptide-Catalyzed Atroposelective Bromination of 3-Arylquinazolin-4(3H)-ones [5]

  • Materials: 3-Arylquinazolin-4(3H)-one (1 equiv), peptide catalyst (10 mol%), N-Bromosuccinimide (NBS, 3 equiv), Toluene/Chloroform (9:1 v/v) with 5% acetone.

  • Procedure: The 3-arylquinazolin-4(3H)-one and the peptide catalyst are dissolved in the solvent mixture. A solution of NBS is added slowly over 2.5 hours. This method allows for the enantioselective synthesis of atropisomeric brominated quinazolinones.

  • Yields: 75-86% with high enantiomeric ratios.

Visualization of Synthetic Strategies

The following diagram illustrates the primary synthetic pathways to halogenated quinazolinones, highlighting the key decision points for a researcher.

Caption: Synthetic strategies for halogenated quinazolinones.

Conclusion

The synthesis of halogenated quinazolinones can be achieved through various routes, each with its own set of advantages and disadvantages.

  • Synthesis from halogenated precursors remains a robust and reliable method, particularly when the required starting materials are readily available. The advent of microwave-assisted synthesis has significantly improved this strategy by drastically reducing reaction times and often increasing yields compared to conventional heating methods.[4]

  • Direct halogenation of a pre-formed quinazolinone ring has become an increasingly attractive option due to the development of modern catalytic methods. Palladium-catalyzed C-H activation offers a powerful tool for regioselective halogenation, potentially simplifying synthetic routes by avoiding the need for pre-functionalized starting materials.[6] Furthermore, specialized methods like peptide-catalyzed bromination can provide access to chiral, atropisomeric halogenated quinazolinones, which are of significant interest in drug discovery.[5]

The choice of synthetic route should be guided by the specific target molecule, the desired regioselectivity, and the available resources. For rapid and efficient synthesis, especially in a discovery setting, microwave-assisted methods are highly recommended. For complex molecules requiring precise control of regioselectivity or stereochemistry, modern catalytic methods for direct halogenation present a powerful alternative.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 7-Bromo-6-chloro-4(3H)-quinazolinone, a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as hazardous, being toxic if swallowed and causing skin, eye, and respiratory irritation.[1]

Hazard and Safety Profile

Prior to handling, it is imperative to be familiar with the hazard profile of this compound. This information dictates the necessary precautions for both use and disposal.

CharacteristicDescriptionCitation
CAS Number 17518-98-8[2]
Molecular Formula C8H4BrClN2O[3]
Appearance Solid
Toxicity Toxic if swallowed (H301)[1]
Irritation Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, filter paper), and solutions.

    • This compound is a halogenated organic waste .[4] It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal and to manage disposal costs, as the treatment for halogenated waste is more specialized and expensive.[5][6]

  • Waste Container Selection and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[1][2]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste in the container.

  • Waste Accumulation:

    • Solid Waste: Collect solid this compound and contaminated disposable lab supplies (e.g., gloves, wipes) in a designated, labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated solvents.

    • Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and treated as hazardous halogenated waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental management contractor. Follow your institution's specific procedures for waste pickup requests.

    • All pharmaceutical waste, including research compounds, should be disposed of through your institution's Environmental Health and Safety (EHS) office.[7][8] The final disposal method will likely be incineration at a permitted hazardous waste facility.[6][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generation (this compound) B Is the waste a solid or liquid? A->B C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Package in a labeled container for 'Hazardous Halogenated Solid Waste' C->E F Package in a labeled container for 'Hazardous Halogenated Liquid Waste' D->F G Store in designated Satellite Accumulation Area E->G F->G H Arrange for pickup by licensed hazardous waste contractor via EHS G->H I Incineration at a permitted facility H->I caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding a culture of safety and compliance within their institutions.

References

Personal protective equipment for handling 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Bromo-6-Chloro-4(3H)-Quinazolinone (CAS: 17518-98-8). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is crucial to use appropriate personal protective equipment to mitigate these risks.

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing.Prevents skin contact which can lead to irritation.[1][2]
Respiratory Protection NIOSH-approved respirator with a dust mask or self-contained breathing apparatus if ventilation is inadequate.Avoids inhalation of dust which may cause respiratory irritation.[2]
Body Protection Laboratory coat.Provides an additional layer of protection against accidental spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Use non-sparking tools to prevent ignition sources.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1]

Emergency and Disposal Plan

In case of accidental exposure or spillage, immediate and appropriate action is necessary.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1]

Spill and Disposal Procedures:

  • Spill Response: Evacuate the area. Wear appropriate PPE as outlined above. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Experimental Workflow: Handling this compound

G prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Weigh/transfer in fume hood - Avoid dust generation prep->handling Proceed experiment Experimental Use - Follow specific protocol - Maintain containment handling->experiment Use in experiment storage Storage - Tightly sealed container - Cool, dry, locked area handling->storage Store unused material decontamination Decontamination - Clean work surfaces - Decontaminate equipment experiment->decontamination Post-experiment waste Waste Disposal - Segregate waste - Label container clearly decontamination->waste Dispose of waste waste->storage Store waste for pickup

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-Chloro-4(3H)-Quinazolinone
Reactant of Route 2
Reactant of Route 2
7-Bromo-6-Chloro-4(3H)-Quinazolinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。